molecular formula C43H70N7O17P3S B15549093 all-cis-10,13,16,19-Docosatetraenoyl-CoA

all-cis-10,13,16,19-Docosatetraenoyl-CoA

Katalognummer: B15549093
Molekulargewicht: 1082.0 g/mol
InChI-Schlüssel: BEEQBBPNTYBGDP-XMTMOFKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

All-cis-10,13,16,19-Docosatetraenoyl-CoA is a useful research compound. Its molecular formula is C43H70N7O17P3S and its molecular weight is 1082.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C43H70N7O17P3S

Molekulargewicht

1082.0 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2S,3S,4R,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (10Z,13Z,16Z,19Z)-docosa-10,13,16,19-tetraenethioate

InChI

InChI=1S/C43H70N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50/h5-6,8-9,11-12,14-15,30-32,36-38,42,53-54H,4,7,10,13,16-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)/b6-5-,9-8-,12-11-,15-14-/t32-,36+,37+,38-,42-/m0/s1

InChI-Schlüssel

BEEQBBPNTYBGDP-XMTMOFKOSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to all-cis-10,13,16,19-Docosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

All-cis-10,13,16,19-docosatetraenoyl-CoA, more commonly known as adrenoyl-CoA, is the activated form of adrenic acid (AdA), a 22-carbon omega-6 polyunsaturated fatty acid. As a central intermediate in lipid metabolism, adrenoyl-CoA serves as a substrate for various enzymatic pathways, leading to the generation of a diverse array of bioactive lipids with significant physiological and pathophysiological roles. This technical guide provides a comprehensive overview of the biochemical properties, metabolic fate, and signaling functions of adrenoyl-CoA, intended for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Biochemical Properties

Adrenoyl-CoA is formed from adrenic acid through the action of long-chain acyl-CoA synthetases (ACSLs). This activation is a critical step that primes adrenic acid for its subsequent metabolic conversions. Adrenic acid itself is synthesized through a two-carbon elongation of arachidonic acid.[1] It is particularly abundant in the adrenal glands, brain, kidneys, and vasculature.[1]

Table 1: Physicochemical Properties of Adrenic Acid

PropertyValue
Molecular Formula C22H36O2
Molecular Weight 332.52 g/mol
IUPAC Name (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoic acid
Synonyms Adrenic acid, Docosatetraenoic acid (22:4n-6)

Metabolic Pathways

Adrenoyl-CoA is a key metabolic hub, channeled into several major pathways that produce a variety of signaling molecules. These pathways include metabolism by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) epoxygenases, as well as degradation through peroxisomal β-oxidation.

Cyclooxygenase (COX) Pathway

Adrenoyl-CoA can be metabolized by COX enzymes to produce dihomo-prostaglandins. For instance, in human endothelial cells, adrenic acid is converted to dihomo-prostacyclin (DH-PGI2).[2]

Lipoxygenase (LOX) Pathway

The LOX pathway metabolizes adrenoyl-CoA to generate dihomo-hydroxyeicosatetraenoic acids (DH-HETEs).[2]

Cytochrome P450 (CYP450) Pathway

CYP450 epoxygenases convert adrenoyl-CoA into epoxydocosatrienoic acids (EDTs), also known as dihomo-epoxyeicosatrienoic acids (DH-EETs).[1][2] These metabolites are potent signaling molecules involved in the regulation of vascular tone.[1][2]

Peroxisomal β-Oxidation

Adrenoyl-CoA can undergo β-oxidation in peroxisomes, a process that shortens the fatty acid chain by two carbons to yield arachidonoyl-CoA, the activated form of arachidonic acid.[1] This pathway represents a retroconversion of adrenic acid to its precursor.

metabolic_pathways AdA Adrenic Acid AdA_CoA This compound AdA->AdA_CoA ACSL AA_CoA Arachidonoyl-CoA AdA_CoA->AA_CoA Peroxisomal β-Oxidation COX_products Dihomo-Prostaglandins AdA_CoA->COX_products COX LOX_products Dihomo-HETEs AdA_CoA->LOX_products LOX CYP450_products Epoxydocosatrienoic Acids (EDTs) AdA_CoA->CYP450_products CYP450

Figure 1: Metabolic fate of this compound.

Signaling Functions

The metabolites of adrenoyl-CoA are active signaling molecules that modulate a variety of cellular processes.

G-Protein Coupled Receptor (GPCR) Signaling

The dihomo-prostaglandins and EDTs produced from adrenoyl-CoA can act as ligands for G-protein coupled receptors, initiating intracellular signaling cascades. For example, DH-PGI2 can activate receptors that lead to changes in cyclic AMP (cAMP) levels, influencing smooth muscle relaxation.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Adrenic acid and its derivatives can act as ligands for PPARs, which are nuclear receptors that regulate gene expression. Activation of PPARs can influence lipid metabolism and inflammation.[2]

signaling_pathways cluster_metabolism Metabolism cluster_signaling Signaling AdA_CoA Adrenoyl-CoA Metabolites Bioactive Metabolites (e.g., EDTs, Dihomo-Prostaglandins) AdA_CoA->Metabolites COX, LOX, CYP450 GPCR GPCR Metabolites->GPCR Ligand Binding PPAR PPAR Metabolites->PPAR Ligand Binding AC Adenylyl Cyclase GPCR->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylation RXR RXR PPAR->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulation Gene_Expression->Cellular_Response Protein Synthesis

Figure 2: Signaling pathways of Adrenoyl-CoA metabolites.

Experimental Protocols

Quantification of Adrenoyl-CoA by LC-MS/MS

This protocol provides a general framework for the analysis of long-chain acyl-CoAs, which can be optimized for adrenoyl-CoA.

4.1.1. Sample Preparation

  • Homogenize frozen tissue in a cold extraction solution (e.g., 2:1 methanol/chloroform).

  • Add internal standards (e.g., C17:0-CoA).

  • Perform a liquid-liquid extraction to separate the lipid and aqueous phases.

  • The acyl-CoAs will be in the aqueous/methanol phase.

  • Solid-phase extraction (SPE) can be used for further purification.

4.1.2. LC-MS/MS Analysis

  • Column: C18 reversed-phase column.

  • Mobile Phase A: Ammonium hydroxide (B78521) in water.

  • Mobile Phase B: Ammonium hydroxide in acetonitrile.

  • Gradient: A suitable gradient of mobile phase B is used to elute the acyl-CoAs.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for adrenoyl-CoA and the internal standard.

experimental_workflow Tissue Tissue Sample Homogenization Homogenization (Methanol/Chloroform) Tissue->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction SPE Solid-Phase Extraction (Optional) Extraction->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Data Data Analysis LC_MS->Data

Figure 3: Workflow for Adrenoyl-CoA quantification.
Chemo-enzymatic Synthesis of Adrenoyl-CoA

This method can be adapted for the synthesis of adrenoyl-CoA from adrenic acid.[3]

4.2.1. Materials

  • Adrenic acid

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase (a broad-specificity enzyme can be used)

  • ATP

  • MgCl2

  • Tricine buffer

4.2.2. Procedure

  • Prepare a reaction mixture containing Tricine buffer, MgCl2, ATP, and CoA.

  • Add the acyl-CoA synthetase.

  • Start the reaction by adding a solution of adrenic acid (dissolved in a suitable solvent like ethanol).

  • Incubate the reaction at 37°C.

  • Monitor the reaction progress by HPLC.

  • Purify the adrenoyl-CoA product using reversed-phase HPLC.

Quantitative Data

Currently, there is limited publicly available data on the specific concentrations of adrenoyl-CoA in various tissues. However, adrenic acid is known to be a significant component of phospholipids (B1166683) in the brain and adrenal glands. Future research employing sensitive LC-MS/MS methods is needed to establish a comprehensive quantitative profile of adrenoyl-CoA across different biological matrices.

Conclusion

This compound is a critical intermediate in the metabolism of adrenic acid, leading to the formation of a variety of bioactive lipid mediators. These molecules play important roles in cellular signaling and have been implicated in both physiological and pathological processes. A deeper understanding of the metabolism and function of adrenoyl-CoA, facilitated by robust analytical and synthetic methods, will be crucial for elucidating its role in health and disease and for the development of novel therapeutic strategies.

References

An In-depth Technical Guide to all-cis-10,13,16,19-Docosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

all-cis-10,13,16,19-Docosatetraenoyl-CoA is the activated form of all-cis-10,13,16,19-docosatetraenoic acid, a 22-carbon polyunsaturated fatty acid (PUFA) with four cis double bonds. As a thioester of coenzyme A, it is an intermediate in various metabolic pathways. This guide provides a comprehensive overview of its structure, and a discussion of its likely synthesis and metabolic fate based on current knowledge of fatty acid biochemistry. Due to the limited direct research on this specific isomer, some information is inferred from studies on closely related docosatetraenoic and other polyunsaturated fatty acids.

Core Concepts

Structure

This compound consists of a 22-carbon acyl chain with four cis-configured double bonds at the 10th, 13th, 16th, and 19th carbon atoms, linked to a coenzyme A molecule via a thioester bond.

Physicochemical Properties
Propertyall-cis-10,13,16,19-Docosatetraenoic Acidall-cis-7,10,13,16-Docosatetraenoic Acid (Adrenic Acid)
Molecular Formula C₂₂H₃₆O₂C₂₂H₃₆O₂
Molecular Weight 332.5 g/mol 332.5 g/mol [1]
Physical State Inferred to be a liquid or semi-solid at room temperatureLiquid

Note: The molecular weight of the CoA derivative would be the sum of the fatty acid's acyl group and coenzyme A (C₂₁H₃₆N₇O₁₆P₃S, MW = 767.53 g/mol ) minus the mass of water.

Experimental Protocols

General Protocol for the Synthesis of Acyl-CoA from a Free Fatty Acid

A specific, validated protocol for the synthesis of this compound is not available. However, a general enzymatic method for the synthesis of acyl-CoAs from free fatty acids is well-established and involves the use of an acyl-CoA synthetase.[2][3]

Materials:

  • all-cis-10,13,16,19-Docosatetraenoic acid

  • Coenzyme A (CoA)

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or a recombinant source)

  • ATP (Adenosine triphosphate)

  • MgCl₂ (Magnesium chloride)

  • Triton X-100 (or another suitable detergent)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Nitrogen gas

Procedure:

  • Preparation of the Fatty Acid Substrate: Dissolve the free fatty acid in a minimal amount of a suitable solvent (e.g., ethanol) and emulsify it in the reaction buffer containing a detergent like Triton X-100 to ensure its availability to the enzyme. The solvent should be evaporated under a stream of nitrogen.

  • Reaction Mixture Assembly: In a reaction vessel, combine the potassium phosphate buffer, MgCl₂, ATP, and Coenzyme A.

  • Initiation of the Reaction: Add the fatty acid substrate to the reaction mixture, followed by the acyl-CoA synthetase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (typically 37°C) for a sufficient duration (e.g., 30-60 minutes).

  • Termination of the Reaction: The reaction can be stopped by the addition of an acid (e.g., perchloric acid) to precipitate the protein.

  • Purification: The newly synthesized acyl-CoA can be purified using techniques such as solid-phase extraction or high-performance liquid chromatography (HPLC).

  • Quantification: The concentration of the acyl-CoA can be determined spectrophotometrically by measuring the absorbance at 260 nm (for the adenine (B156593) ring of CoA) or by using specific assays for thioesters.

Signaling and Metabolic Pathways

Direct experimental evidence for the involvement of this compound in specific signaling or metabolic pathways is scarce. However, its role can be inferred from the known metabolism of other very-long-chain polyunsaturated fatty acids. Acyl-CoAs are central to fatty acid metabolism, serving as intermediates for both catabolic (β-oxidation) and anabolic (synthesis of complex lipids) pathways.[2][4][5]

Hypothetical Metabolic Fate

The metabolic fate of this compound is likely dependent on the cellular context and the presence of specific enzymes.

Metabolic_Fate FA all-cis-10,13,16,19-Docosatetraenoic Acid AcylCoA This compound FA->AcylCoA Acyl-CoA Synthetase ATP, CoA BetaOx β-Oxidation (Energy Production) AcylCoA->BetaOx Elongation Elongation AcylCoA->Elongation Desaturation Desaturation AcylCoA->Desaturation ComplexLipids Incorporation into Complex Lipids (e.g., Phospholipids, Triacylglycerols) AcylCoA->ComplexLipids

Hypothetical metabolic pathways for this compound.
  • β-Oxidation: As an activated fatty acid, it can undergo mitochondrial β-oxidation to generate acetyl-CoA, which can then enter the citric acid cycle for ATP production.[6][7]

  • Elongation and Desaturation: It could be a substrate for further elongation and desaturation reactions, leading to the synthesis of other long-chain polyunsaturated fatty acids.

  • Incorporation into Complex Lipids: This acyl-CoA can be incorporated into various complex lipids, such as phospholipids, triacylglycerols, and cholesterol esters, which are essential components of cell membranes and serve as energy stores.[4]

General PUFA Synthesis Pathway

The synthesis of polyunsaturated fatty acids is a multi-step process involving a series of desaturation and elongation enzymes.[8]

PUFA_Synthesis cluster_n6 Omega-6 Pathway cluster_n3 Omega-3 Pathway LA Linoleic Acid (18:2n-6) GLA γ-Linolenic Acid (18:3n-6) LA->GLA Δ6-desaturase DGLA Dihomo-γ-linolenic Acid (20:3n-6) GLA->DGLA Elongase AA Arachidonic Acid (20:4n-6) DGLA->AA Δ5-desaturase ADA Adrenic Acid (22:4n-6) AA->ADA Elongase Hypothetical all-cis-10,13,16,19- Docosatetraenoyl-CoA (Hypothetical Position) AA->Hypothetical Elongation & Desaturation? DPA_n6 Docosapentaenoic Acid (22:5n-6) ADA->DPA_n6 Δ6-desaturase ALA α-Linolenic Acid (18:3n-3) SDA Stearidonic Acid (18:4n-3) ALA->SDA Δ6-desaturase ETA Eicosatetraenoic Acid (20:4n-3) SDA->ETA Elongase EPA Eicosapentaenoic Acid (20:5n-3) ETA->EPA Δ5-desaturase DPA_n3 Docosapentaenoic Acid (22:5n-3) EPA->DPA_n3 Elongase DHA Docosahexaenoic Acid (22:6n-3) DPA_n3->DHA Δ6-desaturase & β-oxidation

General pathways of omega-3 and omega-6 fatty acid synthesis.

The specific isomer, all-cis-10,13,16,19-docosatetraenoic acid, is an n-3 fatty acid. Its synthesis would likely start from α-linolenic acid (ALA). However, the precise enzymatic steps leading to this specific double bond configuration are not well-documented and may represent a minor or alternative metabolic pathway.

Conclusion

This compound is a specific acyl-CoA derivative of a C22 polyunsaturated fatty acid. While direct experimental data on this molecule is limited, its structure and function can be understood within the broader context of fatty acid metabolism. As an activated fatty acid, it is poised to enter catabolic pathways for energy production or anabolic pathways for the synthesis of complex lipids. Further research is needed to elucidate the specific enzymes that metabolize this particular isomer and its precise physiological roles. This guide provides a foundational understanding for researchers and professionals in drug development interested in the metabolism of very-long-chain polyunsaturated fatty acids.

References

An In-depth Technical Guide to Docosatetraenoyl-CoA (22:4n-6): Properties, Metabolism, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosatetraenoyl-CoA (22:4n-6), also known as adrenoyl-CoA, is a long-chain polyunsaturated fatty acyl-CoA that plays a crucial role as a metabolic intermediate in the biosynthesis of important n-6 series polyunsaturated fatty acids (PUFAs). Arising from the elongation of arachidonoyl-CoA, it sits (B43327) at a key branch point, leading to the formation of docosapentaenoic acid (DPA, 22:5n-6) or potentially serving as a precursor for novel signaling molecules. Understanding the properties, metabolic fate, and signaling functions of docosatetraenoyl-CoA is critical for researchers in lipid biochemistry, cell signaling, and drug development, particularly in contexts of inflammation, neurological function, and metabolic disorders. This guide provides a comprehensive overview of the current knowledge on docosatetraenoyl-CoA, including its physicochemical properties, biosynthetic and metabolic pathways, and detailed methodologies for its analysis.

Physicochemical Properties

The physicochemical properties of docosatetraenoyl-CoA are fundamental to its biological function and analytical behavior. While extensive experimental data for this specific acyl-CoA is limited, its properties can be inferred from its structure and data available for similar molecules.

PropertyValueSource
Molecular Formula C₄₃H₇₀N₇O₁₇P₃SPubChem CID: 56927910[1]
Molecular Weight 1082.0 g/mol PubChem CID: 56927910[1]
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenethioatePubChem CID: 56927910
Solubility Soluble in aqueous solutions and organic solvents like methanol. Its long acyl chain imparts lipophilic character, while the coenzyme A moiety provides hydrophilicity, making it amphipathic. The solubility can be affected by pH and the presence of divalent cations like Mg²⁺.Inferred from properties of other long-chain acyl-CoAs.

Biosynthesis and Metabolic Pathways

Docosatetraenoyl-CoA is a key intermediate in the omega-6 polyunsaturated fatty acid metabolic pathway. Its formation and subsequent conversion are tightly regulated by a series of elongase and desaturase enzymes.

Biosynthesis of Docosatetraenoyl-CoA (22:4n-6)

The primary route for the synthesis of docosatetraenoyl-CoA is the two-carbon elongation of arachidonoyl-CoA (20:4n-6). This reaction is catalyzed by fatty acid elongase enzymes, primarily ELOVL5 and ELOVL2.

Docosatetraenoyl-CoA Biosynthesis Arachidonoyl_CoA Arachidonoyl-CoA (20:4n-6) ELOVL Fatty Acid Elongase (ELOVL2, ELOVL5) Arachidonoyl_CoA->ELOVL Docosatetraenoyl_CoA Docosatetraenoyl-CoA (22:4n-6) Malonyl_CoA Malonyl-CoA Malonyl_CoA->ELOVL ELOVL->Docosatetraenoyl_CoA + 2 Carbons Metabolic Fate of Docosatetraenoyl-CoA cluster_main Metabolic Pathways Docosatetraenoyl_CoA Docosatetraenoyl-CoA (22:4n-6) Delta5_Desaturase Δ5-Desaturase (FADS1) Docosatetraenoyl_CoA->Delta5_Desaturase Acyltransferases Acyltransferases Docosatetraenoyl_CoA->Acyltransferases Beta_Oxidation Peroxisomal β-Oxidation Docosatetraenoyl_CoA->Beta_Oxidation Retroconversion Metabolic_Enzymes Metabolic Enzymes (e.g., PLA2, COX, CYP) Docosatetraenoyl_CoA->Metabolic_Enzymes DPA_CoA Docosapentaenoyl-CoA (22:5n-6) Complex_Lipids Complex Lipids (Phospholipids, Triglycerides) Arachidonoyl_CoA Arachidonoyl-CoA (20:4n-6) Signaling_Molecules Signaling Molecules (Dihomo-prostaglandins, EDTs, 22:4 LPA) Delta5_Desaturase->DPA_CoA Acyltransferases->Complex_Lipids Beta_Oxidation->Arachidonoyl_CoA Retroconversion Metabolic_Enzymes->Signaling_Molecules LC-MS_MS_Workflow Sample_Collection 1. Sample Collection (Cells, Tissues) Extraction 2. Extraction (e.g., with acidic acetonitrile/isopropanol) Sample_Collection->Extraction SPE 3. Solid Phase Extraction (SPE) (Optional, for cleanup and concentration) Extraction->SPE LC_Separation 4. Liquid Chromatography (Reversed-phase C18 or C8 column) SPE->LC_Separation MS_Detection 5. Tandem Mass Spectrometry (Positive ion mode, MRM) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Quantification against internal standard) MS_Detection->Data_Analysis

References

An In-depth Technical Guide on the Biosynthesis of all-cis-10,13,16,19-Docosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of all-cis-10,13,16,19-docosatetraenoyl-CoA, a key intermediate in the metabolic pathway of n-6 very-long-chain polyunsaturated fatty acids. This document details the enzymatic reactions, regulatory mechanisms, and cellular context of its synthesis. Quantitative data on enzyme kinetics and substrate concentrations are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for the key assays cited in this guide are provided to facilitate the replication and extension of these findings. Visual diagrams generated using the DOT language are included to illustrate the biosynthetic pathways, experimental workflows, and regulatory networks, offering a clear and concise understanding of the core concepts for researchers, scientists, and professionals in drug development.

Introduction

This compound is a coenzyme A derivative of adrenic acid (AdA), a 22-carbon n-6 polyunsaturated fatty acid.[1] It serves as a crucial intermediate in the biosynthesis of longer and more unsaturated fatty acids and is a substrate for the synthesis of bioactive lipid mediators. The synthesis of this molecule is a multi-step process involving the coordinated action of fatty acid elongases and desaturases, primarily occurring in the endoplasmic reticulum. Understanding the intricacies of its biosynthesis is vital for research into lipid metabolism, cellular signaling, and the pathology of various diseases, including metabolic and inflammatory disorders.

Biosynthetic Pathways

The primary route for the synthesis of this compound begins with the essential fatty acid linoleic acid (18:2n-6). Linoleic acid undergoes a series of desaturation and elongation steps to form arachidonic acid (20:4n-6), which is the direct precursor.

The Main Biosynthetic Pathway (n-6 Pathway)

The conversion of linoleic acid to arachidonic acid involves the following steps:

  • Δ6-Desaturation: Linoleic acid is desaturated by Δ6-desaturase (FADS2) to form γ-linolenic acid (18:3n-6).

  • Elongation: γ-Linolenic acid is elongated by elongase 5 (ELOVL5) to produce dihomo-γ-linolenic acid (20:3n-6).

  • Δ5-Desaturation: Dihomo-γ-linolenic acid is then desaturated by Δ5-desaturase (FADS1) to yield arachidonic acid (20:4n-6).

The final step in the synthesis of the docosatetraenoic acid backbone is the elongation of arachidonic acid:

  • Elongation of Arachidonic Acid: Arachidonoyl-CoA is elongated by two carbons by the enzyme ELOVL fatty acid elongase 2 (ELOVL2) or ELOVL5 to form this compound (22:4n-6-CoA).[2]

Biosynthetic Pathway of this compound cluster_n6_pathway n-6 Pathway Linoleic_Acid Linoleic Acid (18:2n-6) GLA γ-Linolenic Acid (18:3n-6) Linoleic_Acid->GLA FADS2 (Δ6-Desaturase) DGLA Dihomo-γ-linolenic Acid (20:3n-6) GLA->DGLA ELOVL5 Arachidonic_Acid Arachidonic Acid (20:4n-6) DGLA->Arachidonic_Acid FADS1 (Δ5-Desaturase) Docosatetraenoyl_CoA all-cis-10,13,16,19- docosatetraenoyl-CoA (22:4n-6-CoA) Arachidonic_Acid->Docosatetraenoyl_CoA ELOVL2/ELOVL5

Fig. 1: The n-6 biosynthetic pathway leading to this compound.
The Sprecher Pathway (Alternative Pathway)

An alternative route, known as the Sprecher pathway, involves the further elongation of docosatetraenoic acid to a C24 intermediate, followed by desaturation and subsequent peroxisomal chain shortening. While this pathway is more prominent in the synthesis of docosahexaenoic acid (DHA) from n-3 precursors, a similar mechanism can occur for n-6 fatty acids.

Key Enzymes in the Biosynthesis

The biosynthesis of this compound is catalyzed by two main families of enzymes: fatty acid desaturases (FADS) and elongases of very-long-chain fatty acids (ELOVL).

Fatty Acid Desaturases (FADS)
  • FADS2 (Δ6-Desaturase): This enzyme introduces the first double bond in the conversion of linoleic acid. Its activity is considered a rate-limiting step in the overall pathway.

  • FADS1 (Δ5-Desaturase): This enzyme introduces a double bond at the Δ5 position of dihomo-γ-linolenic acid to form arachidonic acid.

Elongases of Very-Long-Chain Fatty Acids (ELOVL)
  • ELOVL5: This elongase is primarily responsible for the elongation of C18 and C20 polyunsaturated fatty acids.[3]

  • ELOVL2: This enzyme shows high specificity for C20 and C22 polyunsaturated fatty acyl-CoAs and is crucial for the elongation of arachidonoyl-CoA to docosatetraenoyl-CoA.[2]

Regulation of Biosynthesis

The synthesis of this compound is tightly regulated at multiple levels to maintain cellular lipid homeostasis.

Transcriptional Regulation

The expression of the key enzymes, particularly FADS and ELOVLs, is controlled by several transcription factors:

  • Sterol Regulatory Element-Binding Proteins (SREBPs): SREBP-1c is a major transcriptional activator of genes involved in fatty acid synthesis, including ELOVL5.[3] The activation of SREBP-1c is in turn regulated by cellular sterol levels and insulin (B600854) signaling.

  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARα, when activated by fatty acids or fibrate drugs, can upregulate the expression of genes involved in fatty acid oxidation, but it can also influence the expression of elongases and desaturases.[4] PPARγ is also implicated in the regulation of lipid metabolism.

  • Liver X Receptors (LXRs): LXRs can indirectly regulate ELOVL5 expression through their activation of SREBP-1c.[3]

Polyunsaturated fatty acids themselves can exert feedback inhibition on the expression of lipogenic genes, including those in this pathway, by suppressing SREBP-1c activity.

Transcriptional Regulation of Biosynthesis cluster_transcription_factors Transcription Factors cluster_genes Target Genes SREBP-1c SREBP-1c ELOVL5_gene ELOVL5 Gene SREBP-1c->ELOVL5_gene activates FADS2_gene FADS2 Gene SREBP-1c->FADS2_gene activates PPARa PPARa PPARa->ELOVL5_gene regulates LXR LXR LXR->SREBP-1c activates PUFAs PUFAs PUFAs->SREBP-1c inhibits

Fig. 2: Key transcriptional regulators of the biosynthetic enzymes.
Post-Translational Modification

While transcriptional regulation is a key control point, post-translational modifications of the biosynthetic enzymes can also modulate their activity.[5][6] These modifications can include phosphorylation, ubiquitination, and acylation, which can affect enzyme stability, localization, and catalytic efficiency. Further research is needed to fully elucidate the post-translational regulatory networks governing the synthesis of docosatetraenoyl-CoA.

Quantitative Data

The following tables summarize available quantitative data related to the biosynthesis of this compound.

Table 1: Kinetic Parameters of Key Enzymes

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Organism/SystemReference
Arachidonoyl-CoA SynthetaseArachidonic Acid73.915.7Adult Rat Kidney[7]
Arachidonoyl-CoA SynthetaseArachidonic Acid27.83.68Neonatal Rat Kidney[7]

Note: Specific kinetic data for the elongation of arachidonoyl-CoA by ELOVL2/5 is limited. The data for arachidonoyl-CoA synthetase is provided as a reference for a related enzymatic step involving the precursor.

Table 2: Substrate Specificity of Rat ELOVL2 and ELOVL5

EnzymeSubstrateRelative Activity (%)
ELOVL220:4n-6 (Arachidonic Acid)High
ELOVL222:5n-3 (Docosapentaenoic Acid)High
ELOVL518:3n-6 (γ-Linolenic Acid)High
ELOVL520:3n-6 (Dihomo-γ-linolenic Acid)High
ELOVL520:4n-6 (Arachidonic Acid)Moderate

Source: Adapted from literature describing substrate specificities. Absolute values vary between studies.

Experimental Protocols

Lipid Extraction and Fatty Acid Analysis by GC-MS

This protocol outlines the general procedure for extracting total lipids from biological samples and analyzing the fatty acid composition by gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Biological sample (cells, tissue, or plasma)

  • Chloroform:Methanol (B129727) (2:1, v/v)

  • 0.9% NaCl solution

  • Internal standard (e.g., heptadecanoic acid, C17:0)

  • 14% Boron trifluoride (BF3) in methanol

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • Glass vials with Teflon-lined caps

  • Nitrogen gas stream

  • GC-MS system with a suitable capillary column (e.g., HP-88)

Procedure:

  • Homogenization: Homogenize the biological sample in a known volume of ice-cold saline.

  • Lipid Extraction: Add 20 volumes of chloroform:methanol (2:1) to the homogenate. Add the internal standard. Vortex vigorously for 2 minutes.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids into a clean glass vial.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Methylation: Add 1 mL of 14% BF3 in methanol to the dried lipid extract. Cap the vial tightly and heat at 100°C for 30 minutes.

  • Extraction of FAMEs: After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).

  • Drying and Reconstitution: Dry the hexane extract over anhydrous sodium sulfate. Transfer the extract to a new vial and evaporate to a small volume under nitrogen. Reconstitute in a known volume of hexane for GC-MS analysis.

  • GC-MS Analysis: Inject an aliquot of the FAMEs onto the GC-MS system. Use an appropriate temperature program to separate the FAMEs. Identify and quantify the peaks based on their retention times and mass spectra compared to known standards.

GC-MS Workflow for Fatty Acid Analysis Sample_Homogenization Sample Homogenization Lipid_Extraction Lipid Extraction (Chloroform:Methanol) Sample_Homogenization->Lipid_Extraction Phase_Separation Phase Separation Lipid_Extraction->Phase_Separation Collect_Organic_Phase Collect Organic Phase Phase_Separation->Collect_Organic_Phase Drying_N2 Drying under N2 Collect_Organic_Phase->Drying_N2 Methylation Methylation (BF3/Methanol) Drying_N2->Methylation FAME_Extraction FAME Extraction (Hexane) Methylation->FAME_Extraction GCMS_Analysis GC-MS Analysis FAME_Extraction->GCMS_Analysis

References

The Docosatetraenoyl-CoA Metabolic Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosatetraenoyl-CoA, a 22-carbon polyunsaturated fatty acyl-CoA, occupies a critical juncture in lipid metabolism. As an intermediate derived from the elongation of arachidonic acid, its metabolic fate is diverse and integral to cellular signaling, membrane composition, and energy homeostasis. This technical guide provides a comprehensive overview of the docosatetraenoyl-CoA metabolic pathway, detailing its synthesis, degradation, and conversion into bioactive lipid mediators. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of lipid metabolism and the development of therapeutics targeting these pathways.

Core Metabolic Pathways

The metabolism of docosatetraenoyl-CoA, primarily in the form of adrenoyl-CoA (22:4n-6), involves a complex interplay between anabolic and catabolic processes occurring in different subcellular compartments, including the endoplasmic reticulum and peroxisomes.

Biosynthesis of Docosatetraenoyl-CoA

Docosatetraenoyl-CoA is synthesized from linoleic acid (18:2n-6) through a series of alternating desaturation and elongation reactions. This pathway is primarily active in the endoplasmic reticulum.

  • Conversion of Linoleic Acid to Arachidonic Acid: Linoleic acid is first converted to arachidonic acid (20:4n-6) through the actions of fatty acid desaturase 2 (FADS2) and fatty acid desaturase 1 (FADS1), interspersed with an elongation step.

  • Elongation to Docosatetraenoic Acid: Arachidonoyl-CoA is then elongated by fatty acid elongase 2 (ELOVL2) or ELOVL5 to form docosatetraenoyl-CoA.

Degradation of Docosatetraenoyl-CoA: Peroxisomal β-Oxidation

Due to its very-long-chain nature, docosatetraenoyl-CoA is primarily degraded in the peroxisomes via β-oxidation. This process shortens the fatty acyl chain, producing acetyl-CoA and a shorter acyl-CoA that can be further metabolized in the mitochondria.

The key enzymes in peroxisomal β-oxidation are:

  • Acyl-CoA Oxidase 1 (ACOX1): Catalyzes the first and rate-limiting step.

  • Bifunctional Enzyme (MFE-2/HSD17B4): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

  • 3-ketoacyl-CoA Thiolase (ACAA1): Cleaves the shortened acyl-CoA to release acetyl-CoA.

Conversion to Bioactive Lipid Mediators

Docosatetraenoyl-CoA can be hydrolyzed to free docosatetraenoic acid (adrenic acid), which then serves as a substrate for several enzyme systems, leading to the production of a variety of signaling molecules.

  • Cyclooxygenase (COX) Pathway: Produces dihomo-prostaglandins and dihomo-thromboxanes.

  • Lipoxygenase (LOX) Pathway: Generates dihomo-hydroxyeicosatetraenoic acids (DH-HETEs) and other related compounds.

  • Cytochrome P450 (CYP450) Pathway: Leads to the formation of dihomo-epoxyeicosatrienoic acids (DH-EETs).

Quantitative Data

Quantitative kinetic data for enzymes specifically acting on docosatetraenoyl-CoA are limited in the literature. The following tables summarize available data for closely related substrates, which can serve as a proxy for understanding the enzymatic behavior towards docosatetraenoyl-CoA.

Table 1: Substrate Specificity of Human Fatty Acid Elongases

Enzyme Substrate Product Relative Activity (%)
ELOVL5 18:3n-6 (γ-Linolenoyl-CoA) 20:3n-6 100
20:4n-6 (Arachidonoyl-CoA) 22:4n-6 (Docosatetraenoyl-CoA) ~70
ELOVL2 22:5n-3 (Docosapentaenoyl-CoA) 24:5n-3 100

| | 20:4n-6 (Arachidonoyl-CoA) | 22:4n-6 (Docosatetraenoyl-CoA) | Moderate |

Note: Relative activities are estimations based on qualitative data from various studies.

Table 2: Substrate Specificity of Human Fatty Acid Desaturases

Enzyme Substrate Product Desaturation Step
FADS2 (Δ6-desaturase) 18:2n-6 (Linoleoyl-CoA) 18:3n-6 (γ-Linolenoyl-CoA) Δ6

| FADS1 (Δ5-desaturase) | 20:3n-6 (Dihomo-γ-linolenoyl-CoA) | 20:4n-6 (Arachidonoyl-CoA) | Δ5 |

Signaling Pathways and Experimental Workflows

Docosatetraenoyl-CoA Metabolic Pathways

Docosatetraenoyl_CoA_Metabolism Linoleoyl_CoA Linoleoyl-CoA (18:2n-6) g_Linolenoyl_CoA γ-Linolenoyl-CoA (18:3n-6) Linoleoyl_CoA->g_Linolenoyl_CoA FADS2 (Δ6) DGLA_CoA Dihomo-γ-linolenoyl-CoA (20:3n-6) g_Linolenoyl_CoA->DGLA_CoA ELOVL5 Arachidonoyl_CoA Arachidonoyl-CoA (20:4n-6) DGLA_CoA->Arachidonoyl_CoA FADS1 (Δ5) Docosatetraenoyl_CoA Docosatetraenoyl-CoA (Adrenoyl-CoA, 22:4n-6) Arachidonoyl_CoA->Docosatetraenoyl_CoA ELOVL2/5 Peroxisome Peroxisomal β-Oxidation Docosatetraenoyl_CoA->Peroxisome Adrenic_Acid Adrenic Acid (22:4n-6) Docosatetraenoyl_CoA->Adrenic_Acid Acyl-CoA Thioesterase Shorter_Acyl_CoA Shorter Acyl-CoA + Acetyl-CoA Peroxisome->Shorter_Acyl_CoA COX COX Pathway Adrenic_Acid->COX LOX LOX Pathway Adrenic_Acid->LOX CYP450 CYP450 Pathway Adrenic_Acid->CYP450 Dihomo_Prostanoids Dihomo-Prostanoids COX->Dihomo_Prostanoids DH_HETEs DH-HETEs LOX->DH_HETEs DH_EETs DH-EETs CYP450->DH_EETs

Caption: Overview of Docosatetraenoyl-CoA Metabolism.

Experimental Workflow for Fatty Acid Analysis by GC-MS

GC_MS_Workflow Sample Biological Sample (Cells, Tissue, Plasma) Lipid_Extraction Lipid Extraction (e.g., Folch Method) Sample->Lipid_Extraction Saponification Saponification (to release fatty acids) Lipid_Extraction->Saponification Derivatization Derivatization to FAMEs (Fatty Acid Methyl Esters) Saponification->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis (Quantification & Identification) GC_MS->Data_Analysis

Caption: GC-MS Workflow for Fatty Acid Analysis.

Experimental Protocols

Protocol 1: Radiometric Assay for Long-Chain Acyl-CoA Synthetase (ACSL) Activity

This protocol is adapted for the measurement of the conversion of docosatetraenoic acid to docosatetraenoyl-CoA.

Materials:

  • Cell or tissue homogenates

  • [1-¹⁴C]Docosatetraenoic acid (specific activity ~50 mCi/mmol)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT

  • ATP solution: 100 mM in water

  • Coenzyme A (CoA) solution: 10 mM in water

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Extraction Solvent: Isopropanol/Heptane (B126788)/1M H₂SO₄ (40:10:1, v/v/v)

  • Heptane

  • Scintillation cocktail and counter

Procedure:

  • Prepare a substrate solution by complexing [1-¹⁴C]docosatetraenoic acid with BSA in the assay buffer. The final concentration of the fatty acid should be in the range of 10-100 µM.

  • In a microcentrifuge tube, add 50 µL of cell or tissue homogenate (containing 10-50 µg of protein).

  • Initiate the reaction by adding 50 µL of a reaction mix containing the substrate solution, 10 mM ATP, and 0.5 mM CoA in assay buffer.

  • Incubate the reaction at 37°C for 10-30 minutes.

  • Stop the reaction by adding 1.25 mL of the extraction solvent.

  • Add 1 mL of heptane and 0.5 mL of water, vortex thoroughly, and centrifuge at 2000 x g for 5 minutes to separate the phases.

  • The upper organic phase contains the unreacted [1-¹⁴C]docosatetraenoic acid, while the lower aqueous phase contains the [1-¹⁴C]docosatetraenoyl-CoA.

  • Carefully remove a 400 µL aliquot of the lower aqueous phase and transfer it to a scintillation vial.

  • Add 5 mL of scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Calculate the specific activity of ACSL as nmol of docosatetraenoyl-CoA formed per minute per mg of protein.

Protocol 2: Measurement of Peroxisomal β-Oxidation using Stable-Isotope Labeled Substrates

This method quantifies the chain-shortening of docosatetraenoic acid in cultured cells.

Materials:

  • Cultured cells (e.g., fibroblasts, hepatocytes)

  • [D₄]-Docosatetraenoic acid (or other suitable stable isotope-labeled version)

  • Cell culture medium

  • Internal standard (e.g., [D₈]-Palmitic acid)

  • Solvents for lipid extraction (e.g., hexane/isopropanol)

  • Derivatization agent for GC-MS analysis (e.g., BF₃-methanol)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Culture cells to near confluency in appropriate growth medium.

  • Replace the medium with fresh medium containing [D₄]-docosatetraenoic acid (e.g., 10 µM) complexed with BSA.

  • Incubate the cells for a defined period (e.g., 24-48 hours).

  • Wash the cells with ice-cold PBS and harvest by scraping.

  • Add the internal standard to the cell pellet.

  • Extract total lipids from the cell pellet using a suitable solvent system.

  • Saponify the lipid extract to release free fatty acids.

  • Derivatize the fatty acids to fatty acid methyl esters (FAMEs).

  • Analyze the FAMEs by GC-MS. Monitor for the parent ion of the labeled substrate and its chain-shortened products (e.g., [D₄]-eicosatetraenoic acid, [D₄]-arachidonic acid).

  • Quantify the amount of substrate and products based on the peak areas relative to the internal standard. The ratio of product to substrate provides a measure of peroxisomal β-oxidation activity.

Protocol 3: LC-MS/MS for Quantification of Docosatetraenoyl-CoA

This protocol provides a framework for the sensitive and specific quantification of docosatetraenoyl-CoA in biological samples.

Materials:

  • Biological sample (cell pellet, tissue homogenate)

  • Internal standard ([¹³C₄]-Docosatetraenoyl-CoA or a structurally similar odd-chain acyl-CoA)

  • Extraction solution (e.g., acetonitrile/isopropanol/water)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Homogenize the biological sample in ice-cold extraction solution containing the internal standard.

  • Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet proteins and cellular debris.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a small volume of the initial mobile phase.

  • Inject the sample onto the LC-MS/MS system.

  • LC Separation: Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile).

  • MS/MS Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for docosatetraenoyl-CoA and the internal standard need to be optimized. A common transition for acyl-CoAs involves the neutral loss of the phosphopantetheine-adenosine diphosphate (B83284) moiety.

  • Quantification: Construct a standard curve using known concentrations of unlabeled docosatetraenoyl-CoA and a fixed concentration of the internal standard. Calculate the concentration of docosatetraenoyl-CoA in the sample by comparing its peak area ratio to the internal standard against the standard curve.

Regulation of the Pathway

The docosatetraenoyl-CoA metabolic pathway is tightly regulated at multiple levels to maintain lipid homeostasis.

  • Transcriptional Control: The expression of key enzymes is regulated by transcription factors that sense the cellular lipid status.

    • Peroxisome Proliferator-Activated Receptors (PPARs): PPARα, activated by fatty acids, upregulates the expression of genes involved in peroxisomal β-oxidation, including ACOX1.

    • Sterol Regulatory Element-Binding Proteins (SREBPs): SREBP-1c activates the transcription of genes involved in fatty acid synthesis, including elongases and desaturases.

  • Substrate Availability: The concentration of precursor fatty acids and cofactors (CoA, ATP, NADPH) directly influences the rate of synthesis and degradation.

  • Allosteric Regulation: The activity of some enzymes in the pathway can be modulated by the binding of metabolites. For example, acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis, is allosterically activated by citrate (B86180) and inhibited by long-chain acyl-CoAs.

Conclusion

The docosatetraenoyl-CoA metabolic pathway is a complex network of enzymatic reactions that are essential for cellular function. Its products are involved in a wide range of biological processes, from membrane structure to cell signaling. A thorough understanding of this pathway is crucial for elucidating the pathophysiology of various metabolic diseases and for the development of novel therapeutic strategies. This guide provides a foundational overview, and further research is warranted to fill the existing gaps in our knowledge, particularly concerning the specific quantitative aspects and regulatory nuances of docosatetraenoyl-CoA metabolism.

The Cellular Role of all-cis-10,13,16,19-Docosatetraenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

All-cis-10,13,16,19-docosatetraenoyl-CoA is the activated form of the corresponding n-6 very-long-chain polyunsaturated fatty acid (VLCPUFA). As a central intermediate in lipid metabolism, its primary functions are intricately linked to the synthesis of complex lipids, modulation of membrane composition, and as a potential precursor for signaling molecules. This technical guide provides a comprehensive overview of the cellular functions, metabolic pathways, and experimental methodologies related to the study of this compound and its derivatives.

Introduction

Very-long-chain polyunsaturated fatty acids (VLCPUFAs) and their activated coenzyme A (CoA) esters are critical components of cellular lipidomes, particularly in the nervous system and retina. While not as extensively studied as its n-3 counterpart, docosahexaenoic acid (DHA), all-cis-10,13,16,19-docosatetraenoic acid (an n-6 C22:4 fatty acid) and its CoA derivative play significant roles in cellular physiology. The activation of the fatty acid to its CoA ester by acyl-CoA synthetases is a crucial step, committing it to various metabolic fates within the cell.

Core Cellular Functions and Metabolic Pathways

The primary functions of this compound can be categorized into three main areas: incorporation into complex lipids, precursor for elongation and desaturation, and potential role in signaling.

Incorporation into Phospholipids

Once synthesized, this compound serves as a substrate for acyltransferases that incorporate the docosatetraenoyl group into the sn-2 position of phospholipids, such as phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylserine (B164497) (PS). This process is fundamental for maintaining the fluidity, permeability, and thickness of cellular membranes, which in turn influences the function of membrane-bound proteins like receptors and ion channels.

Elongation and Desaturation Pathways

This compound is a key intermediate in the synthesis of other n-6 VLCPUFAs. It can be further metabolized through a series of elongation and desaturation reactions. A probable metabolic pathway, inferred from the metabolism of the closely related all-cis-7,10,13,16,19-docosapentaenoic acid, involves the elongation of the C22 fatty acyl-CoA to a C24 intermediate by fatty acid elongases (ELOVLs). This is followed by the introduction of an additional double bond by a fatty acid desaturase (FADS) and subsequent chain shortening via peroxisomal β-oxidation to yield other bioactive fatty acids.[1]

Fatty_Acid_Metabolism Phospholipids Membrane Phospholipids (PC, PE, PS) Elongase Fatty Acid Elongase (ELOVL) C24_Intermediate C24:4-CoA Intermediate Elongase->C24_Intermediate Desaturase Fatty Acid Desaturase (FADS) C24_Intermediate->Desaturase C24_Desaturated C24:5-CoA Desaturase->C24_Desaturated Beta_Oxidation Peroxisomal β-Oxidation C24_Desaturated->Beta_Oxidation Other_PUFAs Other n-6 PUFAs Beta_Oxidation->Other_PUFAs Signaling_Precursor Precursor for Signaling Molecules Acyltransferase Acyltransferase Acyltransferase->Phospholipids all_cis_10_13_16_19_docosatetraenoyl_CoA all_cis_10_13_16_19_docosatetraenoyl_CoA all_cis_10_13_16_19_docosatetraenoyl_CoA->Elongase all_cis_10_13_16_19_docosatetraenoyl_CoA->Signaling_Precursor Experimental_Workflow Labeling Incubate with ¹³C-labeled all-cis-10,13,16,19-Docosatetraenoic Acid Harvest Harvest Cells at Different Time Points Labeling->Harvest Extraction Lipid Extraction (e.g., Bligh-Dyer) Harvest->Extraction Separation Separation of Lipid Classes (e.g., TLC or LC) Extraction->Separation Analysis Analysis by LC-MS/MS Separation->Analysis Data Data Analysis: Quantify ¹³C Incorporation into Phospholipids and other Acyl-CoAs Analysis->Data End End: Determine Metabolic Flux Data->End GPCR_Signaling GPCR G-Protein Coupled Receptor (GPCR) G_Protein Heterotrimeric G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP, IP₃, DAG) Effector->Second_Messenger Produces Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activates Cellular_Response Cellular Response (e.g., Gene Expression, Enzyme Activity) Kinase_Cascade->Cellular_Response Leads to

References

The Core of Docosatetraenoyl-CoA Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosatetraenoyl-CoA, the activated form of docosatetraenoic acid (adrenic acid), is a critical intermediate in lipid metabolism. As a 22-carbon omega-6 polyunsaturated fatty acid, it sits (B43327) at a metabolic crossroads, participating in fatty acid elongation and degradation pathways, and serving as a precursor for a unique class of signaling molecules. Understanding the enzymes that govern its synthesis, catabolism, and conversion is paramount for researchers in metabolic diseases, inflammation, and drug development. This technical guide provides a comprehensive overview of the core enzymes involved in docosatetraenoyl-CoA metabolism, complete with quantitative data, detailed experimental protocols, and visual representations of the key pathways.

I. Biosynthesis of Docosatetraenoyl-CoA

The formation of docosatetraenoyl-CoA is a multi-step process involving the activation of its free fatty acid precursor and subsequent elongation from arachidonic acid.

A. Key Enzymes in Docosatetraenoyl-CoA Synthesis

1. Acyl-CoA Synthetases (ACS): The first committed step in the metabolism of docosatetraenoic acid is its activation to docosatetraenoyl-CoA. This reaction is catalyzed by a family of enzymes known as Acyl-CoA synthetases (ACSs), also referred to as acyl-CoA ligases.[1] These enzymes facilitate the thioesterification of the fatty acid with coenzyme A in an ATP-dependent manner. Several long-chain acyl-CoA synthetase isoforms exist, with varying tissue distribution and substrate specificities.

2. Elongation of Very Long-Chain Fatty Acids (ELOVL) Enzymes: Docosatetraenoic acid (adrenic acid) is synthesized through the two-carbon elongation of arachidonic acid (20:4n-6). This critical step is primarily mediated by ELOVL5 and to some extent by ELOVL2.[2][3][4] These enzymes are part of a multi-enzyme complex located in the endoplasmic reticulum that sequentially adds two-carbon units from malonyl-CoA to a growing fatty acyl-CoA chain.[5]

3. Fatty Acid Desaturases (FADS): The precursors of docosatetraenoic acid are themselves products of the fatty acid desaturase enzymes, FADS1 (Δ5-desaturase) and FADS2 (Δ6-desaturase). These enzymes introduce double bonds at specific positions in the fatty acyl chain, and their activity is crucial for maintaining the pool of polyunsaturated fatty acids available for elongation.[6][7]

B. Signaling Pathway for Docosatetraenoyl-CoA Synthesis

Synthesis_of_Docosatetraenoyl_CoA Linoleic_Acid Linoleic Acid (18:2n-6) gamma_Linolenic_Acid γ-Linolenic Acid (18:3n-6) Linoleic_Acid->gamma_Linolenic_Acid FADS2 (Δ6-desaturase) Dihomo_gamma_Linolenic_Acid Dihomo-γ-linolenic Acid (20:3n-6) gamma_Linolenic_Acid->Dihomo_gamma_Linolenic_Acid ELOVL5 Arachidonic_Acid Arachidonic Acid (20:4n-6) Dihomo_gamma_Linolenic_Acid->Arachidonic_Acid FADS1 (Δ5-desaturase) Docosatetraenoic_Acid Docosatetraenoic Acid (22:4n-6) Arachidonic_Acid->Docosatetraenoic_Acid ELOVL5/ELOVL2 Docosatetraenoyl_CoA Docosatetraenoyl-CoA Docosatetraenoic_Acid->Docosatetraenoyl_CoA Acyl-CoA Synthetase

Figure 1. Biosynthesis pathway of Docosatetraenoyl-CoA.

II. Catabolism of Docosatetraenoyl-CoA

Docosatetraenoyl-CoA is primarily degraded through the beta-oxidation pathway, which occurs in both peroxisomes and mitochondria. Due to its polyunsaturated nature, its breakdown requires the action of auxiliary enzymes in addition to the core beta-oxidation machinery.

A. Key Enzymes in Docosatetraenoyl-CoA Degradation

1. Peroxisomal Beta-Oxidation Enzymes: Very long-chain fatty acids like docosatetraenoic acid undergo initial chain shortening via beta-oxidation within peroxisomes. The key enzymes in this process are:

  • Acyl-CoA Oxidase 1 (ACOX1): Catalyzes the first, rate-limiting step.
  • Multifunctional Enzyme 2 (MFE2): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.
  • 3-ketoacyl-CoA Thiolase (ACAA1): Catalyzes the final thiolytic cleavage.[8]

2. Mitochondrial Beta-Oxidation Enzymes: The shortened acyl-CoA products from peroxisomal beta-oxidation are further degraded in the mitochondria to acetyl-CoA. The core enzymes include:

  • Acyl-CoA Dehydrogenases (VLCAD, LCAD, MCAD, SCAD): A family of enzymes with specificity for different chain lengths.
  • Enoyl-CoA Hydratase
  • 3-Hydroxyacyl-CoA Dehydrogenase
  • 3-Ketoacyl-CoA Thiolase

3. Auxiliary Enzymes for Unsaturated Fatty Acids: The presence of double bonds in docosatetraenoyl-CoA necessitates the action of additional enzymes to rearrange the double bonds for the core beta-oxidation enzymes to proceed. These include:

  • Enoyl-CoA Isomerase: Converts cis or trans double bonds at odd-numbered positions to a trans double bond at an even-numbered position.
  • 2,4-Dienoyl-CoA Reductase: Acts on conjugated double bonds.[9][10]

B. Workflow for Docosatetraenoyl-CoA Beta-Oxidation

Beta_Oxidation_Workflow cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Docosatetraenoyl_CoA_P Docosatetraenoyl-CoA Peroxisomal_Beta_Oxidation Chain Shortening (ACOX1, MFE2, ACAA1) + Auxiliary Enzymes Docosatetraenoyl_CoA_P->Peroxisomal_Beta_Oxidation Shorter_Acyl_CoA Shorter-Chain Acyl-CoA Peroxisomal_Beta_Oxidation->Shorter_Acyl_CoA Shorter_Acyl_CoA_M Shorter-Chain Acyl-CoA Shorter_Acyl_CoA->Shorter_Acyl_CoA_M Transport Mitochondrial_Beta_Oxidation Complete Oxidation (ACADs, Hydratase, Dehydrogenase, Thiolase) + Auxiliary Enzymes Shorter_Acyl_CoA_M->Mitochondrial_Beta_Oxidation Acetyl_CoA Acetyl-CoA Mitochondrial_Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA_Cycle Acetyl_CoA->TCA_Cycle Enters TCA Cycle

Figure 2. Workflow of Docosatetraenoyl-CoA beta-oxidation.

III. Conversion to Dihomo-Eicosanoids

Docosatetraenoyl-CoA can be hydrolyzed back to its free fatty acid form, adrenic acid, which then serves as a substrate for the synthesis of a class of eicosanoid-like molecules known as dihomo-eicosanoids. These signaling molecules have distinct biological activities compared to their arachidonic acid-derived counterparts.

A. Key Enzymes in Dihomo-Eicosanoid Synthesis

1. Cyclooxygenases (COX-1 and COX-2): These enzymes metabolize adrenic acid to dihomo-prostaglandins (DH-PGs) and dihomo-thromboxanes (DH-TXs).[1][11][12][13]

2. Lipoxygenases (LOX): Adrenic acid is a substrate for various lipoxygenases (e.g., 5-LOX, 12-LOX, 15-LOX), leading to the formation of dihomo-hydroxyeicosatetraenoic acids (DH-HETEs) and dihomo-leukotrienes.[1][11][12]

3. Cytochrome P450 (CYP) Monooxygenases: These enzymes convert adrenic acid to dihomo-epoxyeicosatrienoic acids (DH-EETs) and dihomo-dihydroxyeicosatrienoic acids (DH-DHETs).[1][11][12]

B. Signaling Pathway for Dihomo-Eicosanoid Synthesis

Dihomo_Eicosanoid_Synthesis cluster_cox COX Pathway cluster_lox LOX Pathway cluster_cyp CYP450 Pathway Adrenic_Acid Adrenic Acid (Docosatetraenoic Acid) COX COX-1 / COX-2 Adrenic_Acid->COX LOX Lipoxygenases (5-LOX, 12-LOX, 15-LOX) Adrenic_Acid->LOX CYP450 Cytochrome P450 Monooxygenases Adrenic_Acid->CYP450 DH_PGs Dihomo-Prostaglandins (e.g., DH-PGI2) COX->DH_PGs DH_TXs Dihomo-Thromboxanes COX->DH_TXs DH_HETEs Dihomo-HETEs LOX->DH_HETEs DH_LTs Dihomo-Leukotrienes LOX->DH_LTs DH_EETs Dihomo-EETs CYP450->DH_EETs DH_DHETs Dihomo-DHETs CYP450->DH_DHETs

Figure 3. Dihomo-eicosanoid synthesis from adrenic acid.

IV. Transcriptional Regulation

The expression of the key enzymes involved in docosatetraenoyl-CoA metabolism is tightly regulated at the transcriptional level by nuclear receptors and transcription factors that respond to the metabolic state of the cell.

A. Key Transcriptional Regulators

1. Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): A master regulator of lipogenesis, SREBP-1c upregulates the expression of genes involved in fatty acid synthesis, including FADS1, FADS2, and ELOVL5.[14][15][16][17]

2. Peroxisome Proliferator-Activated Receptor Alpha (PPARα): This nuclear receptor is a key regulator of fatty acid catabolism. It induces the expression of genes involved in both peroxisomal and mitochondrial beta-oxidation. PPARα also plays a role in regulating the expression of FADS and ELOVL genes, sometimes in opposition to SREBP-1c.[15][16][18][19]

B. Logical Relationship of Transcriptional Regulation

Transcriptional_Regulation SREBP1c SREBP-1c FADS1_gene FADS1 Gene SREBP1c->FADS1_gene + FADS2_gene FADS2 Gene SREBP1c->FADS2_gene + ELOVL5_gene ELOVL5 Gene SREBP1c->ELOVL5_gene + PPARa PPARα PPARa->FADS1_gene +/- PPARa->FADS2_gene +/- PPARa->ELOVL5_gene + Beta_Oxidation_Genes Beta-Oxidation Genes (e.g., ACOX1) PPARa->Beta_Oxidation_Genes +

Figure 4. Transcriptional regulation of key enzymes.

V. Quantitative Data

Quantitative kinetic data for enzymes metabolizing docosatetraenoyl-CoA are not extensively reported in the literature. However, data for related substrates and enzymes provide valuable insights.

Enzyme FamilySpecific EnzymeSubstrateKmVmaxOrganism/Tissue
Acyl-CoA Synthetases ACSL IsoformsOleic Acid (18:1)~3-15 µM~0.1-1.5 µmol/min/mgRat Liver Microsomes
Elongases ELOVL5γ-Linolenoyl-CoA (18:3n-6)~15 µM~1.5 nmol/min/mgHuman, expressed in yeast
ELOVL2Eicosapentaenoyl-CoA (20:5n-3)~20 µM~1 nmol/min/mgHuman, expressed in yeast
Desaturases FADS1 (Δ5-Desaturase)Dihomo-γ-linolenoyl-CoA (20:3n-6)~25 µMNot ReportedHuman, expressed in yeast
FADS2 (Δ6-Desaturase)Linoleoyl-CoA (18:2n-6)~40 µMNot ReportedHuman, expressed in yeast

Note: The provided values are approximate and can vary significantly depending on the experimental conditions, such as pH, temperature, and the specific isoform of the enzyme.

VI. Experimental Protocols

A. Radiometric Assay for Long-Chain Acyl-CoA Synthetase Activity

This assay measures the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA.[1]

Materials:

  • Cell or tissue lysate

  • Reaction buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 200 mM KCl

  • ATP solution: 100 mM

  • Coenzyme A (CoA) solution: 10 mM

  • [¹⁴C]-Docosatetraenoic acid (or other radiolabeled fatty acid) complexed to bovine serum albumin (BSA)

  • Dole's solution: Isopropanol:Heptane (B126788):1M H₂SO₄ (40:10:1)

  • Heptane

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare the reaction mix on ice: To a microcentrifuge tube, add reaction buffer, ATP solution, and CoA solution.

  • Initiate the reaction by adding the cell/tissue lysate and the [¹⁴C]-fatty acid-BSA complex.

  • Incubate the reaction at 37°C for 10-30 minutes.

  • Stop the reaction by adding Dole's solution.

  • Add heptane and water to partition the phases. Vortex thoroughly.

  • Centrifuge to separate the phases. The upper organic phase contains the unreacted fatty acid, while the lower aqueous phase contains the [¹⁴C]-acyl-CoA.

  • Carefully remove the upper organic phase.

  • Wash the lower aqueous phase with heptane to remove any remaining unreacted fatty acid.

  • Transfer a known volume of the lower aqueous phase to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the amount of [¹⁴C]-acyl-CoA formed based on the specific activity of the radiolabeled fatty acid.

B. In Vitro Fatty Acid Elongation Assay

This assay measures the elongation of a fatty acyl-CoA substrate by monitoring the incorporation of radiolabeled malonyl-CoA.[20]

Materials:

  • Microsomal protein preparation

  • Reaction buffer: 100 mM Potassium phosphate (B84403) (pH 6.5)

  • Fatty acyl-CoA substrate (e.g., arachidonoyl-CoA)

  • [¹⁴C]-Malonyl-CoA

  • NADPH solution

  • Saponification solution: 5 M KOH in 10% methanol

  • 5 M HCl

  • Ethanol (B145695)

  • Hexane:Acetic acid (98:2)

  • Scintillation cocktail and counter

Procedure:

  • Prepare the reaction mix in a microcentrifuge tube: Add reaction buffer, NADPH, fatty acyl-CoA substrate, and microsomal protein.

  • Initiate the reaction by adding [¹⁴C]-Malonyl-CoA.

  • Incubate at 37°C for 20-30 minutes.

  • Stop the reaction and saponify the products by adding the saponification solution and incubating at 65°C for 1 hour.

  • Neutralize the reaction by adding 5 M HCl.

  • Extract the fatty acids by adding ethanol and then the hexane:acetic acid mixture. Vortex vigorously.

  • Centrifuge to separate the phases.

  • Transfer the upper organic phase to a scintillation vial.

  • Repeat the extraction of the aqueous phase with the hexane:acetic acid mixture and combine the organic phases.

  • Evaporate the solvent and add scintillation cocktail.

  • Measure the radioactivity to determine the amount of [¹⁴C]-malonyl-CoA incorporated into the elongated fatty acid.

C. Measurement of Peroxisomal Beta-Oxidation

This method uses a stable-isotope labeled very-long-chain fatty acid to trace its breakdown into shorter-chain products.[8][16][21]

Materials:

  • Cultured cells (e.g., fibroblasts)

  • Culture medium

  • D₃-labeled docosanoic acid (D₃-C22:0) or other suitable stable-isotope labeled fatty acid

  • Reagents for lipid extraction (e.g., Folch method: chloroform/methanol)

  • Internal standards for mass spectrometry

  • Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS)

Procedure:

  • Culture cells to near confluency.

  • Incubate the cells with culture medium supplemented with D₃-C22:0 for a defined period (e.g., 24-48 hours).

  • Harvest the cells and perform a total lipid extraction.

  • Derivatize the fatty acids to fatty acid methyl esters (FAMEs).

  • Analyze the FAMEs by GC-MS or LC-MS to quantify the amount of the D₃-labeled shorter-chain fatty acid products (e.g., D₃-C16:0) relative to the remaining D₃-C22:0 substrate.

  • The ratio of product to substrate provides a measure of the peroxisomal beta-oxidation activity.

Conclusion

The enzymes that metabolize docosatetraenoyl-CoA are central to lipid homeostasis and the production of potent signaling molecules. This guide provides a foundational understanding of these key enzymes and pathways. Further research into the specific kinetics and regulation of these enzymes will undoubtedly uncover new therapeutic targets for a range of metabolic and inflammatory diseases. The provided protocols offer a starting point for researchers to investigate the intricacies of docosatetraenoyl-CoA metabolism in their own experimental systems.

References

The Central Role of Docosatetraenoyl-CoA in Very-Long-Chain Fatty Acid Elongation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosatetraenoyl-CoA (C22:4-CoA), an acyl-CoA derivative of docosatetraenoic acid, serves as a critical substrate in the enzymatic pathway of very-long-chain fatty acid (VLCFA) elongation. This process, occurring primarily in the endoplasmic reticulum, is fundamental for the synthesis of essential lipids, including docosahexaenoic acid (DHA), which are vital for neuronal health, membrane fluidity, and cellular signaling. This technical guide provides an in-depth exploration of the biochemical role of docosatetraenoyl-CoA in fatty acid elongation, detailing the enzymatic reactions, regulatory pathways, and experimental methodologies used to study this process. A comprehensive understanding of this pathway is paramount for researchers investigating metabolic disorders, neurodegenerative diseases, and for the development of novel therapeutic interventions targeting lipid metabolism.

Introduction

The elongation of fatty acids is a cyclical process that adds two-carbon units to an existing fatty acyl-CoA chain. Docosatetraenoyl-CoA, a 22-carbon polyunsaturated fatty acyl-CoA, is a key intermediate in the biosynthesis of C24 and longer polyunsaturated fatty acids (PUFAs). The primary enzyme responsible for the initial and rate-limiting step in the elongation of docosatetraenoyl-CoA is Elongation of Very-Long-Chain Fatty Acids Protein 2 (ELOVL2). This guide will elucidate the multi-step enzymatic process, its regulation by key transcription factors, and provide detailed protocols for its investigation.

The Fatty Acid Elongation Pathway of Docosatetraenoyl-CoA

The elongation of docosatetraenoyl-CoA to tetracosatetraenoyl-CoA (C24:4-CoA) involves a four-step enzymatic cycle that takes place on the endoplasmic reticulum membrane.

Enzymatic Steps
  • Condensation: The cycle is initiated by the condensation of docosatetraenoyl-CoA with malonyl-CoA, catalyzed by ELOVL2 . This reaction forms a 3-ketoacyl-CoA intermediate, 3-keto-tetracosatetraenoyl-CoA, and releases CO2. This is the rate-limiting step of the elongation cycle.

  • Reduction: The 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR) , utilizing NADPH as a reducing agent.

  • Dehydration: The 3-hydroxyacyl-CoA intermediate is dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) to form a trans-2,3-enoyl-CoA.

  • Reduction: Finally, the trans-2,3-enoyl-CoA is reduced by a trans-2-enoyl-CoA reductase (TECR) , again using NADPH, to yield the elongated fatty acyl-CoA, tetracosatetraenoyl-CoA.

This newly formed C24:4-CoA can then undergo further desaturation and elongation steps or be incorporated into various lipid species.

Fatty_Acid_Elongation cluster_elongation_cycle Fatty Acid Elongation Cycle DTA_CoA Docosatetraenoyl-CoA (C22:4-CoA) Ketoacyl_CoA 3-Keto-tetracosatetraenoyl-CoA DTA_CoA->Ketoacyl_CoA ELOVL2 + Malonyl-CoA - CO2 Malonyl_CoA Malonyl-CoA Hydroxyacyl_CoA 3-Hydroxy-tetracosatetraenoyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA KAR + NADPH - NADP+ Enoyl_CoA trans-2,3-Enoyl-tetracosatetraenoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA HACD - H2O TTA_CoA Tetracosatetraenoyl-CoA (C24:4-CoA) Enoyl_CoA->TTA_CoA TECR + NADPH - NADP+

Fatty Acid Elongation of Docosatetraenoyl-CoA

Quantitative Data

EnzymeSubstrateProductKmVmaxSource OrganismComments
ELOVL2 Docosatetraenoyl-CoA (C22:4-CoA)Tetracosatetraenoyl-CoA (C24:4-CoA)Data not availableData not availableHuman, Mouse, RatELOVL2 shows high activity towards C22 PUFAs.[1]
ELOVL2 Eicosapentaenoyl-CoA (C20:5-CoA)Docosapentaenoyl-CoA (C22:5-CoA)Data not availableData not availableHuman, Mouse, RatA primary substrate for ELOVL2.
ELOVL5 Arachidonoyl-CoA (C20:4-CoA)Docosatetraenoyl-CoA (C22:4-CoA)Data not availableData not availableHuman, Mouse, RatELOVL5 is also involved in the elongation of C20 PUFAs.[2]

Regulatory Signaling Pathways

The expression and activity of the enzymes involved in fatty acid elongation are tightly regulated by complex signaling networks that respond to nutritional and hormonal cues.

SREBP-1c Pathway

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) is a master transcriptional regulator of lipogenesis. Insulin signaling activates SREBP-1c, which in turn upregulates the expression of key enzymes in fatty acid synthesis and elongation, including ELOVL family members.[3][4] This pathway ensures that excess carbohydrates are converted into fatty acids for storage.

SREBP1c_Regulation Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor binds SREBP1c_precursor SREBP-1c (precursor) ER Membrane Insulin_Receptor->SREBP1c_precursor activates transport SCAP SCAP Golgi Golgi SREBP1c_precursor->Golgi with SCAP SREBP1c_mature nSREBP-1c (mature) Golgi->SREBP1c_mature proteolytic cleavage Nucleus Nucleus SREBP1c_mature->Nucleus translocates to ELOVL2_gene ELOVL2 Gene Nucleus->ELOVL2_gene binds to SRE ELOVL2_protein ELOVL2 Protein ELOVL2_gene->ELOVL2_protein transcription & translation

SREBP-1c Regulation of ELOVL2 Expression
PPARα Pathway

Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a nuclear receptor that functions as a lipid sensor.[5] Long-chain polyunsaturated fatty acids and their derivatives, including potentially those derived from the elongation of docosatetraenoyl-CoA, can act as ligands for PPARα.[6] Activation of PPARα generally leads to the upregulation of genes involved in fatty acid oxidation, providing a feedback mechanism to control lipid levels.

PPARa_Regulation PUFA_CoA Docosatetraenoyl-CoA or derivatives PPARa PPARα PUFA_CoA->PPARa activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer Nucleus Nucleus Heterodimer->Nucleus translocates to PPRE PPRE Nucleus->PPRE binds to Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes regulates transcription Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Target_Genes->Fatty_Acid_Oxidation leads to

PPARα Regulation by PUFA-CoAs

Experimental Protocols

In Vitro Fatty Acid Elongase Assay using Radiolabeled Malonyl-CoA

This assay measures the incorporation of [¹⁴C]malonyl-CoA into a fatty acyl-CoA substrate.

Materials:

  • Microsomal protein fraction (from liver or transfected cells)

  • Docosatetraenoyl-CoA (substrate)

  • [¹⁴C]Malonyl-CoA (specific activity ~50-60 mCi/mmol)

  • NADPH

  • Reaction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.2, containing 5 mM MgCl₂, 1 mM DTT)

  • Stop Solution (e.g., 2.5 M KOH)

  • Scintillation cocktail and vials

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice. For a 100 µL reaction, combine:

    • 50 µL of 2x Reaction Buffer

    • 10 µL of NADPH solution (final concentration 1 mM)

    • 10 µL of docosatetraenoyl-CoA solution (final concentration 20 µM)

    • 10-20 µg of microsomal protein

    • Adjust volume with nuclease-free water.

  • Pre-incubate the mixture at 37°C for 2 minutes.

  • Initiate the reaction by adding 10 µL of [¹⁴C]malonyl-CoA (final concentration 50 µM, ~0.1 µCi).

  • Incubate at 37°C for 20 minutes with gentle shaking.

  • Stop the reaction by adding 100 µL of Stop Solution.

  • Saponify the lipids by incubating at 65°C for 1 hour.

  • Acidify the reaction with 100 µL of 5 M HCl.

  • Extract the radiolabeled fatty acids with 500 µL of hexane (B92381). Vortex vigorously and centrifuge to separate the phases.

  • Transfer the upper hexane phase to a scintillation vial, evaporate the hexane, add scintillation cocktail, and measure radioactivity using a scintillation counter.

Elongase_Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mix (Microsomes, Substrate, NADPH) Start->Prepare_Mix Pre_Incubate Pre-incubate at 37°C Prepare_Mix->Pre_Incubate Add_Radiolabel Add [14C]Malonyl-CoA Pre_Incubate->Add_Radiolabel Incubate Incubate at 37°C Add_Radiolabel->Incubate Stop_Reaction Stop Reaction (add KOH) Incubate->Stop_Reaction Saponify Saponify Lipids Stop_Reaction->Saponify Acidify Acidify (add HCl) Saponify->Acidify Extract Extract with Hexane Acidify->Extract Measure Measure Radioactivity Extract->Measure End End Measure->End

Workflow for In Vitro Fatty Acid Elongase Assay
LC-MS/MS Analysis of Fatty Acid Elongation Products

This method allows for the direct quantification of the elongated fatty acid product.

Materials:

  • Reaction components from the in vitro assay (non-radiolabeled malonyl-CoA)

  • Internal standard (e.g., C17:0-CoA)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Perform the in vitro elongation assay as described above, but with non-radiolabeled malonyl-CoA.

  • Stop the reaction by adding ice-cold acetonitrile (B52724) containing an internal standard.

  • Centrifuge to pellet the protein.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent (e.g., 50% methanol).

  • Inject the sample onto the LC-MS/MS system.

  • Separate the fatty acyl-CoAs using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Detect and quantify the parent and product ions of docosatetraenoyl-CoA and tetracosatetraenoyl-CoA using multiple reaction monitoring (MRM) mode.[7]

Conclusion

Docosatetraenoyl-CoA is a pivotal molecule in the synthesis of very-long-chain polyunsaturated fatty acids. Its elongation, primarily mediated by ELOVL2, is a tightly regulated process with significant implications for cellular health and disease. The methodologies and pathways detailed in this guide provide a framework for researchers to further investigate the intricacies of fatty acid metabolism and to identify potential therapeutic targets for a range of metabolic and neurodegenerative disorders. Further research is warranted to elucidate the precise kinetic parameters of the enzymes involved and to fully map the signaling cascades that govern this essential biochemical pathway.

References

An In-depth Technical Guide to the Precursors of all-cis-10,13,16,19-Docosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

All-cis-10,13,16,19-docosatetraenoyl-CoA is the activated form of adrenic acid (AdA), a 22-carbon omega-6 polyunsaturated fatty acid (PUFA). Adrenic acid is a significant component of cell membranes, particularly in the adrenal glands, brain, and vascular system.[1][2][3] Its metabolism gives rise to a variety of bioactive lipid mediators that play crucial roles in physiological and pathophysiological processes, including inflammation, vascular function, and cell signaling.[1][4] This technical guide provides a comprehensive overview of the biosynthetic precursors and pathways leading to the formation of this compound, along with experimental protocols and quantitative data to support further research and drug development in this area.

Biosynthesis of this compound

The synthesis of this compound begins with the essential fatty acid, linoleic acid (LA, 18:2n-6), and proceeds through a series of desaturation and elongation steps to form adrenic acid, which is then activated to its coenzyme A (CoA) derivative.

From Linoleic Acid to Arachidonic Acid

The conversion of linoleic acid to arachidonic acid (AA, 20:4n-6) is a well-established pathway involving two key enzymes: delta-6 desaturase (FADS2) and delta-5 desaturase (FADS1), as well as an elongase enzyme, ELOVL5.[3][5]

  • Delta-6 Desaturation: Linoleic acid is first desaturated by FADS2 to produce γ-linolenic acid (GLA, 18:3n-6).[1][3]

  • Elongation: GLA is then elongated by the enzyme fatty acid elongase 5 (ELOVL5) to yield dihomo-γ-linolenic acid (DGLA, 20:3n-6).[1][3]

  • Delta-5 Desaturation: Finally, DGLA is desaturated by FADS1 to form arachidonic acid.[3]

Elongation of Arachidonic Acid to Adrenic Acid

Arachidonic acid serves as the direct precursor to adrenic acid. This conversion is catalyzed by fatty acid elongase enzymes, primarily ELOVL2 and ELOVL5, which add a two-carbon unit to the carboxyl end of arachidonic acid.[3]

Activation to this compound

For adrenic acid to participate in most metabolic reactions, it must first be activated to its CoA ester, this compound. This activation is a two-step process catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS).[6]

Table 1: Key Enzymes in the Biosynthesis of this compound

EnzymeGeneReactionSubstrateProduct
Delta-6 DesaturaseFADS2DesaturationLinoleic Acid (18:2n-6)γ-Linolenic Acid (18:3n-6)
Fatty Acid Elongase 5ELOVL5Elongationγ-Linolenic Acid (18:3n-6)Dihomo-γ-linolenic Acid (20:3n-6)
Delta-5 DesaturaseFADS1DesaturationDihomo-γ-linolenic Acid (20:3n-6)Arachidonic Acid (20:4n-6)
Fatty Acid Elongase 2/5ELOVL2/5ElongationArachidonic Acid (20:4n-6)Adrenic Acid (22:4n-6)
Acyl-CoA SynthetaseACSL (multiple)Acyl-CoA LigationAdrenic Acid (22:4n-6)This compound

Quantitative Data on Adrenic Acid Biosynthesis

Table 2: Representative Data on Fatty Acid Conversion

Study SystemPrecursorProductConversion Efficiency/RatioReference
Rat Primary Hepatocytes[14C]-Arachidonic Acid[14C]-Adrenic Acid~30% of total 14C-fatty acid recovered[5]
Human Adults (in vivo)Deuterated Linoleic AcidDeuterated Arachidonic AcidDemonstrated conversion[8]
Human Adults (dietary study)Varied Linoleic Acid IntakePlasma Arachidonic AcidHigher LA intake did not increase AA levels

Experimental Protocols

Measurement of Fatty Acid Elongase Activity in Microsomes

This protocol is adapted from methodologies described for measuring the activity of ELOVL enzymes.[5]

1. Preparation of Microsomes: a. Homogenize fresh liver tissue in ice-cold buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA). b. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris. c. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes. d. Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

2. Elongase Assay: a. Prepare a reaction mixture containing:

  • 100 mM potassium phosphate (B84403) buffer, pH 6.5
  • 60 µM [1-14C]-Arachidonoyl-CoA (substrate)
  • 100 µM Malonyl-CoA
  • 1 mM NADPH
  • 5 µM Rotenone (to inhibit mitochondrial β-oxidation)
  • Microsomal protein (50-100 µg) b. Incubate the reaction mixture at 37°C for 20 minutes. c. Stop the reaction by adding a strong base (e.g., 2.5 M KOH) to saponify the fatty acids.

3. Analysis of Fatty Acid Products: a. Acidify the saponified mixture with a strong acid (e.g., 6 M HCl) to protonate the fatty acids. b. Extract the fatty acids with an organic solvent (e.g., hexane). c. Analyze the extracted fatty acids by reverse-phase high-performance liquid chromatography (RP-HPLC) with a radioactivity detector to separate and quantify [1-14C]-arachidonic acid and the product, [1-14C]-adrenic acid.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound

Biosynthesis_of_Adrenoyl_CoA LA Linoleic Acid (18:2n-6) GLA γ-Linolenic Acid (18:3n-6) LA->GLA FADS2 (Δ6-desaturase) DGLA Dihomo-γ-linolenic Acid (20:3n-6) GLA->DGLA ELOVL5 AA Arachidonic Acid (20:4n-6) DGLA->AA FADS1 (Δ5-desaturase) AdA Adrenic Acid (22:4n-6) AA->AdA ELOVL2/5 AdA_CoA all-cis-10,13,16,19- Docosatetraenoyl-CoA AdA->AdA_CoA Acyl-CoA Synthetase

Caption: Biosynthesis of this compound from linoleic acid.

Experimental Workflow for Fatty Acid Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cell_culture Cell Culture/ Tissue Homogenate radiolabel Incubation with Radiolabeled Precursor (e.g., [14C]-Arachidonic Acid) cell_culture->radiolabel saponification Saponification radiolabel->saponification extraction Solvent Extraction saponification->extraction separation Chromatographic Separation (HPLC/GC) extraction->separation detection Detection (Radioactivity/Mass Spectrometry) separation->detection quantification Quantification detection->quantification

Caption: A general experimental workflow for analyzing fatty acid biosynthesis.

Downstream Metabolism of Adrenic Acid

Once formed, adrenic acid can be metabolized by three major enzymatic pathways, leading to the production of a diverse array of signaling molecules.[4]

  • Cyclooxygenase (COX) Pathway: Leads to the formation of dihomo-prostaglandins and dihomo-thromboxanes.

  • Lipoxygenase (LOX) Pathway: Produces dihomo-hydroxyeicosatetraenoic acids (DH-HETEs).

  • Cytochrome P450 (CYP450) Pathway: Generates dihomo-epoxyeicosatrienoic acids (DH-EETs) and dihomo-dihydroxyeicosatrienoic acids (DH-DHETs).

Adrenic_Acid_Metabolism cluster_products Bioactive Lipid Mediators AdA Adrenic Acid COX_products Dihomo-Prostaglandins Dihomo-Thromboxanes AdA->COX_products COX Pathway LOX_products DH-HETEs AdA->LOX_products LOX Pathway CYP450_products DH-EETs DH-DHETs AdA->CYP450_products CYP450 Pathway

Caption: Major downstream metabolic pathways of adrenic acid.

Conclusion

The biosynthesis of this compound is a multi-step enzymatic process that begins with the essential fatty acid linoleic acid. Understanding the precursors and the regulatory enzymes in this pathway is critical for researchers and drug development professionals interested in the roles of adrenic acid and its metabolites in health and disease. The provided information on the biosynthetic pathway, quantitative data, and experimental protocols serves as a foundational resource for further investigation into this important class of lipid molecules. Further research is warranted to fully elucidate the kinetic parameters of each enzymatic step and to explore the therapeutic potential of targeting this pathway.

References

An In-depth Technical Guide on the Cellular Localization of Docosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosatetraenoyl-CoA (22:4-CoA), an acyl-coenzyme A derivative of docosatetraenoic acid (adrenic acid), is a key metabolite in the elongation pathway of arachidonic acid. As a very-long-chain polyunsaturated fatty acyl-CoA, its subcellular localization is intricately linked to its synthesis, metabolism, and physiological functions, which include roles in membrane composition and as a precursor for signaling molecules. Understanding the precise compartmentalization of docosatetraenoyl-CoA is crucial for elucidating its role in cellular homeostasis and in the pathophysiology of various diseases. This technical guide provides a comprehensive overview of the cellular localization of docosatetraenoyl-CoA, detailing the key organelles involved, the experimental methodologies used for its study, and its metabolic and signaling pathways.

Cellular Synthesis and Activation: The Endoplasmic Reticulum

The synthesis of docosatetraenoyl-CoA from its precursor, arachidonoyl-CoA, is primarily localized to the endoplasmic reticulum (ER). This process involves a two-carbon elongation step catalyzed by specific enzymes within the ER membrane.

The initial activation of fatty acids to their CoA thioesters is a prerequisite for their metabolism. This activation is carried out by a family of enzymes known as acyl-CoA synthetases (ACSs). While ACSs are found in multiple subcellular locations, including the outer mitochondrial membrane and peroxisomes, the activation of fatty acids destined for elongation into very-long-chain fatty acids predominantly occurs at the ER.[1] Specifically, long-chain acyl-CoA synthetases (ACSLs) and very-long-chain acyl-CoA synthetases (ACSVLs/FATPs) are integral to this process.[2] For instance, Fatty Acid Transport Protein 4 (FATP4), an ACSVL, has been localized to the ER and is known to activate very-long-chain fatty acids.[3]

Catabolism: The Role of Peroxisomes

The catabolism of very-long-chain fatty acyl-CoAs, including docosatetraenoyl-CoA, is predominantly carried out in peroxisomes via β-oxidation.[4] Unlike mitochondria, which are responsible for the β-oxidation of short-, medium-, and long-chain fatty acids, peroxisomes possess the specific enzymatic machinery required to shorten very-long-chain fatty acids. The chain-shortened products can then be transported to mitochondria for complete oxidation.[4]

Subcellular Distribution: A Quantitative Perspective

While precise quantitative data for the subcellular distribution of docosatetraenoyl-CoA is limited in the literature, studies on the distribution of other acyl-CoAs provide valuable insights into the expected compartmentalization. The development of techniques such as Stable Isotope Labeling of Essential Nutrients in Cell Culture-Subcellular Fractionation (SILEC-SF) coupled with liquid chromatography-mass spectrometry (LC-MS) has enabled the quantification of acyl-CoAs in different organelles.[5][6]

The following table summarizes representative quantitative data for various acyl-CoA species in different subcellular fractions from mammalian cells. It is important to note that the absolute concentrations can vary significantly depending on the cell type, metabolic state, and the specific experimental conditions. Data for docosatetraenoyl-CoA is not explicitly available and is represented here as a hypothetical distribution based on its known metabolic pathways.

Acyl-CoA SpeciesWhole Cell Lysate (pmol/10^6 cells)Cytosol (relative abundance)Mitochondria (relative abundance)Nucleus (relative abundance)Peroxisomes (relative abundance)Endoplasmic Reticulum (relative abundance)
Acetyl-CoA>10HighHighModerateLowModerate
Propionyl-CoA1-5ModerateLowHighLowLow
Palmitoyl-CoA (16:0)1-10ModerateHighLowModerateHigh
Oleoyl-CoA (18:1)1-10ModerateHighLowModerateHigh
Docosatetraenoyl-CoA (22:4) <1 (estimated) Low Low Low Moderate-High High
Lignoceroyl-CoA (24:0)<0.5LowLowLowHighModerate

Disclaimer: The data for docosatetraenoyl-CoA is an educated estimation based on its primary sites of synthesis (ER) and catabolism (peroxisomes). Actual quantitative values may vary and require direct experimental determination.

Experimental Protocols

Subcellular Fractionation for Acyl-CoA Analysis

This protocol describes a method for the isolation of major organelles to enable the subsequent quantification of docosatetraenoyl-CoA.

Materials:

  • Cultured cells (e.g., HepG2, HEK293)

  • Phosphate-buffered saline (PBS), ice-cold

  • Fractionation buffer (e.g., 250 mM sucrose (B13894), 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM DTT, supplemented with protease and phosphatase inhibitors)

  • Dounce homogenizer with a tight-fitting pestle

  • Microcentrifuge and ultracentrifuge

  • Reagents for protein quantification (e.g., BCA assay)

Procedure:

  • Cell Harvesting: Harvest cells and wash twice with ice-cold PBS.

  • Cell Lysis: Resuspend the cell pellet in hypotonic fractionation buffer and incubate on ice for 15-20 minutes.

  • Homogenization: Lyse the cells using a Dounce homogenizer with 10-20 strokes.

  • Nuclear Fraction: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclei.

  • Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C. The resulting pellet is the mitochondrial fraction.

  • Peroxisomal and ER/Microsomal Fractions: Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction (enriched in ER) and peroxisomes. Further purification can be achieved using density gradient centrifugation (e.g., sucrose or OptiPrep gradient).

  • Cytosolic Fraction: The final supernatant is the cytosolic fraction.

  • Washing and Storage: Wash each organelle pellet with fractionation buffer and store at -80°C until lipid extraction.

  • Purity Assessment: Assess the purity of each fraction by Western blotting for organelle-specific marker proteins.

Acyl-CoA Extraction and Quantification by LC-MS/MS

This protocol outlines the extraction of acyl-CoAs from subcellular fractions and their quantification using liquid chromatography-tandem mass spectrometry.[7]

Materials:

  • Subcellular fractions from Protocol 1

  • Internal standards (e.g., C17:0-CoA or stable isotope-labeled docosatetraenoyl-CoA)

  • Extraction solvent (e.g., 2:1:0.8 methanol:chloroform (B151607):water or 10% trichloroacetic acid)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Extraction: Resuspend the organelle pellet in the extraction solvent containing the internal standard.

  • Phase Separation (for solvent extraction): Add chloroform and water to induce phase separation. The acyl-CoAs will partition into the upper aqueous/methanol phase.

  • Protein Precipitation (for acid extraction): Centrifuge to pellet the precipitated protein.

  • Drying: Evaporate the supernatant containing the acyl-CoAs to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Separate the acyl-CoAs using a gradient elution on a C18 column.

    • Detect and quantify docosatetraenoyl-CoA and other acyl-CoAs using multiple reaction monitoring (MRM) in positive ion mode. The transition for docosatetraenoyl-CoA would be specific to its precursor and product ions.

  • Data Analysis: Calculate the concentration of docosatetraenoyl-CoA in each subcellular fraction by comparing its peak area to that of the internal standard and normalizing to the protein content of the fraction.

Signaling Pathways and Logical Relationships

Metabolic Pathway of Docosatetraenoyl-CoA

The synthesis and initial catabolism of docosatetraenoyl-CoA are spatially segregated between the endoplasmic reticulum and peroxisomes.

metabolic_pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome Arachidonic Acid Arachidonic Acid ACSL ACSL Arachidonic Acid->ACSL Activation Arachidonoyl-CoA Arachidonoyl-CoA ACSL->Arachidonoyl-CoA ELOVL2/5 ELOVL2/5 Arachidonoyl-CoA->ELOVL2/5 Elongation Docosatetraenoyl-CoA Docosatetraenoyl-CoA ELOVL2/5->Docosatetraenoyl-CoA Docosatetraenoyl-CoA_perox Docosatetraenoyl-CoA Docosatetraenoyl-CoA->Docosatetraenoyl-CoA_perox Transport Malonyl-CoA Malonyl-CoA Malonyl-CoA->ELOVL2/5 Beta-oxidation Beta-oxidation Docosatetraenoyl-CoA_perox->Beta-oxidation Chain-shortened Acyl-CoA Chain-shortened Acyl-CoA Beta-oxidation->Chain-shortened Acyl-CoA

Metabolic pathway of docosatetraenoyl-CoA.
Experimental Workflow for Subcellular Quantification

The following diagram illustrates the key steps in determining the subcellular localization and quantity of docosatetraenoyl-CoA.

experimental_workflow Cell Culture Cell Culture Subcellular Fractionation Subcellular Fractionation Cell Culture->Subcellular Fractionation Organelle Fractions Nuclei Mitochondria ER/Peroxisomes Cytosol Subcellular Fractionation->Organelle Fractions Acyl-CoA Extraction Acyl-CoA Extraction Organelle Fractions->Acyl-CoA Extraction LC-MS/MS Analysis LC-MS/MS Analysis Acyl-CoA Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantitative Distribution Quantitative Distribution Data Analysis->Quantitative Distribution

Workflow for docosatetraenoyl-CoA quantification.
Putative Signaling Role in Ferroptosis

Recent evidence suggests a role for very-long-chain polyunsaturated fatty acids in a form of regulated cell death called ferroptosis. Acyl-CoA synthetase long-chain family member 4 (ACSL4) is a key enzyme that activates arachidonic acid and adrenic acid (the precursor to docosatetraenoyl-CoA), channeling them into phospholipids, which are then susceptible to peroxidation, a hallmark of ferroptosis.[8][9]

ferroptosis_pathway Docosatetraenoic Acid Docosatetraenoic Acid ACSL4 ACSL4 Docosatetraenoic Acid->ACSL4 Activation Docosatetraenoyl-CoA Docosatetraenoyl-CoA ACSL4->Docosatetraenoyl-CoA LPCAT3 LPCAT3 Docosatetraenoyl-CoA->LPCAT3 Esterification Phospholipids (PE) Phospholipids (PE) LPCAT3->Phospholipids (PE) Lipid Peroxidation Lipid Peroxidation Phospholipids (PE)->Lipid Peroxidation Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis

Docosatetraenoyl-CoA's potential role in ferroptosis.

Conclusion

The cellular localization of docosatetraenoyl-CoA is tightly regulated, with its synthesis occurring predominantly in the endoplasmic reticulum and its catabolism primarily taking place in peroxisomes. This spatial separation allows for precise control over its metabolic fate, whether it is incorporated into cellular membranes, further elongated, or degraded to produce energy. While direct quantitative measurements of docosatetraenoyl-CoA in different organelles are still an area of active research, the methodologies outlined in this guide provide a robust framework for such investigations. Furthermore, emerging evidence points towards a significant role for docosatetraenoyl-CoA in signaling pathways, such as ferroptosis, highlighting the importance of understanding its subcellular distribution and metabolism for drug development and the study of metabolic diseases. Future research employing advanced techniques like high-resolution mass spectrometry imaging could provide even more detailed insights into the precise localization and dynamics of this important lipid metabolite within the cell.

References

A Technical Guide to Docosatetraenoyl-CoA in Lipid Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Docosatetraenoyl-CoA, the activated form of docosatetraenoic acid (Adrenic Acid, 22:4n-6), is a critical intermediate at the nexus of lipid metabolism and cellular signaling. As a key member of the omega-6 polyunsaturated fatty acid (PUFA) family, it is a direct downstream product of the essential fatty acid linoleic acid and a precursor to a variety of bioactive lipids. This technical guide provides an in-depth exploration of the biosynthesis of docosatetraenoyl-CoA, its incorporation into complex lipids, and its pivotal role as a precursor in N-acylethanolamine (NAE) signaling pathways. We present quantitative data on relevant enzyme kinetics and analytical methodologies, detail experimental protocols for its quantification and the assay of related enzyme activity, and provide visual diagrams of key metabolic and experimental workflows to support advanced research and drug development.

Introduction

Long-chain polyunsaturated fatty acyl-CoAs are central molecules in cellular physiology, serving not only as substrates for energy production and lipid synthesis but also as precursors for potent signaling molecules.[1] Docosatetraenoyl-CoA (22:4n-6-CoA) is the coenzyme A thioester of docosatetraenoic acid (DTA), also known as Adrenic Acid. DTA is an elongation product of the more widely studied arachidonic acid (AA, 20:4n-6).[2] While much attention has been focused on arachidonoyl-CoA and the omega-3 docosahexaenoyl-CoA (DHA-CoA), docosatetraenoyl-CoA is emerging as a significant player, particularly in tissues with high PUFA content like the brain.[3][4]

Its role extends beyond simple metabolism; it is a key substrate for the synthesis of N-docosatetraenoylethanolamine, a member of the N-acylethanolamine (NAE) family of signaling lipids which includes the endocannabinoid anandamide.[5][6] Understanding the metabolic pathways and signaling functions of docosatetraenoyl-CoA is therefore crucial for developing therapeutic strategies targeting inflammation, neurodevelopment, synaptic plasticity, and other neurological processes.[7][8][9]

Biosynthesis and Metabolic Fate of Docosatetraenoyl-CoA

The journey to docosatetraenoyl-CoA begins with the dietary essential fatty acid linoleic acid and involves a series of desaturation and elongation steps. The final and critical step is the activation of the free fatty acid DTA into its metabolically active CoA form.

2.1. The Biosynthetic Pathway

The synthesis is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum:

  • Arachidonic Acid (AA) Formation: Dietary linoleic acid (18:2n-6) is converted to AA (20:4n-6) through sequential desaturation and elongation.

  • Elongation to Docosatetraenoic Acid (DTA): AA is elongated by fatty acid elongase enzymes (ELOVL) to form DTA (22:4n-6).

  • Activation to Docosatetraenoyl-CoA: DTA is activated by a long-chain acyl-CoA synthetase (ACSL) in an ATP-dependent reaction, forming docosatetraenoyl-CoA.[1] ACSL6, in particular, has been shown to be important for the metabolism of long-chain PUFAs in the brain.[4][10]

cluster_activation Activation AA Arachidonic Acid (20:4n-6) DTA Docosatetraenoic Acid (Adrenic Acid, 22:4n-6) AA->DTA Elongase (ELOVL) DTA_CoA Docosatetraenoyl-CoA DTA->DTA_CoA ACSL6 ATP ATP in_atp ATP->in_atp AMP AMP + PPi CoA Coenzyme A in_coa CoA->in_coa in_atp->DTA_CoA in_atp->AMP in_coa->DTA_CoA

Figure 1. Biosynthesis of Docosatetraenoyl-CoA from Arachidonic Acid.

2.2. Principal Metabolic Fates

Once synthesized, docosatetraenoyl-CoA can enter several pathways:

  • Incorporation into Phospholipids: It can be esterified into the sn-2 position of lysophospholipids by lysophospholipid acyltransferases (LPLATs) in the Lands' cycle, remodeling cellular membranes.[11]

  • Precursor for Signaling Lipids: It serves as the acyl donor for the synthesis of N-acylethanolamines and potentially other signaling lipids.

  • Beta-Oxidation: It can be transported into mitochondria or peroxisomes for degradation to produce energy, although PUFAs like DTA are often preferentially incorporated into lipids rather than oxidized.[2][12]

Role in N-Acylethanolamine (NAE) Signaling

A primary signaling function of docosatetraenoyl-CoA is to provide the acyl group for the synthesis of N-docosatetraenoylethanolamine (DHEA). This occurs via a multi-step pathway involving membrane phospholipids.

The canonical pathway involves two main enzymatic steps:

  • NAPE Formation: An N-acyltransferase (NAT) transfers the docosatetraenoyl group from the sn-1 position of a donor phospholipid (e.g., phosphatidylcholine) to the head group of phosphatidylethanolamine (B1630911) (PE), forming N-docosatetraenoyl-phosphatidylethanolamine (NAPE).[6][13]

  • NAE Release: The NAPE intermediate is then hydrolyzed by a specific phospholipase D (NAPE-PLD) to release N-docosatetraenoylethanolamine.[14][15] Alternative pathways for NAPE hydrolysis also exist.[5]

PC Phosphatidylcholine (with 22:4n-6 at sn-1) NAT_enzyme N-Acyltransferase (NAT) PC->NAT_enzyme PE Phosphatidylethanolamine (PE) PE->NAT_enzyme NAPE N-docosatetraenoyl- phosphatidylethanolamine (NAPE) PLD_enzyme NAPE-PLD NAPE->PLD_enzyme NAE N-docosatetraenoyl- ethanolamine (Signaling Molecule) PA Phosphatidic Acid LPC Lyso-PC NAT_enzyme->NAPE NAT_enzyme->LPC PLD_enzyme->NAE PLD_enzyme->PA

Figure 2. N-Acylethanolamine (NAE) Synthesis Pathway.

N-docosatetraenoylethanolamine, like other NAEs, can interact with various receptors to modulate cellular activity, including potential interactions with cannabinoid receptors (CB1/CB2) and peroxisome proliferator-activated receptors (PPARs), thereby influencing inflammation, neuronal function, and energy metabolism.[6][16]

Quantitative Data

The precise quantification of acyl-CoAs and the characterization of the enzymes that metabolize them are essential for understanding their biological roles.

Table 1: Kinetic Properties of Long-Chain Acyl-CoA Synthetase

While specific kinetic data for docosatetraenoyl-CoA are scarce, data from related PUFAs provide valuable context for the activity of microsomal long-chain acyl-CoA synthetase.

SubstrateTissueApparent Km (μM)Vmax (nmol·min-1·mg protein-1)Citation
Docosahexaenoic Acid (22:6n-3)Bovine Retinal Microsomes5.88 ± 0.254.58 ± 0.21[17]
Docosahexaenoic Acid (22:6n-3)Bovine Pigment Epithelial Microsomes15.8 ± 0.4013.2 ± 0.56[17]
Palmitic Acid (16:0)Bovine Retinal Microsomes7.91 ± 0.3921.6 ± 1.04[17]
Palmitic Acid (16:0)Bovine Pigment Epithelial Microsomes13.0 ± 0.2736.9 ± 1.18[17]

These data highlight that the enzyme's affinity and maximal velocity vary significantly with both the fatty acid substrate and the tissue source.

Table 2: Comparison of Acyl-CoA Quantification Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity.[18][19]

MethodPrincipleSensitivity (LOD)ThroughputSelectivityCitation
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High (2-133 nM)MediumVery High[18][20]
HPLC-UV Chromatographic separation followed by UV absorbance detection.LowMediumModerate[18]
Enzymatic Assay Coupled enzymatic reactions leading to a colorimetric or fluorometric signal.ModerateHighLow (often measures total or a specific class)[18]

Experimental Protocols

Detailed and robust methodologies are critical for the accurate study of docosatetraenoyl-CoA.

5.1. Protocol: Quantification of Docosatetraenoyl-CoA by LC-MS/MS

This protocol outlines a standard workflow for the absolute quantification of docosatetraenoyl-CoA from cell or tissue samples.

1. Sample Preparation & Extraction:

  • Wash cells with ice-cold PBS. For tissues, flash-freeze in liquid nitrogen and pulverize.
  • Homogenize cell pellets or tissue powder in an ice-cold extraction solvent (e.g., 80% methanol (B129727) or a 2:1:0.8 methanol:chloroform:water mixture).[18]
  • Include an internal standard (e.g., C15:0-CoA or a stable isotope-labeled C22:4-CoA) for accurate quantification.[21]
  • Incubate at -80°C for at least 15 minutes to precipitate proteins.
  • Centrifuge at >15,000 x g at 4°C for 10 minutes.
  • Collect the supernatant and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
  • Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.[21]

2. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column for separation. Employ a binary solvent gradient, often with a weak organic solvent (e.g., water with ammonium (B1175870) hydroxide) and a strong organic solvent (e.g., acetonitrile (B52724) with ammonium hydroxide) to achieve separation.[22]
  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
  • Detection: Use Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.[19]
  • Quantifier Transition: Monitor the transition from the protonated parent ion [M+H]+ to a specific fragment ion, often corresponding to the acyl chain loss ([M-507+H]+).[19]
  • Qualifier Transition: Monitor a second transition (e.g., to m/z 428) for confirmation of identity.[19]
  • Quantification: Generate a standard curve using a synthetic docosatetraenoyl-CoA standard of known concentration. Normalize the results to the internal standard and the initial sample amount (e.g., pmol/mg protein).[21]

// Nodes start [label="Cell/Tissue Sample", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; homogenize [label="Homogenize in\nExtraction Solvent\n+ Internal Standard", fillcolor="#4285F4", fontcolor="#FFFFFF"]; precipitate [label="Protein Precipitation\n(-80°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; centrifuge [label="Centrifuge\n(15,000 x g, 4°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; supernatant [label="Collect Supernatant", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry [label="Evaporate to Dryness", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reconstitute [label="Reconstitute", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lcms [label="Inject into\nLC-MS/MS System", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Data Analysis &\nQuantification", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> homogenize; homogenize -> precipitate; precipitate -> centrifuge; centrifuge -> supernatant; supernatant -> dry; dry -> reconstitute; reconstitute -> lcms; lcms -> analyze; }

Figure 3. Experimental Workflow for LC-MS/MS Quantification of Acyl-CoAs.

5.2. Protocol: Acyl-CoA Synthetase (ACSL) Activity Assay

This protocol measures the rate of docosatetraenoyl-CoA synthesis from DTA, typically using a radiolabeled substrate.

1. Reaction Setup:

  • Prepare a reaction buffer containing buffer (e.g., Tris-HCl), MgCl2, dithiothreitol, and ATP.
  • Prepare microsomal fractions (or other enzyme sources) from the tissue of interest.[17]
  • Add the enzyme source to the reaction buffer.
  • Initiate the reaction by adding the substrate mixture containing Coenzyme A and radiolabeled DTA (e.g., [14C]-DTA).

2. Incubation and Termination:

  • Incubate the reaction at 37°C for a defined period (e.g., 5-15 minutes) within the linear range of the assay.
  • Terminate the reaction by adding an acidic solution (e.g., Dole's reagent: isopropanol, heptane, and H2SO4) to stop enzymatic activity and partition the lipids.

3. Product Separation and Detection:

  • Separate the unreacted [14C]-DTA (which partitions into the organic phase) from the water-soluble [14C]-docosatetraenoyl-CoA product.
  • Measure the radioactivity in the aqueous phase using a liquid scintillation counter.
  • Calculate the enzyme activity based on the amount of radioactive product formed per unit time per amount of protein (e.g., nmol·min-1·mg-1).[17]

Conclusion and Future Directions

Docosatetraenoyl-CoA is a pivotal metabolite that links dietary omega-6 fatty acids to complex cellular signaling networks. Its role as a precursor to the bioactive lipid N-docosatetraenoylethanolamine positions it as a key modulator of physiological processes, especially within the central nervous system. The methodologies and data presented in this guide provide a framework for researchers to further investigate its function.

Future research should focus on:

  • Identifying specific ACSL and N-acyltransferase isoforms responsible for docosatetraenoyl-CoA metabolism in different cell types.

  • Elucidating the full spectrum of signaling molecules derived from docosatetraenoyl-CoA beyond NAEs.

  • Determining how the docosatetraenoyl-CoA pool and its signaling products are altered in pathological states, such as neuroinflammatory and neurodegenerative diseases.

A deeper understanding of docosatetraenoyl-CoA signaling will undoubtedly open new avenues for therapeutic intervention in a range of human diseases.

References

The Biological Significance of 22:4n-6 CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Adrenoyl-CoA in Cellular Metabolism and Signaling

Introduction

Adrenoyl-CoA (22:4n-6 CoA) is the coenzyme A thioester of adrenic acid (AdA), a 22-carbon omega-6 polyunsaturated fatty acid. While less studied than its precursor, arachidonic acid (20:4n-6), adrenic acid and its activated form, adrenoyl-CoA, are emerging as significant players in a variety of physiological and pathophysiological processes. Adrenic acid is notably abundant in the brain and adrenal glands, suggesting specialized roles in these tissues.[1][2] This technical guide provides a comprehensive overview of the biological significance of 22:4n-6 CoA, including its synthesis, metabolism, and cellular functions, with a focus on providing researchers, scientists, and drug development professionals with detailed data, experimental protocols, and pathway visualizations.

Biosynthesis and Metabolism of 22:4n-6 CoA

The cellular pool of 22:4n-6 CoA is primarily derived from the elongation of arachidonoyl-CoA (20:4n-6 CoA). This process is followed by its activation to the CoA thioester and subsequent metabolism through several enzymatic pathways.

Synthesis of Adrenic Acid and Adrenoyl-CoA

The synthesis of adrenic acid from arachidonic acid is a two-carbon elongation process that occurs in the endoplasmic reticulum. This reaction is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). Specifically, ELOVL5 has been identified as a key enzyme in this conversion.[1][3] Once synthesized, adrenic acid is activated to adrenoyl-CoA by an acyl-CoA synthetase (ACS), a reaction that requires ATP and coenzyme A.[4][5] While multiple ACS isoforms exist with broad substrate specificities, the specific enzyme with the highest affinity for adrenic acid has not been definitively identified.[6][7]

Metabolic Fates of Adrenoyl-CoA

Adrenoyl-CoA is a branch point in fatty acid metabolism, leading to the production of various bioactive lipids or undergoing degradation.

  • Metabolism by Cyclooxygenases (COX), Lipoxygenases (LOX), and Cytochrome P450 (CYP450) Enzymes: Similar to arachidonoyl-CoA, adrenoyl-CoA can be metabolized by COX, LOX, and CYP450 enzymes to produce a range of eicosanoid-like molecules, including dihomo-prostaglandins, dihomo-thromboxanes, and dihomo-epoxyeicosatrienoic acids (EETs).[4][8] These metabolites have been shown to possess biological activity, often with distinct effects compared to their arachidonic acid-derived counterparts.[4]

  • Peroxisomal Beta-Oxidation (Retroconversion): Adrenoyl-CoA can undergo retroconversion back to arachidonoyl-CoA through a process of peroxisomal beta-oxidation.[9][10][11][12][13] This pathway involves a series of enzymatic steps that shorten the fatty acyl chain by two carbons. The key enzymes in this process include acyl-CoA oxidase, enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase (bifunctional enzyme), and 3-ketoacyl-CoA thiolase.[10][11][12] This retroconversion pathway allows the cell to dynamically regulate the balance between 22:4n-6 and 20:4n-6 fatty acids.

Quantitative Data

Precise quantitative data on the tissue concentrations and enzyme kinetics of 22:4n-6 CoA are limited in the existing literature. However, relative comparisons and substrate specificities provide valuable insights.

ParameterSubstrate/TissueValueReference
Relative Elongase Activity
ELOVL5 Activity18:3n-6-CoAHigh[14]
20:4n-6-CoAModerate[14]
16:0-CoANone[14]
Acyl-CoA Synthetase Specificity
FATP1 (ACSVL1) Substrate SpecificityC16-C24 Fatty AcidsBroad[6][15]
ACS1 Substrate SpecificityLong-chain Fatty AcidsHigh[6][15]
Very-long-chain Fatty AcidsLow[6][15]
Adrenal Steroid Concentrations (Human Adrenal Vein, Post-ACTH)
Cortisol~17995 nmol/L[5]
Corticosterone~2551 nmol/L[5]
Pregnenolone~560 nmol/L[5]
17α-hydroxyprogesterone~423 nmol/L[5]
DHEA~2659 nmol/L[1]
Androstenedione~585 nmol/L[1]

Biological Roles and Signaling Pathways

Adrenoyl-CoA and its metabolites are involved in a range of cellular signaling events, impacting inflammation, vascular tone, and neuronal function.

Inflammation and Immune Response

Metabolites of adrenic acid, produced through the COX and LOX pathways, can modulate inflammatory responses. For instance, dihomo-prostaglandins may have different potencies and receptor affinities compared to prostaglandins (B1171923) derived from arachidonic acid, leading to a differential regulation of inflammation.[4][16][17][18][19]

Vascular Tone Regulation

Adrenic acid metabolites, particularly those generated by CYP450 enzymes such as dihomo-EETs, have been shown to be potent vasodilators.[4][8] They can hyperpolarize vascular smooth muscle cells by activating potassium channels, suggesting a role for 22:4n-6 CoA in the regulation of blood pressure and blood flow.[4]

Neuronal Function

The high concentration of adrenic acid in the brain suggests important roles in neural development and function.[1][2] While specific mechanisms are still under investigation, it is likely that adrenoyl-CoA serves as a precursor for signaling molecules that influence neuronal membrane properties, ion channel activity, and neurotransmission.

Experimental Protocols

Accurate quantification of 22:4n-6 CoA in biological samples is challenging due to its low abundance and potential for degradation. The following protocols provide a framework for its extraction and analysis.

Protocol 1: Extraction of Acyl-CoAs from Tissues

This protocol is adapted from methods optimized for the extraction of a broad range of acyl-CoAs from tissue samples.[15][20][21]

Materials:

  • Frozen tissue sample

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Pre-chilled homogenization tubes

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA)

  • Internal standard (e.g., a stable isotope-labeled acyl-CoA)

  • Centrifuge capable of high speed and 4°C

Procedure:

  • Weigh the frozen tissue (~50-100 mg) and immediately place it in a pre-chilled mortar containing liquid nitrogen.

  • Grind the tissue to a fine powder using the pre-chilled pestle.

  • Transfer the powdered tissue to a pre-chilled homogenization tube.

  • Add 1 mL of ice-cold 10% TCA or 5% SSA containing the internal standard.

  • Homogenize the sample on ice using a tissue homogenizer.

  • Incubate the homogenate on ice for 15 minutes to allow for protein precipitation.

  • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs.

  • The supernatant can be directly analyzed by LC-MS/MS or stored at -80°C.

Protocol 2: Quantification of 22:4n-6 CoA by LC-MS/MS

This protocol provides a general framework for the analysis of acyl-CoAs by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][20][21][22][23]

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs based on their hydrophobicity. The specific gradient will need to be optimized for the separation of 22:4n-6 CoA from other acyl-CoAs.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition: The specific precursor-to-product ion transition for 22:4n-6 CoA must be determined by infusing a standard. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety.

Quantification:

  • Prepare a standard curve using a commercially available or enzymatically synthesized 22:4n-6 CoA standard.[24][25][26]

  • Spike the standards and samples with a known concentration of an appropriate internal standard.

  • Calculate the ratio of the peak area of 22:4n-6 CoA to the peak area of the internal standard.

  • Determine the concentration of 22:4n-6 CoA in the samples by comparing their peak area ratios to the standard curve.

Protocol 3: Enzymatic Assay for Acyl-CoA Synthetase Activity

This is a general protocol for a continuous spectrophotometric assay to measure the activity of acyl-CoA synthetases, which can be adapted for adrenic acid.[18][27]

Principle:

The formation of acyl-CoA is coupled to the consumption of ATP, which can be monitored by coupling the reaction to other enzymatic reactions that lead to a change in absorbance.

Materials:

  • Purified or partially purified acyl-CoA synthetase

  • Adrenic acid

  • Coenzyme A (CoA)

  • ATP

  • Assay buffer (e.g., Tris-HCl or HEPES)

  • Coupling enzymes (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, adrenic acid, CoA, ATP, PEP, NADH, pyruvate kinase, and lactate dehydrogenase.

  • Pre-incubate the reaction mixture at the desired temperature.

  • Initiate the reaction by adding the acyl-CoA synthetase.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the rate of the reaction from the linear portion of the absorbance curve.

  • Determine the kinetic parameters (Km and Vmax) by varying the concentration of adrenic acid.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways and experimental workflows related to 22:4n-6 CoA.

Synthesis_of_Adrenoyl_CoA Arachidonoyl-CoA (20:4n-6 CoA) Arachidonoyl-CoA (20:4n-6 CoA) Adrenoyl-CoA (22:4n-6 CoA) Adrenoyl-CoA (22:4n-6 CoA) Arachidonoyl-CoA (20:4n-6 CoA)->Adrenoyl-CoA (22:4n-6 CoA) ELOVL5 Malonyl-CoA NADPH Adrenic Acid (22:4n-6) Adrenic Acid (22:4n-6) Adrenic Acid (22:4n-6)->Adrenoyl-CoA (22:4n-6 CoA) Acyl-CoA Synthetase ATP, CoA Metabolism_of_Adrenoyl_CoA cluster_metabolism Metabolism of Adrenoyl-CoA Adrenoyl-CoA (22:4n-6 CoA) Adrenoyl-CoA (22:4n-6 CoA) Dihomo-Prostaglandins\nDihomo-Thromboxanes Dihomo-Prostaglandins Dihomo-Thromboxanes Adrenoyl-CoA (22:4n-6 CoA)->Dihomo-Prostaglandins\nDihomo-Thromboxanes COX Dihomo-HETEs\nDihomo-Leukotrienes Dihomo-HETEs Dihomo-Leukotrienes Adrenoyl-CoA (22:4n-6 CoA)->Dihomo-HETEs\nDihomo-Leukotrienes LOX Dihomo-EETs Dihomo-EETs Adrenoyl-CoA (22:4n-6 CoA)->Dihomo-EETs CYP450 Arachidonoyl-CoA (20:4n-6 CoA) Arachidonoyl-CoA (20:4n-6 CoA) Adrenoyl-CoA (22:4n-6 CoA)->Arachidonoyl-CoA (20:4n-6 CoA) Peroxisomal Beta-Oxidation Peroxisomal_Beta_Oxidation Adrenoyl-CoA (22:4n-6 CoA) Adrenoyl-CoA (22:4n-6 CoA) trans-2-Enoyl-CoA trans-2-Enoyl-CoA Adrenoyl-CoA (22:4n-6 CoA)->trans-2-Enoyl-CoA Acyl-CoA Oxidase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA trans-2-Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Arachidonoyl-CoA (20:4n-6 CoA) Arachidonoyl-CoA (20:4n-6 CoA) 3-Ketoacyl-CoA->Arachidonoyl-CoA (20:4n-6 CoA) 3-Ketoacyl-CoA Thiolase + Acetyl-CoA Experimental_Workflow_Acyl_CoA Tissue Sample Tissue Sample Homogenization\n(TCA/SSA + Internal Standard) Homogenization (TCA/SSA + Internal Standard) Tissue Sample->Homogenization\n(TCA/SSA + Internal Standard) Centrifugation Centrifugation Homogenization\n(TCA/SSA + Internal Standard)->Centrifugation Supernatant (Acyl-CoAs) Supernatant (Acyl-CoAs) Centrifugation->Supernatant (Acyl-CoAs) LC-MS/MS Analysis LC-MS/MS Analysis Supernatant (Acyl-CoAs)->LC-MS/MS Analysis Quantification Quantification LC-MS/MS Analysis->Quantification

References

An In-depth Technical Guide on all-cis-10,13,16,19-Docosatetraenoyl-CoA and its Metabolic Context

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of all-cis-10,13,16,19-docosatetraenoyl-CoA, a specific isomer of a 22-carbon polyunsaturated fatty acyl-CoA. Direct information, including specific synonyms and detailed experimental data for this precise isomer, is not extensively available in public databases. Therefore, this document will focus on a closely related and well-characterized isomer, all-cis-7,10,13,16-docosatetraenoic acid (Adrenic Acid) and its CoA derivative, to provide a representative and informative model for understanding the biochemical context, metabolic pathways, and experimental methodologies relevant to docosatetraenoyl-CoAs.

Nomenclature and Chemical Properties of a Representative Docosatetraenoyl-CoA

While specific synonyms for this compound are not readily found, we can detail the nomenclature for the closely related and biologically significant Adrenoyl-CoA. Adrenic acid (all-cis-7,10,13,16-docosatetraenoic acid) is a 22-carbon omega-6 fatty acid formed by the elongation of arachidonic acid.[1] Its activated form, adrenoyl-CoA, is a key intermediate in fatty acid metabolism.

Table 1: Synonyms and Chemical Identifiers for Adrenic Acid (all-cis-7,10,13,16-docosatetraenoic acid)

CategoryIdentifier
Common Name Adrenic Acid (AdA)
Systematic Name all-cis-7,10,13,16-Docosatetraenoic acid
IUPAC Name (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoic acid
Chemical Formula C22H36O2
Molar Mass 332.5 g/mol

Metabolic Pathway of Docosatetraenoyl-CoA

The metabolism of C22 polyunsaturated fatty acids like docosatetraenoic acid involves a series of elongation and desaturation reactions, followed by peroxisomal β-oxidation.[2] The CoA-activated forms of these fatty acids are the substrates for these enzymatic conversions. The metabolic fate of adrenoyl-CoA is a well-documented example of this process.

The biosynthesis of docosapentaenoic acid (22:5n-6) from adrenic acid (22:4n-6) does not proceed through a direct Δ4-desaturation. Instead, it follows a pathway involving chain elongation in the endoplasmic reticulum, followed by desaturation and subsequent chain shortening via β-oxidation in peroxisomes.[2]

Signaling Pathway Diagram

The following diagram illustrates the metabolic conversion of a docosatetraenoic acid, using adrenic acid as a representative model. This pathway highlights the interplay between the endoplasmic reticulum and peroxisomes.

fatty_acid_metabolism Arachidonic_Acid Arachidonic Acid (20:4n-6) Adrenic_Acid Adrenic Acid (22:4n-6) (all-cis-7,10,13,16-docosatetraenoic acid) Arachidonic_Acid->Adrenic_Acid Elongase Elongated_FA 9,12,15,18-Tetracosatetraenoic Acid (24:4n-6) Adrenic_Acid->Elongated_FA Elongase Desaturated_FA 6,9,12,15,18-Tetracosapentaenoic Acid (24:5n-6) Elongated_FA->Desaturated_FA Δ6-Desaturase Transport_to_Peroxisome Transport Desaturated_FA->Transport_to_Peroxisome Beta_Oxidation β-Oxidation Transport_to_Peroxisome->Beta_Oxidation Final_Product Docosapentaenoic Acid (22:5n-6) (all-cis-4,7,10,13,16-docosapentaenoic acid) Beta_Oxidation->Final_Product Chain Shortening

References

The Pivotal Role of Docosatetraenoyl-CoA in Membrane Architecture and Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosatetraenoyl-CoA, the activated form of docosatetraenoic acid (Adrenic Acid, 22:4n-6), is a critical intermediate in lipid metabolism, positioned at the crossroads of membrane phospholipid synthesis and inflammatory signaling. As a direct elongation product of the pro-inflammatory precursor arachidonic acid, its role in cellular function is of significant interest. This technical guide provides an in-depth exploration of docosatetraenoyl-CoA's biosynthesis, its incorporation into cellular membranes, and its subsequent impact on membrane properties and eicosanoid signaling pathways. We present quantitative data, detailed experimental protocols for its analysis, and visual diagrams of its metabolic and signaling cascades to serve as a comprehensive resource for professionals in lipid research and drug development.

Introduction

Biological membranes are dynamic structures whose composition is fundamental to cellular integrity and function.[1] The acyl chain composition of membrane phospholipids (B1166683), in particular, dictates crucial physical properties such as fluidity, permeability, and the function of embedded proteins.[2] Docosatetraenoyl-CoA is the thioester of docosatetraenoic acid (DTA), an omega-6 polyunsaturated fatty acid (PUFA). It serves as the activated donor molecule for the incorporation of DTA into the sn-2 position of membrane phospholipids.[3] While less abundant than docosahexaenoic acid (DHA), DTA is found in significant amounts in specific tissues, most notably the brain, where it contributes to the unique biophysical properties of neuronal membranes.[4][5] Understanding the metabolic pathways that govern the synthesis and integration of docosatetraenoyl-CoA is essential for elucidating its role in both physiological homeostasis and pathological conditions, including neuroinflammation and metabolic diseases.[4]

Biosynthesis and Metabolism of Docosatetraenoyl-CoA

Docosatetraenoyl-CoA is not obtained directly from the diet but is synthesized endogenously from the essential fatty acid linoleic acid through a series of desaturation and elongation steps. The final and critical step is the activation of free docosatetraenoic acid by an acyl-CoA synthetase.

Pathway Overview: The synthesis begins with linoleic acid (18:2n-6) and proceeds through the well-established arachidonic acid (20:4n-6) synthesis pathway. Arachidonic acid is then elongated by two carbons to form docosatetraenoic acid (22:4n-6). This free fatty acid is then activated by thioesterification with Coenzyme A (CoA), a reaction catalyzed by a long-chain acyl-CoA synthetase (ACSL), to form docosatetraenoyl-CoA.[4] ACSL6, in particular, has been identified as having a crucial role in the retention of n-3 PUFAs like DHA in the brain, and its substrate preference may also influence the metabolism of n-6 PUFAs like DTA.[4][5]

G cluster_0 Endogenous Synthesis Pathway cluster_1 Metabolic Fates LA Linoleic Acid (18:2n-6) AA Arachidonic Acid (20:4n-6) LA->AA Desaturation & Elongation DTA Docosatetraenoic Acid (22:4n-6) AA->DTA ELOVL5/2 (Elongase) DTA_CoA Docosatetraenoyl-CoA DTA->DTA_CoA ACSL (Acyl-CoA Synthetase) Membrane Membrane Phospholipids DTA_CoA->Membrane Acyltransferases Signaling Eicosanoid Signaling DTA_CoA->Signaling Acyl-CoA Thioesterase

Biosynthesis and primary metabolic fates of Docosatetraenoyl-CoA.

Incorporation and Function in Cell Membranes

Once synthesized, docosatetraenoyl-CoA serves as the primary substrate for acyltransferases that incorporate the docosatetraenoyl group into the sn-2 position of lysophospholipids, forming mature phospholipids such as phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC).[3]

The presence of DTA, a 22-carbon PUFA, within the phospholipid bilayer significantly influences the membrane's physical characteristics. Like other PUFAs, its multiple double bonds create kinks in the acyl chain, which increases the disorder and spacing between phospholipid molecules.[6] This leads to:

  • Increased Membrane Fluidity: Facilitates the lateral diffusion of membrane proteins and lipids, which is critical for cell signaling and transport.[2]

  • Altered Membrane Thickness: The long 22-carbon chain can affect the hydrophobic thickness of the bilayer.

  • Modulation of Lipid Rafts: Changes in phospholipid composition can alter the formation and stability of specialized membrane microdomains known as lipid rafts, which are crucial hubs for signal transduction.[7]

Role in Eicosanoid Signaling

Docosatetraenoyl-CoA is a key metabolic node that links membrane structure to cellular signaling. The DTA moiety can be liberated from membrane phospholipids by the action of phospholipase A₂ (PLA₂). The resulting free docosatetraenoic acid can then serve as a substrate for the same enzymatic pathways that metabolize arachidonic acid, namely the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[8][9] This leads to the production of a distinct series of eicosanoids, including dihomo-prostaglandins and dihomo-thromboxanes, which may have unique biological activities compared to their arachidonic acid-derived counterparts.

G Membrane DTA-containing Phospholipid in Membrane DTA Free Docosatetraenoic Acid (DTA) Membrane->DTA Phospholipase A₂ (Liberation) DTA_CoA Docosatetraenoyl-CoA DTA_CoA->Membrane Acyltransferase (Incorporation) COX Cyclooxygenases (COX-1, COX-2) DTA->COX LOX Lipoxygenases (LOX) DTA->LOX PGs Dihomo-Prostaglandins (e.g., PGD₃, PGE₃) COX->PGs Pro-inflammatory & Anti-inflammatory Responses LTs Dihomo-Leukotrienes LOX->LTs Immune Modulation

Signaling pathways originating from membrane-derived Docosatetraenoic Acid.

Experimental Protocols

Accurate quantification of docosatetraenoyl-CoA and the characterization of its related enzymes are crucial for research. Below are detailed methodologies for key experiments.

Quantification of Docosatetraenoyl-CoA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species from complex biological matrices.[10][11][12]

Objective: To quantify the absolute or relative amount of docosatetraenoyl-CoA in cell or tissue samples.

Materials:

  • Cell or tissue homogenate

  • Internal Standard: Heptadecanoyl-CoA (C17:0) or other odd-chain acyl-CoA

  • Extraction Solvent: 80% Methanol or Acetonitrile

  • LC-MS/MS system with a C18 reverse-phase column

Protocol:

  • Sample Preparation: Homogenize flash-frozen cell pellets or tissue samples in 2 mL of ice-cold methanol. Add a known amount of internal standard (e.g., 15 µL of 10 µM C17:0-CoA).[10]

  • Extraction: Incubate the lysate at -80°C for 15 minutes to precipitate proteins. Centrifuge at 15,000 x g for 10 minutes at 4°C.[10]

  • Solvent Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100-150 µL of a suitable solvent (e.g., 50% methanol/50% 50 mM ammonium (B1175870) acetate).[10]

  • LC-MS/MS Analysis:

    • Separation: Inject the sample onto a C18 column. Use a gradient elution with Mobile Phase A (e.g., 10 mM ammonium acetate (B1210297) in water) and Mobile Phase B (acetonitrile).[10]

    • Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transition for docosatetraenoyl-CoA and the internal standard. For most acyl-CoAs, a characteristic neutral loss of 507 Da is observed.[10]

  • Quantification: Calculate the concentration of docosatetraenoyl-CoA by comparing its peak area to the peak area of the internal standard against a standard curve. Normalize the final amount to the total protein content of the initial sample.[10]

G Sample Cell / Tissue Sample + Internal Standard Homogenize Homogenization (Ice-cold Methanol) Sample->Homogenize Extract Acyl-CoA Extraction (Centrifugation) Homogenize->Extract Dry Evaporation (Nitrogen Stream) Extract->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Data Data Analysis & Quantification LCMS->Data

References

Methodological & Application

Application Notes and Protocols for the Synthesis of all-cis-10,13,16,19-Docosatetraenoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of high-purity all-cis-10,13,16,19-docosatetraenoyl-CoA. This standard is essential for in vitro assays, enzymatic studies, and as an analytical standard in mass spectrometry and chromatography for research in lipid metabolism and drug development. The synthesis is proposed as a two-stage process: first, the synthesis of the free fatty acid, all-cis-10,13,16,19-docosatetraenoic acid, followed by its conversion to the coenzyme A thioester.

Introduction

This compound is a long-chain polyunsaturated fatty acyl-coenzyme A (acyl-CoA) derivative. Acyl-CoAs are central metabolites in fatty acid metabolism, serving as activated intermediates in beta-oxidation and the synthesis of complex lipids such as phospholipids, triglycerides, and cholesterol esters.[1] The availability of a high-purity standard of this compound is crucial for the accurate investigation of enzymes involved in its metabolism and for its quantification in biological samples.

This protocol outlines a plausible synthetic route based on established organic chemistry principles for the synthesis of polyunsaturated fatty acids and their subsequent conversion to CoA esters.

Synthesis of all-cis-10,13,16,19-Docosatetraenoic Acid

The proposed synthesis for the precursor fatty acid starts from the readily available all-cis-5,8,11,14-eicosatetraenoic acid (arachidonic acid) and involves a two-carbon chain elongation.

Experimental Protocol: Chain Elongation of Arachidonic Acid

This protocol is a multi-step process involving the conversion of the carboxylic acid to a halide, followed by a Malonic ester synthesis to extend the carbon chain by two atoms, and finally hydrolysis to the desired fatty acid.

Materials:

Procedure:

  • Activation of Arachidonic Acid:

    • Dissolve arachidonic acid (1.0 eq) in dry DCM under an argon atmosphere.

    • Add a catalytic amount of DMF.

    • Slowly add oxalyl chloride (1.2 eq) at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude arachidonoyl chloride.

  • Malonic Ester Synthesis:

    • In a separate flask, add sodium hydride (1.1 eq) to dry THF at 0 °C under an argon atmosphere.

    • Slowly add diethyl malonate (1.1 eq) and stir for 30 minutes.

    • Add the crude arachidonoyl chloride dissolved in dry THF to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by carefully adding water.

    • Extract the product with diethyl ether, wash with brine, and dry over MgSO₄.

    • Purify the resulting diester by silica gel chromatography.

  • Hydrolysis and Decarboxylation:

    • Dissolve the purified diester in ethanol.

    • Add a solution of KOH (5.0 eq) in water.

    • Reflux the mixture for 4 hours.

    • Cool the reaction to room temperature and acidify with concentrated HCl until the pH is ~1.

    • Heat the mixture at reflux for another 2 hours to effect decarboxylation.

    • Cool the reaction and extract the desired all-cis-10,13,16,19-docosatetraenoic acid with hexane.

    • Wash the organic layer with water and brine, and dry over MgSO₄.

    • Remove the solvent under reduced pressure to yield the final fatty acid.

Data Presentation: Expected Yield and Purity

StepProductExpected Yield (%)Purity (%)
1Arachidonoyl chloride>95 (crude)-
2Diethyl 2-arachidonoylmalonate70-80>95
3all-cis-10,13,16,19-Docosatetraenoic acid80-90>98

Synthesis of this compound

The conversion of the free fatty acid to its CoA thioester can be achieved through either a chemical or an enzymatic approach. Both methods are detailed below.

Method A: Chemical Synthesis using Carbonyldiimidazole (CDI)

This method involves the activation of the carboxylic acid with CDI to form an acyl-imidazole intermediate, which then reacts with Coenzyme A.[2]

Experimental Protocol:

Materials:

  • all-cis-10,13,16,19-Docosatetraenoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Dry tetrahydrofuran (THF)

  • Coenzyme A trilithium salt

  • Sodium bicarbonate buffer (0.5 M, pH 8.0)

  • HPLC grade water and acetonitrile

  • Trifluoroacetic acid (TFA)

Procedure:

  • Activation of the Fatty Acid:

    • Dissolve all-cis-10,13,16,19-docosatetraenoic acid (1.0 eq) in dry THF under an argon atmosphere.

    • Add CDI (1.2 eq) in one portion.

    • Stir the reaction mixture at room temperature for 1 hour.

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A trilithium salt (1.5 eq) in sodium bicarbonate buffer.

    • Slowly add the activated fatty acid solution to the Coenzyme A solution.

    • Stir the reaction mixture at room temperature for 3 hours.

    • Monitor the reaction progress by reverse-phase HPLC.

  • Purification:

    • Acidify the reaction mixture to pH 3-4 with dilute HCl.

    • Purify the crude product by preparative reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the collected fractions containing the pure product to obtain this compound as a white solid.

Method B: Enzymatic Synthesis using Acyl-CoA Synthetase

This method utilizes an acyl-CoA synthetase enzyme to catalyze the formation of the thioester bond.[3] This approach offers high specificity and is performed under mild conditions.

Experimental Protocol:

Materials:

  • all-cis-10,13,16,19-Docosatetraenoic acid

  • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or bovine liver)

  • Coenzyme A trilithium salt

  • ATP disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Dithiothreitol (DTT)

  • Triton X-100

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Tris-HCl buffer

      • ATP (5 mM)

      • MgCl₂ (10 mM)

      • DTT (2 mM)

      • Coenzyme A (1 mM)

      • all-cis-10,13,16,19-Docosatetraenoic acid (0.5 mM, solubilized with Triton X-100)

      • Acyl-CoA synthetase (1-5 units)

    • Incubate the reaction mixture at 37 °C for 1-2 hours.

  • Reaction Monitoring and Purification:

    • Monitor the formation of the product by HPLC.

    • Stop the reaction by adding perchloric acid to a final concentration of 0.6 M.

    • Centrifuge to pellet the precipitated protein.

    • Purify the supernatant containing the acyl-CoA using the same HPLC method described in Method A.

Data Presentation: Expected Yield and Purity

MethodProductExpected Yield (%)Purity (%)
A (Chemical)This compound50-70>95
B (Enzymatic)This compound60-80>98

Characterization of this compound

The identity and purity of the synthesized product should be confirmed by mass spectrometry and NMR spectroscopy.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the product. The expected mass will correspond to the sum of the acyl group and the Coenzyme A moiety minus the mass of a water molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the acyl chain and the presence of the CoA moiety. The characteristic signals for the cis-double bonds and the adenosine (B11128) and pantetheine (B1680023) portions of CoA should be observed.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound Arachidonic_Acid Arachidonic Acid Chain_Elongation Two-Carbon Chain Elongation Arachidonic_Acid->Chain_Elongation Free_Fatty_Acid all-cis-10,13,16,19- Docosatetraenoic Acid Chain_Elongation->Free_Fatty_Acid Activation Activation (Chemical or Enzymatic) Free_Fatty_Acid->Activation Final_Product all-cis-10,13,16,19- Docosatetraenoyl-CoA Activation->Final_Product Purification HPLC Purification Final_Product->Purification Characterization MS and NMR Characterization Purification->Characterization

Caption: Workflow for the synthesis of the target compound.

Metabolic Role of Acyl-CoAs

Metabolic_Pathway cluster_metabolism General Metabolic Fates of Long-Chain Acyl-CoAs Fatty_Acid Free Fatty Acid (e.g., Docosatetraenoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP, CoA Acyl_CoA Docosatetraenoyl-CoA Acyl_CoA_Synthetase->Acyl_CoA AMP, PPi Beta_Oxidation β-Oxidation (Mitochondria/Peroxisomes) Acyl_CoA->Beta_Oxidation Complex_Lipids Synthesis of Complex Lipids (e.g., Phospholipids, Triglycerides) Acyl_CoA->Complex_Lipids Signaling Lipid Signaling Molecules Acyl_CoA->Signaling Energy Energy (ATP) Beta_Oxidation->Energy Membranes Cellular Membranes Complex_Lipids->Membranes

Caption: Metabolic pathways involving long-chain acyl-CoAs.

References

Application Note: Quantitative Analysis of Docosatetraenoyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in lipidomics, metabolic pathway analysis, and drug discovery.

Introduction Docosatetraenoyl-CoA (C22:4-CoA) is a very-long-chain acyl-coenzyme A ester derived from docosatetraenoic acid (adrenic acid). Acyl-CoAs are critical intermediates in numerous metabolic processes, including fatty acid metabolism, lipid synthesis, and cellular signaling.[1][2] Their role as activated forms of fatty acids makes them key regulatory nodes in cellular energy homeostasis.[3] Accurate quantification of specific acyl-CoA species like docosatetraenoyl-CoA is essential for understanding their physiological and pathological roles. This application note details a robust and sensitive method for the quantitative analysis of docosatetraenoyl-CoA from biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method This method employs a reverse-phase liquid chromatography system for the separation of docosatetraenoyl-CoA from other cellular metabolites. The separation is based on the hydrophobicity of the acyl chain. Following chromatographic separation, the analyte is ionized using positive-mode electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Quantification is achieved by monitoring a specific precursor-to-product ion transition for docosatetraenoyl-CoA. In positive ion mode, acyl-CoAs characteristically fragment via a neutral loss of the 5'-phospho-ADP moiety (C10H14N5O10P2, 507.0 Da).[2][4] This highly specific fragmentation pattern allows for sensitive and selective detection. An internal standard (ISTD), typically an odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0-CoA) that is not naturally abundant, is used to correct for variations in sample extraction and instrument response.[5]

Experimental Protocols

Sample Preparation (Tissue Homogenate)

This protocol is adapted from established methods for acyl-CoA extraction.[5]

Materials:

  • Frozen tissue sample (~40 mg)

  • Internal Standard (ISTD) solution: Heptadecanoyl-CoA (C17:0-CoA), 20 ng in methanol:water (1:1)

  • Extraction Buffer 1: 100 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 4.9

  • Extraction Buffer 2: Acetonitrile:Isopropanol:Methanol (3:1:1)

  • Homogenizer (e.g., Omni TH)

  • Centrifuge capable of 15,000 x g and 4°C

Procedure:

  • Place approximately 40 mg of frozen tissue into a 2 mL homogenization tube on ice.

  • Add 0.5 mL of ice-cold Extraction Buffer 1.

  • Add 0.5 mL of ice-cold Extraction Buffer 2.

  • Spike the sample with 10 µL of the 20 ng ISTD solution.

  • Homogenize the tissue sample twice on ice until fully dissociated.

  • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new autosampler vial for LC-MS/MS analysis.

Preparation of Calibration Standards

Materials:

  • Docosatetraenoyl-CoA standard stock solution (1 mg/mL in a suitable solvent like methanol:water 1:1)

  • Internal Standard (ISTD) solution: Heptadecanoyl-CoA (C17:0-CoA), 20 ng/10 µL

  • Methanol:Water (1:1, v/v)

Procedure:

  • Prepare a series of working standard solutions of docosatetraenoyl-CoA by serial dilution of the stock solution with methanol:water (1:1). A typical concentration range would be from 1 ng/mL to 200 ng/mL.

  • Create a seven-point calibration curve. For each point, combine 50 µL of the working standard with 10 µL of the ISTD solution.

  • The standards should undergo the same extraction procedure as the tissue samples to account for matrix effects.

LC-MS/MS Analysis

The following conditions are based on typical parameters for long-chain acyl-CoA analysis and should be optimized for the specific instrument used.[5]

Table 1: Liquid Chromatography Parameters

ParameterValue
LC SystemUPLC/UHPLC System
ColumnReversed-Phase C8 or C18, 1.7 µm, 2.1 x 150 mm
Mobile Phase A15 mM Ammonium Hydroxide (NH₄OH) in Water
Mobile Phase B15 mM Ammonium Hydroxide (NH₄OH) in Acetonitrile (ACN)
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40°C
Gradient Program
0.0 min20% B
2.8 min45% B
3.0 min25% B
4.0 min65% B
4.5 min20% B
5.0 min20% B (End Run)

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.2 kV
Source Temperature120°C
Desolvation Temperature500°C
Desolvation Gas Flow500 L/h
Collision GasArgon
MRM Transitions
Analyte Precursor Ion (Q1) [M+H]⁺ (m/z)
Docosatetraenoyl-CoA1083.6
C17:0-CoA (ISTD)1020.6
Palmitoyl-CoA (C16:0)1006.6
Oleoyl-CoA (C18:1)1032.6

Note: The precursor ion for Docosatetraenoyl-CoA (C₂₂H₃₂O₂ + CoA - H₂O) is calculated as (332.45 + 767.53 - 18.01) + 1.01 = 1083.0. The product ion results from the neutral loss of 507 Da.[2][4] Exact m/z values and collision energies should be optimized empirically.

Data Presentation & Quantitative Analysis

The concentration of docosatetraenoyl-CoA in the samples is determined by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the known concentration of the standards. A linear regression analysis is then applied.

Table 3: Example Calibration Curve Data

Standard Conc. (ng/mL)Analyte Peak AreaISTD Peak AreaPeak Area Ratio (Analyte/ISTD)
1.561,55098,5000.0157
3.133,210101,2000.0317
6.256,500100,5000.0647
12.512,80099,8000.1283
2526,100102,1000.2556
5051,500100,9000.5104
100103,200101,5001.0167

The resulting calibration curve should demonstrate excellent linearity, with an R² value > 0.99.[5] The concentration of docosatetraenoyl-CoA in unknown samples is calculated using the equation of the line derived from this curve.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Tissue Sample (~40mg) ISTD Spike with C17:0-CoA ISTD Sample->ISTD Homogenize Homogenize in Extraction Buffer ISTD->Homogenize Centrifuge Centrifuge (15,000g, 10min) Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC UPLC Separation (C8 Column) Supernatant->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Curve Generate Calibration Curve (Analyte/ISTD Ratio vs. Conc.) Integration->Curve Quant Quantify Analyte Curve->Quant G Precursor Docosatetraenoyl-CoA [M+H]⁺ m/z 1083.6 Product Product Ion [M+H-507]⁺ m/z 576.6 Precursor->Product Collision Induced Dissociation (CID) NeutralLoss Neutral Loss of 5'-phospho-ADP (507.0 Da)

References

Application Notes and Protocols for the Extraction and Analysis of Docosatetraenoyl-CoA from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosatetraenoyl-CoA (22:4-CoA) is a very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA) that plays a crucial role in various physiological and pathological processes. As a key intermediate in lipid metabolism, its accurate quantification in biological tissues is essential for understanding its role in signaling pathways and for the development of novel therapeutics. This document provides detailed protocols for the extraction of docosatetraenoyl-CoA from tissues, methods for its analysis, and a summary of available quantitative data.

Data Presentation

The precise concentration of docosatetraenoyl-CoA can vary significantly depending on the tissue type, species, and metabolic state. While specific data for docosatetraenoyl-CoA is limited in the literature, the following table provides representative concentrations of other very-long-chain acyl-CoAs in various rat tissues to offer a comparative context.

Acyl-CoA SpeciesBrain (nmol/g wet weight)Liver (nmol/g wet weight)Skeletal Muscle (nmol/g wet weight)
Oleoyl-CoA (18:1)11.010 - 305 - 15
Palmitoyl-CoA (16:0)6.020 - 5010 - 20
Stearoyl-CoA (18:0)4.015 - 408 - 18
Arachidonoyl-CoA (20:4)2.05 - 152 - 8

Note: Data is compiled from multiple sources and represents a range of reported values. Actual concentrations can vary.

Experimental Protocols

The extraction of VLC-PUFA-CoAs like docosatetraenoyl-CoA from tissues requires meticulous attention to detail to prevent degradation and ensure high recovery. The following protocol is a robust method adapted from established procedures for long-chain acyl-CoA extraction.[1]

Protocol 1: Extraction of Docosatetraenoyl-CoA from Tissues

Materials:

  • Frozen tissue sample (e.g., brain, liver, muscle)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Extraction Solvent: Acetonitrile (ACN) and 2-Propanol

  • Internal Standard (IS): e.g., Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA

  • Microcentrifuge tubes (1.5 mL, pre-chilled)

  • Homogenizer (e.g., glass homogenizer or bead beater)

  • Refrigerated microcentrifuge (4°C)

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Tissue Pulverization:

    • Weigh approximately 50-100 mg of frozen tissue. It is critical to keep the tissue frozen at all times to halt enzymatic activity.

    • Place the frozen tissue in a mortar pre-chilled with liquid nitrogen.

    • Add liquid nitrogen to the mortar to keep the tissue brittle and grind it to a fine powder using the pre-chilled pestle.

  • Homogenization:

    • Transfer the powdered tissue to a pre-chilled glass homogenizer.

    • Add 0.5 mL of ice-cold Homogenization Buffer containing the internal standard.

    • Homogenize the sample on ice until the tissue is thoroughly dispersed.

    • Add 0.5 mL of ACN:2-Propanol (3:1 v/v) to the homogenate and homogenize again.

  • Extraction:

    • Transfer the homogenate to a pre-chilled microcentrifuge tube.

    • Vortex the tube vigorously for 2 minutes.

    • Sonicate the sample for 3 minutes in an ice-water bath.

    • Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled tube. Avoid disturbing the pellet.

    • To maximize recovery, re-extract the pellet with an additional 0.5 mL of the ACN:2-Propanol solvent mixture. Vortex, sonicate, and centrifuge as before.

    • Pool the supernatants.

  • Sample Concentration:

    • Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator. The sample is now ready for purification or direct analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Purification

For complex tissue matrices, an optional SPE cleanup step can significantly improve the purity of the docosatetraenoyl-CoA extract prior to LC-MS/MS analysis. A mixed-mode anion exchange sorbent is recommended for this purpose.

Materials:

  • Dried acyl-CoA extract from Protocol 1

  • Mixed-mode anion exchange SPE cartridges (e.g., Oasis MAX)

  • Conditioning Solution: Methanol

  • Equilibration Solution: Water

  • Wash Solution: 5% Ammonium Hydroxide in Water

  • Elution Solution: 2% Formic Acid in Methanol

  • SPE manifold

Procedure:

  • Column Conditioning and Equilibration:

    • Condition the SPE cartridge by passing 1 mL of Methanol through the sorbent.

    • Equilibrate the cartridge by passing 1 mL of Water.

  • Sample Loading:

    • Reconstitute the dried extract in a small volume of the Equilibration Solution.

    • Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of Water to remove polar impurities.

    • Wash the cartridge with 1 mL of the Wash Solution to remove neutral and basic impurities.

  • Elution:

    • Elute the bound docosatetraenoyl-CoA with 1 mL of the Elution Solution into a clean collection tube.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the purified extract in a suitable solvent for LC-MS/MS analysis (e.g., 50-100 µL of methanol:water 1:1).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the extraction and purification of docosatetraenoyl-CoA from tissue samples.

experimental_workflow tissue Frozen Tissue Sample pulverization Cryogenic Pulverization tissue->pulverization homogenization Homogenization (Buffer + ACN/Isopropanol) pulverization->homogenization extraction Liquid-Liquid Extraction & Centrifugation homogenization->extraction supernatant Supernatant Collection extraction->supernatant concentration Evaporation to Dryness supernatant->concentration spe Solid-Phase Extraction (Optional) concentration->spe If needed analysis LC-MS/MS Analysis concentration->analysis Direct spe->analysis

Docosatetraenoyl-CoA Extraction Workflow
Metabolic Pathway: Elongation of Polyunsaturated Fatty Acyl-CoAs

Docosatetraenoyl-CoA is synthesized through the elongation of shorter-chain polyunsaturated fatty acids. The diagram below depicts a simplified pathway for the elongation of arachidonoyl-CoA (20:4-CoA), a common precursor, to docosatetraenoyl-CoA (22:4-CoA). This process occurs in the endoplasmic reticulum and involves a series of enzymatic reactions.

metabolic_pathway precursor Arachidonoyl-CoA (20:4-CoA) elovl Elongase (ELOVL) precursor->elovl malonyl_coa Malonyl-CoA malonyl_coa->elovl intermediate1 3-ketoacyl-CoA elovl->intermediate1 kar 3-ketoacyl-CoA Reductase (KAR) intermediate1->kar intermediate2 3-hydroxyacyl-CoA kar->intermediate2 hacd 3-hydroxyacyl-CoA Dehydratase (HACD) intermediate2->hacd intermediate3 trans-2,3-enoyl-CoA hacd->intermediate3 ter trans-2,3-enoyl-CoA Reductase (TER) intermediate3->ter product Docosatetraenoyl-CoA (22:4-CoA) ter->product

VLC-PUFA Elongation Pathway

Conclusion

The protocols and information provided herein offer a comprehensive guide for the extraction and analysis of docosatetraenoyl-CoA from various tissues. Adherence to these methods will enable researchers to obtain reliable and reproducible data, furthering our understanding of the metabolic and signaling roles of this important very-long-chain polyunsaturated fatty acyl-CoA.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Docosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosatetraenoyl-CoA (C22:4-CoA) is a very-long-chain acyl-coenzyme A thioester that plays a crucial role in lipid metabolism. As an intermediate in the metabolism of polyunsaturated fatty acids, such as docosahexaenoic acid (DHA), the accurate quantification of docosatetraenoyl-CoA is essential for understanding various physiological and pathological processes. This document provides detailed application notes and protocols for the robust and sensitive analysis of docosatetraenoyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Analysis

The analysis of docosatetraenoyl-CoA is achieved by LC-MS/MS operating in the positive electrospray ionization (ESI) mode. The method relies on the characteristic fragmentation of acyl-CoAs, which involves a neutral loss of the 507 Da phospho-adenosine diphosphate (B83284) moiety from the protonated precursor molecule. This specific fragmentation is utilized in a multiple reaction monitoring (MRM) assay to ensure high selectivity and sensitivity for quantification.

Data Presentation

Quantitative analysis of docosatetraenoyl-CoA in biological samples requires the use of an appropriate internal standard, such as a stable isotope-labeled or odd-chain acyl-CoA, to correct for matrix effects and variations in sample processing. The following table is a template for presenting quantitative data obtained using the described protocols.

Sample IDDocosatetraenoyl-CoA (pmol/mg protein)Internal Standard Response (cps)Analyte/IS Ratio
Control 1ValueValueValue
Control 2ValueValueValue
Control 3ValueValueValue
Treatment 1ValueValueValue
Treatment 2ValueValueValue
Treatment 3ValueValueValue

Note: Actual values are to be determined experimentally. The concentration is calculated based on a calibration curve of a docosatetraenoyl-CoA standard.

Experimental Protocols

Protocol 1: Sample Preparation from Tissues or Cells

Acyl-CoAs are susceptible to degradation, therefore, it is critical to perform all sample preparation steps on ice and analyze the samples promptly.[1]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 2.5% (w/v) sulfosalicylic acid (SSA)

  • Internal standard (e.g., C17:0-CoA)

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge (4°C)

  • Autosampler vials

Procedure:

  • Homogenization: For cultured cells, wash the cell pellet with ice-cold PBS. For tissues, weigh and homogenize the tissue on ice.

  • Extraction: To the homogenized sample, add 200 µL of ice-cold 2.5% (w/v) SSA solution containing the internal standard (e.g., C17:0-CoA at a final concentration of 100-500 nM).[2]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[2]

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.[2]

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for immediate LC-MS/MS analysis.[2]

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 95
    20.0 95
    20.1 20

    | 25.0 | 20 |

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transition for Docosatetraenoyl-CoA (C22:4-CoA):

    • Precursor Ion (Q1): To be calculated based on the exact mass of docosatetraenoyl-CoA. The molecular formula of docosatetraenoic acid is C22H36O2, with a monoisotopic mass of 332.2715 Da.[2] The molecular formula of Coenzyme A is C21H36N7O16P3S, with a monoisotopic mass of 767.1152 Da.[3] The formation of the thioester bond involves the loss of a water molecule (18.0106 Da). Therefore, the monoisotopic mass of docosatetraenoyl-CoA is 332.2715 + 767.1152 - 18.0106 = 1081.3761 Da. The protonated precursor ion [M+H]+ will have an m/z of 1082.3834 .

    • Product Ion (Q3): This is determined by the neutral loss of 507 Da from the precursor ion.[1] Thus, the product ion will have an m/z of 1082.3834 - 507.0 = 575.3834 .

  • Collision Energy (CE): This needs to be optimized for the specific instrument but is typically in the range of 30-50 eV for long-chain acyl-CoAs.

  • Other Parameters: Optimize desolvation gas flow, source temperature, and other instrument-specific parameters according to the manufacturer's recommendations.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis tissue Tissue/Cell Homogenization extraction Addition of Internal Standard and SSA for Protein Precipitation tissue->extraction centrifugation Centrifugation (15,000 x g, 4°C) extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant lc_separation Reversed-Phase C18 LC Separation supernatant->lc_separation esi_ionization Positive Electrospray Ionization (ESI+) lc_separation->esi_ionization mrm_detection MRM Detection (m/z 1082.4 -> 575.4) esi_ionization->mrm_detection quantification Quantification using Calibration Curve mrm_detection->quantification reporting Data Reporting quantification->reporting

Caption: Experimental workflow for docosatetraenoyl-CoA analysis.

fatty_acid_metabolism cluster_pathway Biosynthesis of Docosatetraenoyl-CoA DHA Docosahexaenoic Acid (DHA, C22:6) DHA_CoA DHA-CoA DHA->DHA_CoA ACSL C24_6_CoA Tetracosahexaenoyl-CoA (C24:6) DHA_CoA->C24_6_CoA Elongase beta_oxidation Peroxisomal β-oxidation Docosapentaenoyl_CoA Docosapentaenoyl-CoA (DPA, C22:5) C24_6_CoA->Docosapentaenoyl_CoA β-oxidation cycle Docosatetraenoyl_CoA Docosatetraenoyl-CoA (C22:4) Docosapentaenoyl_CoA->Docosatetraenoyl_CoA β-oxidation cycle

Caption: Biosynthesis pathway of docosatetraenoyl-CoA.

References

Application Notes and Protocols for Utilizing Docosatetraenoyl-CoA in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosatetraenoyl-CoA, the activated form of docosatetraenoic acid (22:4n-6), is a critical intermediate in lipid metabolism. Its role extends from being a substrate for various enzymes to a precursor for potent signaling molecules. Understanding the enzymes that metabolize docosatetraenoyl-CoA and its downstream effects is crucial for research in inflammation, neuroscience, and cancer. These application notes provide detailed protocols for enzyme assays using docosatetraenoyl-CoA, summarize key quantitative data, and illustrate its metabolic and signaling pathways.

Key Enzymes Utilizing Docosatetraenoyl-CoA

The primary enzyme responsible for the synthesis of docosatetraenoyl-CoA is Long-Chain Acyl-CoA Synthetase (ACSL) . ACSL enzymes catalyze the ATP-dependent esterification of free fatty acids with coenzyme A, a critical step for their subsequent metabolic processing.[1][2] Docosatetraenoyl-CoA can then be utilized by several classes of enzymes, including those involved in fatty acid elongation, desaturation, and the biosynthesis of eicosanoids.

Quantitative Data: Enzyme Kinetics

Precise kinetic parameters for enzymes utilizing docosatetraenoyl-CoA are essential for designing and interpreting enzyme assays. While specific kinetic data for docosatetraenoyl-CoA is not extensively reported, data for the structurally similar and biologically important docosahexaenoyl-CoA (DHA-CoA) with bovine retinal and pigment epithelial microsomes provides a valuable reference for long-chain acyl-CoA synthetase activity.

Enzyme SourceSubstrateApparent Km (µM)Apparent Vmax (nmol min-1 mg protein-1)
Bovine Retinal MicrosomesDocosahexaenoic Acid5.88 ± 0.254.58 ± 0.21
Bovine Pigment Epithelial MicrosomesDocosahexaenoic Acid15.8 ± 0.4013.2 ± 0.56
Bovine Retinal MicrosomesPalmitic Acid7.91 ± 0.3921.6 ± 1.04
Bovine Pigment Epithelial MicrosomesPalmitic Acid13.0 ± 0.2736.9 ± 1.18

This data is for Docosahexaenoic Acid, a structurally similar C22 polyunsaturated fatty acid, and serves as a representative example.

Experimental Protocols

Protocol 1: Radiometric Assay for Long-Chain Acyl-CoA Synthetase (ACSL) Activity

This protocol describes a highly sensitive method to measure the activity of ACSL using a radiolabeled docosatetraenoic acid substrate.[1]

Materials:

  • [14C]-Docosatetraenoic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • ATP

  • Coenzyme A (CoA)

  • MgCl2

  • Triton X-100

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Enzyme source (e.g., cell lysates, purified enzyme)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Substrate Preparation: Prepare a stock solution of [14C]-docosatetraenoic acid complexed with BSA in the reaction buffer.

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, ATP, CoA, MgCl2, and Triton X-100.

  • Enzyme Addition: Add the enzyme source to the reaction mixture.

  • Initiation: Start the reaction by adding the [14C]-docosatetraenoic acid-BSA complex.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination: Stop the reaction by adding a stopping solution (e.g., a mixture of isopropanol, heptane (B126788), and phosphoric acid).

  • Phase Separation: Add heptane and water to the tube, vortex, and centrifuge to separate the aqueous and organic phases. The unreacted [14C]-docosatetraenoic acid will partition into the upper organic phase, while the [14C]-docosatetraenoyl-CoA product will remain in the lower aqueous phase.

  • Quantification: Transfer an aliquot of the lower aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the enzyme activity based on the amount of radioactive product formed per unit of time and protein concentration.

Protocol 2: Fluorometric Assay for Acyl-CoA Detection

This protocol provides a high-throughput method for the quantitative determination of total fatty acyl-CoAs, including docosatetraenoyl-CoA, in cell and tissue lysates.[3]

Materials:

  • Commercially available fluorometric fatty acyl-CoA assay kit (e.g., EnzyFluo™ Fatty Acyl-CoA Assay Kit)

  • Enzyme source (cell or tissue lysate)

  • 96-well microplate

  • Microplate reader with fluorescence capabilities (e.g., λex/em = 530/585 nm)

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates according to the kit's instructions.

  • Standard Curve: Prepare a standard curve using the provided acyl-CoA standard.

  • Reaction Setup: Add samples and standards to the wells of a 96-well microplate.

  • Reagent Addition: Add the kit's reaction mixture, which typically contains enzymes that utilize acyl-CoA to produce a fluorescent product, to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (e.g., 40 minutes).

  • Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the concentration of acyl-CoA in the samples by comparing their fluorescence readings to the standard curve.

Signaling and Metabolic Pathways

Docosatetraenoyl-CoA is a key branch point in lipid metabolism, leading to either elongation and incorporation into cell membranes or conversion to potent signaling molecules called eicosanoids.

Metabolic Pathway of Docosatetraenoyl-CoA

Metabolic Pathway of Docosatetraenoyl-CoA FA Docosatetraenoic Acid (22:4n-6) ACSL Long-Chain Acyl-CoA Synthetase (ACSL) FA->ACSL D_CoA Docosatetraenoyl-CoA ACSL->D_CoA Elongation Elongation/Desaturation D_CoA->Elongation COX Cyclooxygenase (COX) D_CoA->COX LOX Lipoxygenase (LOX) D_CoA->LOX CYP450 Cytochrome P450 D_CoA->CYP450 Membrane Membrane Phospholipids Elongation->Membrane Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes, etc.) COX->Eicosanoids LOX->Eicosanoids CYP450->Eicosanoids

Caption: Metabolic fate of docosatetraenoyl-CoA.

Eicosanoid Signaling Pathway

The conversion of docosatetraenoyl-CoA to eicosanoids initiates a cascade of signaling events that regulate a wide range of physiological processes, including inflammation and immune responses.[4][5][6]

Eicosanoid Signaling Pathway D_CoA Docosatetraenoyl-CoA COX_LOX COX / LOX Enzymes D_CoA->COX_LOX Eicosanoids Eicosanoids COX_LOX->Eicosanoids GPCRs G-Protein Coupled Receptors (GPCRs) Eicosanoids->GPCRs Second_Messengers Second Messengers (cAMP, IP3, DAG) GPCRs->Second_Messengers Protein_Kinases Protein Kinases (PKA, PKC) Second_Messengers->Protein_Kinases Cellular_Response Cellular Response (Inflammation, etc.) Protein_Kinases->Cellular_Response

Caption: Downstream signaling of eicosanoids.

Experimental Workflow

A typical workflow for an enzyme assay involving docosatetraenoyl-CoA is outlined below.

Experimental Workflow Start Start: Prepare Reagents (Enzyme, Substrate, Buffers) Assay Perform Enzyme Assay Start->Assay Detection Detect Product Formation (Radiometric, Fluorometric, LC-MS) Assay->Detection Data_Analysis Data Analysis (Calculate Km, Vmax, etc.) Detection->Data_Analysis Conclusion Conclusion and Interpretation Data_Analysis->Conclusion

Caption: General enzyme assay workflow.

Conclusion

These application notes provide a comprehensive guide for researchers working with docosatetraenoyl-CoA. The detailed protocols, representative quantitative data, and pathway diagrams will aid in the design and execution of experiments aimed at elucidating the roles of this important lipid metabolite in health and disease. The methodologies described can be adapted for various research and drug development applications, from basic enzyme characterization to high-throughput screening for modulators of docosatetraenoyl-CoA metabolism.

References

Application Notes and Protocols: All-cis-10,13,16,19-Docosatetraenoyl-CoA as a Substrate for Acyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

All-cis-10,13,16,19-docosatetraenoyl-CoA is the activated form of docosatetraenoic acid (DTA), a C22 polyunsaturated fatty acid (PUFA). As a coenzyme A thioester, it serves as a crucial substrate for various acyltransferases, enzymes that catalyze the transfer of fatty acyl groups to acceptor molecules. This process, known as acylation, is fundamental to the synthesis and remodeling of complex lipids, which are integral to cellular structure and signaling. Notably, this compound is a substrate for lysophospholipid acyltransferases (LPLATs), particularly Lysophosphatidylcholine (B164491) Acyltransferase 3 (LPCAT3), also known as MBOAT5. These enzymes play a pivotal role in the Lands' cycle, a major pathway for the remodeling of phospholipids (B1166683) to maintain membrane homeostasis and generate lipid mediators.

This document provides detailed application notes on the use of this compound in acyltransferase assays and protocols for conducting these experiments.

Application Notes

Acyltransferase Activity and Substrate Specificity

This compound is a substrate for acyltransferases involved in the synthesis of various phospholipids. The primary enzyme family of interest is the Lysophospholipid Acyltransferase (LPLAT) family, which is part of the larger Membrane-Bound O-Acyltransferase (MBOAT) superfamily.[1][2][3][4]

Key Enzyme: Lysophosphatidylcholine Acyltransferase 3 (LPCAT3/MBOAT5)

LPCAT3 has been identified as a key enzyme that utilizes polyunsaturated fatty acyl-CoAs for the acylation of lysophospholipids.[1][2][5][6][7][8] While direct kinetic data for this compound with LPCAT3 is not extensively documented in publicly available literature, the enzyme's known preference for other long-chain polyunsaturated acyl-CoAs, such as arachidonoyl-CoA (20:4) and docosahexaenoyl-CoA (22:6), strongly indicates that docosatetraenoyl-CoA is a viable substrate.[5][7][8] LPCAT3 exhibits broad substrate specificity, acting on lysophosphatidylcholine (LPC), lysophosphatidylethanolamine (LPE), and lysophosphatidylserine (B10771985) (LPS) as acyl acceptors.[7][9]

The activity of LPCAT3 is crucial for incorporating polyunsaturated fatty acids into cellular membranes, thereby influencing membrane fluidity and the formation of lipid signaling molecules.[7][8]

Signaling Pathway: The Lands' Cycle

The acylation of lysophospholipids by enzymes like LPCAT3 is a central step in the Lands' cycle. This pathway is responsible for the remodeling of phospholipids, allowing for the specific placement of fatty acids at the sn-2 position of the glycerol (B35011) backbone. This remodeling is critical for maintaining the asymmetrical distribution of fatty acids in cellular membranes and for releasing polyunsaturated fatty acids like arachidonic acid for eicosanoid synthesis.

Lands_Cycle PL PL PLA2 PLA2 PL->PLA2 Deacylation LysoPL LysoPL PLA2->LysoPL Acyltransferase Acyltransferase (e.g., LPCAT3) LysoPL->Acyltransferase Acylation FA_CoA all-cis-10,13,16,19- docosatetraenoyl-CoA FA_CoA->Acyltransferase Remodeled_PL Remodeled Phospholipid Acyltransferase->Remodeled_PL Remodeled_PL->PL

Fig. 1: Simplified diagram of the Lands' cycle for phospholipid remodeling.

Quantitative Data

The following table summarizes the relative substrate specificity of murine LPCAT3 (mLPCAT3) for various acyl-CoAs, providing an expected hierarchy of reactivity that likely includes this compound. The data is presented as relative activity compared to a standard substrate.

Acyl-CoA SubstrateCarbon Chain:Double BondsRelative LPCAT Activity (%)[7]Relative LPEAT Activity (%)[7]Relative LPSAT Activity (%)[7]
Palmitoyl-CoA16:0~10~10~10
Stearoyl-CoA18:0~10~15~15
Oleoyl-CoA18:1~40~40~40
Linoleoyl-CoA18:2~80~80~80
α-Linolenoyl-CoA18:3~60--
Arachidonoyl-CoA 20:4 100 100 100
Docosahexaenoyl-CoA22:6~20--

Note: Data is adapted from studies on murine LPCAT3 and indicates a strong preference for polyunsaturated acyl-CoAs, particularly arachidonoyl-CoA. It is anticipated that this compound (22:4) would exhibit significant activity, likely comparable to or slightly less than arachidonoyl-CoA.

Experimental Protocols

Protocol 1: In Vitro Acyltransferase Assay using Radiolabeled Acyl-CoA

This protocol is adapted from established methods for measuring LPLAT activity.[7]

Objective: To determine the activity of an acyltransferase (e.g., from cell lysates or purified enzyme) using this compound and a specific lysophospholipid acceptor.

Materials:

  • Enzyme source: Microsomal fractions from cells or tissues, or purified acyltransferase.

  • Substrates:

    • This compound (or a radiolabeled version, e.g., [1-14C]this compound).

    • Lysophospholipid acceptor (e.g., 1-palmitoyl-sn-glycero-3-phosphocholine).

  • Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 0.5-1 mM EDTA.

  • Reaction Stop Solution: Chloroform (B151607):Methanol (1:2, v/v).

  • Thin Layer Chromatography (TLC) supplies: Silica (B1680970) gel plates, developing chamber, and solvent system (e.g., chloroform:methanol:acetic acid:water, 50:25:8:4, v/v/v/v).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Enzyme Preparation: Prepare microsomal fractions from cell or tissue homogenates by differential centrifugation. Resuspend the microsomal pellet in an appropriate buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture in a total volume of 100 µL:

    • Reaction Buffer

    • Lysophospholipid acceptor (e.g., 100 µM final concentration)

    • Enzyme preparation (e.g., 5-20 µg of microsomal protein)

  • Initiate Reaction: Start the reaction by adding this compound (e.g., 50 µM final concentration). If using a radiolabeled substrate, include it at this step.

  • Incubation: Incubate the reaction mixture at 37°C for 10-30 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding 300 µL of the stop solution (chloroform:methanol, 1:2).

  • Lipid Extraction: Perform a Bligh-Dyer lipid extraction. Add 100 µL of chloroform and 100 µL of water, vortex, and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • TLC Analysis: Spot the extracted lipids onto a silica gel TLC plate. Develop the plate in the appropriate solvent system to separate the phospholipid product from the unreacted substrates.

  • Quantification:

    • If using a radiolabeled substrate, visualize the lipid spots (e.g., with iodine vapor), scrape the spot corresponding to the product into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Alternatively, the product can be quantified by mass spectrometry (see Protocol 2).

Acyltransferase_Assay_Workflow Start Start Prep Prepare Enzyme (e.g., Microsomes) Start->Prep Mix Prepare Reaction Mix (Buffer, Lyso-PL) Prep->Mix Add_Substrate Add docosatetraenoyl-CoA Mix->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop Stop Reaction Incubate->Stop Extract Lipid Extraction Stop->Extract Analyze Analyze Product (TLC or LC-MS) Extract->Analyze End End Analyze->End

Fig. 2: Workflow for the in vitro acyltransferase assay.

Protocol 2: Acyltransferase Assay with LC-MS/MS Analysis

This protocol provides a more sensitive and specific method for product quantification.

Objective: To quantify the formation of specific phospholipid species resulting from acyltransferase activity using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Same as Protocol 1, but without the need for radiolabeled substrates.

  • LC-MS/MS system equipped with a suitable column for lipid separation (e.g., C18).

  • Internal standards for quantification (e.g., a deuterated phospholipid standard).

Procedure:

  • Perform the enzymatic reaction and lipid extraction as described in steps 1-6 of Protocol 1. Add an internal standard during the extraction step for accurate quantification.

  • Sample Preparation for LC-MS/MS: Dry the extracted lipid sample under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., methanol).

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system.

    • Chromatography: Use a gradient elution to separate the different lipid species.

    • Mass Spectrometry: Operate the mass spectrometer in a mode suitable for lipid analysis, such as Multiple Reaction Monitoring (MRM) or Precursor Ion Scanning, to specifically detect and quantify the product of interest based on its mass-to-charge ratio (m/z) and fragmentation pattern.

  • Data Analysis: Quantify the amount of the newly synthesized phospholipid by comparing its peak area to that of the internal standard.

Logical Relationship of Substrate Utilization

Substrate_Logic Substrate all-cis-10,13,16,19- docosatetraenoyl-CoA Enzyme Acyltransferase (e.g., LPCAT3) Substrate->Enzyme Product1 Docosatetraenoyl- Phosphatidylcholine Enzyme->Product1 Product2 Docosatetraenoyl- Phosphatidylethanolamine Enzyme->Product2 Product3 Docosatetraenoyl- Phosphatidylserine Enzyme->Product3 Acceptor1 Lysophosphatidylcholine (LPC) Acceptor1->Enzyme Acceptor2 Lysophosphatidylethanolamine (LPE) Acceptor2->Enzyme Acceptor3 Lysophosphatidylserine (LPS) Acceptor3->Enzyme

Fig. 3: Logical flow of substrate utilization by a broad-specificity acyltransferase.

References

Application Notes and Protocols for Cell-Based Assays Using Docosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosatetraenoyl-CoA is an activated form of docosatetraenoic acid (DTA), a long-chain polyunsaturated fatty acid. As a fatty acyl-CoA, it is an important metabolic intermediate involved in various cellular processes, including lipid metabolism, membrane composition, and the synthesis of signaling molecules. While specific research on docosatetraenoyl-CoA is limited, its structural similarity to other well-studied polyunsaturated fatty acyl-CoAs, such as arachidonoyl-CoA and docosahexaenoyl-CoA (DHA-CoA), suggests its potential involvement in modulating key cellular signaling pathways, particularly those related to inflammation and immune responses.

These application notes provide a framework for designing and conducting cell-based assays to investigate the biological functions of docosatetraenoyl-CoA. The protocols are based on established methodologies for similar lipid molecules and are intended to serve as a starting point for research in this area.

Hypothesized Signaling Pathways

Based on the known functions of related polyunsaturated fatty acids like docosahexaenoic acid (DHA), docosatetraenoyl-CoA may modulate inflammatory and metabolic signaling pathways.

One proposed mechanism is the modulation of the NF-κB signaling pathway, a central regulator of inflammation.[1] Similar to DHA, docosatetraenoyl-CoA could potentially inhibit the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory cytokines and adhesion molecules.

NF_kB_Signaling_Pathway Cytokine Pro-inflammatory Cytokine (e.g., TNFα) Receptor Cytokine Receptor Cytokine->Receptor Binding IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκBα Complex (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release Gene Inflammatory Gene Transcription DocosatetraenoylCoA Docosatetraenoyl-CoA DocosatetraenoylCoA->IKK Inhibition GPR120_Signaling_Pathway DocosatetraenoylCoA Docosatetraenoyl-CoA GPR120 GPR120 DocosatetraenoylCoA->GPR120 Binding & Activation Signaling_Cascade Intracellular Signaling Cascade GPR120->Signaling_Cascade Initiation Anti_Inflammatory Anti-inflammatory Gene Expression Signaling_Cascade->Anti_Inflammatory Induction Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Macrophages, Endothelial Cells) Treatment 2. Treatment with Docosatetraenoyl-CoA and/or Stimulant (e.g., LPS, TNFα) Cell_Culture->Treatment Incubation 3. Incubation (Time-course) Treatment->Incubation Data_Collection 4. Data Collection - Supernatant (Cytokines) - Cell Lysate (Proteins, RNA) Incubation->Data_Collection Analysis 5. Analysis (ELISA, Western Blot, qPCR, etc.) Data_Collection->Analysis

References

Application Notes and Protocols for Radiolabeling of all-cis-10,13,16,19-Docosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

All-cis-10,13,16,19-docosatetraenoyl-CoA is the activated form of all-cis-10,13,16,19-docosatetraenoic acid, a 22-carbon polyunsaturated fatty acid that plays a role in lipid metabolism. Understanding its metabolic fate is crucial for elucidating its physiological and pathological significance. Tracer studies utilizing the radiolabeled form of this molecule are invaluable for investigating its absorption, distribution, metabolism, and excretion (ADME), providing critical insights for nutritional science and the development of therapeutics.[1]

These application notes provide a detailed overview and protocols for the radiolabeling of this compound and its subsequent use in metabolic tracer studies. The methodologies described are based on established principles for the radiolabeling of long-chain fatty acids and their conversion to coenzyme A (CoA) thioesters.[1]

Section 1: Radiolabeling Strategy

The synthesis of radiolabeled this compound first involves the incorporation of a radionuclide into the fatty acid backbone. This is followed by the conversion of the radiolabeled fatty acid to its corresponding CoA thioester.

Choice of Radionuclide:

The selection of an appropriate radionuclide is critical and depends on the specific application. Commonly used isotopes for labeling fatty acids include:

RadionuclideEmission TypeHalf-lifeKey Applications
Carbon-14 (¹⁴C) Beta (β⁻)5730 yearsIn vitro assays, ex vivo tissue distribution analysis. Not suitable for in vivo imaging due to low energy beta emission.[2]
Tritium (³H) Beta (β⁻)12.3 yearsIn vitro and ex vivo studies, often providing higher specific activity than ¹⁴C.[2]
Carbon-11 (¹¹C) Positron (β⁺)20.4 minutesIn vivo quantitative imaging with Positron Emission Tomography (PET). Requires a nearby cyclotron for production.[2]
Iodine-123 (¹²³I) Gamma (γ)13.2 hoursMyocardial imaging. Can be synthetically incorporated into fatty acid analogues.[3]
Gallium-67 (⁶⁷Ga) Gamma (γ)78.3 hoursMyocardial metabolic imaging when chelated to fatty acid derivatives.[4]

Section 2: Experimental Protocols

The following are detailed protocols for the synthesis and purification of radiolabeled this compound. These protocols are adapted from established methods for other long-chain fatty acids and may require optimization.

Protocol 2.1: Synthesis of [1-¹⁴C]all-cis-10,13,16,19-Docosatetraenoic Acid

This protocol is an adapted multi-step chemical synthesis.

Materials:

  • 21-carbon precursor molecule

  • Potassium cyanide (K¹⁴CN)

  • Strong acid (e.g., HCl)

  • Solvents (e.g., THF)

  • Preparative and analytical High-Performance Liquid Chromatography (HPLC) systems

  • Mass spectrometer

Procedure:

  • Cyanation: React the 21-carbon precursor with K¹⁴CN in a suitable solvent to introduce the ¹⁴C-label at the C1 position, forming a nitrile intermediate.

  • Hydrolysis: Hydrolyze the resulting ¹⁴C-nitrile using a strong acid to convert the nitrile group to a carboxylic acid, yielding [1-¹⁴C]all-cis-10,13,16,19-docosatetraenoic acid.

  • Purification: Purify the radiolabeled fatty acid using preparative HPLC to achieve high radiochemical purity.

  • Characterization: Confirm the identity and purity of the final product using analytical HPLC and mass spectrometry. The specific activity is determined by quantifying the amount of product and its radioactivity.

Protocol 2.2: Enzymatic Synthesis of [1-¹⁴C]this compound

This protocol utilizes acyl-CoA synthetase for the conversion of the radiolabeled fatty acid to its CoA ester.

Materials:

  • [1-¹⁴C]all-cis-10,13,16,19-docosatetraenoic acid

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase (from various sources)

  • ATP

  • MgCl₂

  • Reaction buffer (e.g., Tris-HCl)

  • Reversed-phase HPLC system

  • Liquid scintillation counter

  • UV spectrophotometer

Procedure:

  • Reaction Setup: In a reaction vessel, combine the reaction buffer, ATP, MgCl₂, and Coenzyme A.

  • Substrate Addition: Add the purified [1-¹⁴C]all-cis-10,13,16,19-docosatetraenoic acid to the mixture.

  • Enzyme Initiation: Initiate the reaction by adding acyl-CoA synthetase.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid) or by heat inactivation.

  • Purification: Purify the resulting [1-¹⁴C]this compound using reversed-phase HPLC.

  • Quantification: Determine the concentration and specific activity of the purified product using a combination of UV spectrophotometry (for CoA) and liquid scintillation counting (for ¹⁴C).

Section 3: Application in Tracer Studies

Radiolabeled this compound is a powerful tool for various tracer studies to investigate its metabolism and biodistribution.[1]

Protocol 3.1: In Vivo Biodistribution Study

Objective: To determine the tissue distribution of this compound and its metabolites following systemic administration in an animal model.

Materials:

  • Radiolabeled this compound

  • Animal model (e.g., mice)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Tissue homogenizer

Procedure:

  • Administration: Administer a known quantity of the radiolabeled compound to the animals via an appropriate route (e.g., intravenous injection).

  • Time Points: At designated time points post-administration, euthanize the animals.

  • Tissue Collection: Collect tissues of interest (e.g., liver, heart, brain, adipose tissue).

  • Tissue Processing: Weigh each tissue sample and homogenize it.

  • Radioactivity Measurement: Take an aliquot of each homogenate, add it to a scintillation vial with scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the data as a percentage of the injected dose per gram of tissue (%ID/g).

Representative Biodistribution Data of a Radiolabeled Long-Chain Fatty Acid Derivative in Mice (%ID/g)

Time PointBloodHeartLiverLungsKidneys
0.5 min 2.15 ± 0.215.74 ± 1.0210.32 ± 1.544.87 ± 0.653.11 ± 0.43
2 min 1.89 ± 0.184.98 ± 0.8712.54 ± 2.113.98 ± 0.542.87 ± 0.38
5 min 1.54 ± 0.154.12 ± 0.7611.87 ± 1.983.12 ± 0.432.54 ± 0.33
20 min 0.98 ± 0.113.54 ± 0.659.87 ± 1.542.54 ± 0.322.11 ± 0.28
60 min 0.54 ± 0.082.87 ± 0.547.65 ± 1.231.87 ± 0.251.87 ± 0.24
Note: Data presented is adapted from a study on [⁶⁷Ga]Ga-HBED-CC-MHDA and is for illustrative purposes only. Data are expressed as mean ± SD.[4]

Section 4: Metabolic and Signaling Pathways

This compound is an intermediate in the metabolism of very-long-chain polyunsaturated fatty acids. Its metabolic fate can include chain elongation, desaturation, or β-oxidation. The following diagram illustrates a putative metabolic pathway.

metabolic_pathway precursor Linoleic Acid d_tetra all-cis-10,13,16,19- Docosatetraenoic Acid precursor->d_tetra Elongation & Desaturation d_tetra_coa all-cis-10,13,16,19- Docosatetraenoyl-CoA d_tetra->d_tetra_coa Acyl-CoA Synthetase elongation Chain Elongation (e.g., to C24) d_tetra_coa->elongation desaturation Desaturation d_tetra_coa->desaturation beta_ox β-Oxidation d_tetra_coa->beta_ox lipids Incorporation into Complex Lipids d_tetra_coa->lipids

Caption: Putative metabolic pathway of this compound.

Section 5: Experimental Workflow Diagram

The following diagram outlines the general workflow for the radiolabeling and subsequent use of this compound in tracer studies.

experimental_workflow start Start: Non-radioactive Precursor synthesis Radiolabeling of Fatty Acid (e.g., with ¹⁴C) start->synthesis purification1 Purification of Radiolabeled Fatty Acid (HPLC) synthesis->purification1 coa_synthesis Enzymatic Synthesis of Radiolabeled Acyl-CoA purification1->coa_synthesis purification2 Purification of Radiolabeled Acyl-CoA (HPLC) coa_synthesis->purification2 application Application in Tracer Studies purification2->application invivo In Vivo Biodistribution application->invivo invitro In Vitro Metabolic Assays application->invitro analysis Data Analysis and Interpretation invivo->analysis invitro->analysis

Caption: General experimental workflow for radiolabeling and tracer studies.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for researchers interested in studying the metabolism of this compound using radiolabeling techniques. While the synthesis of the radiolabeled compound requires specialized radiochemistry facilities, the subsequent tracer studies can be performed in well-equipped biomedical research laboratories. These methods will facilitate a deeper understanding of the biological roles of this important lipid molecule.[1]

References

Application Note and Protocol for the Quantification of Docosatetraenoyl-CoA in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Docosatetraenoyl-CoA is a long-chain acyl-Coenzyme A (CoA) thioester that plays a significant role in lipid metabolism. Accurate quantification of this and other acyl-CoAs is crucial for understanding cellular processes, disease pathogenesis, and for the development of novel therapeutics. This document provides a detailed protocol for the quantification of docosatetraenoyl-CoA in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2][3][4][5]

Data Presentation

The following table summarizes representative quantitative data for various acyl-CoA species, including long-chain and very-long-chain fatty acyl-CoAs, in different mammalian cell lines. This data, compiled from existing literature, illustrates the typical abundance of these molecules and provides a comparative overview. Note that concentrations can vary significantly based on cell type and experimental conditions.[5][6]

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
C16:0-CoA (Palmitoyl-CoA)~5.0~10.0~3.0
C18:0-CoA (Stearoyl-CoA)~2.0~8.0~1.5
C18:1-CoA (Oleoyl-CoA)~3.0~12.0~2.0
C20:4-CoA (Arachidonoyl-CoA)Not Reported~1.5~0.5
C22:4-CoA (Docosatetraenoyl-CoA) Not Reported ~1.0 ~0.3
C24:0-CoA (Lignoceroyl-CoA)Not Reported~7.0~0.2
C26:0-CoA (Cerotoyl-CoA)Not Reported~6.0<0.1

Note: Data is approximate and collated from various sources for illustrative purposes. Absolute quantification requires the use of appropriate internal standards and calibration curves.[5][6]

Experimental Protocols

This section details the methodology for the extraction and quantification of docosatetraenoyl-CoA from cultured cells.

Materials and Reagents
  • Solvents: Methanol (B129727), Acetonitrile (ACN), Isopropanol (B130326), Chloroform (B151607) (all LC-MS grade)

  • Buffers: Ice-cold Phosphate Buffered Saline (PBS), 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Internal Standard (ISTD): Heptadecanoyl-CoA (C17:0-CoA) or Pentadecanoyl-CoA (C15:0-CoA) solution (10 µM in methanol)[5][7]

  • Reagents: Formic acid, Ammonium (B1175870) hydroxide (B78521)

  • Equipment: Cell scraper, microcentrifuge tubes, centrifuge, vacuum concentrator or nitrogen evaporator, solid-phase extraction (SPE) columns (optional)[6][8]

Sample Preparation: Lipid Extraction

Two common methods for acyl-CoA extraction are presented below. The choice of method may depend on the sample matrix and laboratory preference.

Method 1: Liquid-Liquid Extraction (LLE) [6][9]

  • Cell Harvesting: For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.

  • Lysis and Extraction: Add 1 mL of a cold (-20°C) extraction solvent mixture of methanol:chloroform (1:1, v/v) to the cell pellet or plate. Add the internal standard at this stage. Scrape adherent cells or resuspend the cell pellet and transfer to a glass tube.

  • Phase Separation: Add 0.5 mL of chloroform and 0.5 mL of water to the tube and vortex vigorously. Centrifuge at 2,000 x g for 5 minutes at 4°C.

  • Collection: The acyl-CoAs will be in the upper aqueous phase. Carefully collect this phase for analysis.

  • Drying: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial LC mobile phase.

Method 2: Solid-Phase Extraction (SPE) [4][8]

  • Homogenization: Homogenize the cell pellet in 1 mL of 100 mM KH2PO4 buffer (pH 4.9). Add the internal standard.

  • Extraction: Add 1 mL of isopropanol and 2 mL of acetonitrile, vortexing thoroughly after each addition.

  • Centrifugation: Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • SPE Column Conditioning: Condition a weak anion exchange SPE column according to the manufacturer's instructions.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE column.

  • Washing: Wash the column with a suitable solvent to remove interfering substances.

  • Elution: Elute the acyl-CoAs with an appropriate elution solvent (e.g., methanol containing a small percentage of formic acid or ammonium hydroxide).

  • Drying and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE method.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).[10]

    • Mobile Phase A: 98:2 water:acetonitrile with 10 mM ammonium hydroxide (or formic acid, depending on the method).[4][11]

    • Mobile Phase B: 90:10 acetonitrile:water with 10 mM ammonium hydroxide (or formic acid).[4][11]

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over the course of the run to elute the acyl-CoAs.

    • Flow Rate: 0.2-0.5 mL/min.[8]

    • Column Temperature: 40-50°C.[10]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[4][5]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[1][10]

    • MRM Transitions: The precursor ion (Q1) for docosatetraenoyl-CoA will be its [M+H]+ adduct. The product ion (Q3) is typically a fragment corresponding to the loss of the phosphopantetheine group (neutral loss of 507 Da).[4][12] Specific m/z values will need to be determined based on the exact mass of docosatetraenoyl-CoA.

    • Instrumentation Settings: Optimize capillary voltage, cone voltage, desolvation gas flow, and collision energy for maximum signal intensity of the target analyte and internal standard.[7]

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of a docosatetraenoyl-CoA standard and a fixed concentration of the internal standard.

  • Quantification: Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Perform a linear regression to generate a calibration curve.[2][5]

  • Sample Analysis: Determine the concentration of docosatetraenoyl-CoA in the biological samples by interpolating the peak area ratios from the calibration curve. Normalize the final concentration to the amount of starting material (e.g., per million cells or per mg of protein).[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Cultured Cells) extraction Lipid Extraction (LLE or SPE) + Internal Standard sample->extraction dry_recon Dry & Reconstitute extraction->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant signaling_pathway cluster_pathway Fatty Acid Elongation Pathway DTA_CoA Docosatetraenoyl-CoA (22:4-CoA) ELOVL2 ELOVL2 (Elongase) DTA_CoA->ELOVL2 Malonyl_CoA Malonyl-CoA Malonyl_CoA->ELOVL2 NADPH 2 NADPH NADPH->ELOVL2 TTA_CoA Tetracosatetraenoyl-CoA (24:4-CoA) ELOVL2->TTA_CoA CoA_SH CoA-SH ELOVL2->CoA_SH CO2 CO2 ELOVL2->CO2 NADP 2 NADP+ ELOVL2->NADP

References

Application Notes and Protocols for the Handling and Storage of Docosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosatetraenoyl-CoA is a crucial intermediate in the biosynthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), playing a significant role in various physiological and pathological processes. As an activated form of docosatetraenoic acid, its accurate handling and storage are paramount to ensure the integrity of experimental results. These application notes provide a comprehensive guide to the proper procedures for handling, storing, and utilizing docosatetraenoyl-CoA in a research setting.

Physicochemical Properties and Stability

Docosatetraenoyl-CoA is an amphipathic molecule with a long, hydrophobic docosatetraenoyl chain and a hydrophilic Coenzyme A (CoA) moiety. This structure makes it susceptible to degradation through hydrolysis and oxidation, particularly due to its polyunsaturated nature.

Key Stability Concerns:

  • Hydrolysis: The thioester bond linking the fatty acid to CoA is prone to hydrolysis, especially in aqueous solutions at neutral to alkaline pH.

  • Oxidation: The four double bonds in the docosatetraenoyl chain are susceptible to oxidation when exposed to air, light, and certain metal ions.

To mitigate these issues, strict adherence to the following handling and storage protocols is essential.

Data Presentation: Stability of Polyunsaturated Acyl-CoAs

While specific quantitative stability data for docosatetraenoyl-CoA is limited in publicly available literature, the following table summarizes the stability of other polyunsaturated long-chain acyl-CoAs under various conditions. This data can serve as a valuable proxy for estimating the stability of docosatetraenoyl-CoA.

CompoundSolvent/BufferTemperatureDurationDegradationReference
16:1-CoACrystallization Buffer (aqueous)Room Temp1 day~70-75%[1]
16:1-CoACrystallization Buffer (aqueous)Room Temp3 weeks~94-97%[1]

Note: The stability of docosatetraenoyl-CoA is expected to be lower than that of monounsaturated acyl-CoAs due to the higher number of double bonds, making it more susceptible to oxidation.

Recommended Handling and Storage Protocols

General Precautions:
  • Minimize Freeze-Thaw Cycles: Aliquot solutions of docosatetraenoyl-CoA into single-use vials to avoid repeated freezing and thawing, which can accelerate degradation.

  • Use High-Purity Solvents: Employ HPLC or LC-MS grade solvents to prevent contamination that could catalyze degradation.

  • Work on Ice: Perform all manipulations of docosatetraenoyl-CoA solutions on ice to minimize thermal degradation.

  • Inert Atmosphere: For preparing and storing solutions of unsaturated acyl-CoAs like docosatetraenoyl-CoA, it is highly recommended to work under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Storage of Solid Docosatetraenoyl-CoA:
  • Temperature: Store the solid material at -20°C or lower for long-term stability.

  • Container: Keep the compound in a tightly sealed vial, preferably under an inert atmosphere.

Preparation and Storage of Stock Solutions:
  • Solvents:

    • Organic: For long-term storage, dissolve docosatetraenoyl-CoA in a high-purity organic solvent such as ethanol (B145695) or methanol.

    • Aqueous: For immediate use in assays, aqueous buffers can be used. It is recommended to use slightly acidic buffers (pH 4-6) to reduce hydrolysis of the thioester bond. Aqueous solutions should be prepared fresh and used within the same day.

  • Procedure for Preparing a Stock Solution:

    • Allow the solid docosatetraenoyl-CoA to equilibrate to room temperature before opening the vial to prevent condensation.

    • Add the desired volume of pre-chilled solvent to the vial.

    • Gently vortex or sonicate briefly in an ice bath to dissolve.

    • If possible, purge the headspace of the vial with argon or nitrogen before sealing.

    • Store the stock solution at -20°C or -80°C in tightly sealed, single-use aliquots.

Experimental Protocols

Quantification of Docosatetraenoyl-CoA by LC-MS/MS

This protocol provides a general framework for the quantification of docosatetraenoyl-CoA in biological samples.

1. Sample Preparation (from cell culture):

  • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Add ice-cold extraction solvent (e.g., 80% methanol) to the cells.
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Vortex vigorously for 1 minute.
  • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas.
  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

2. LC-MS/MS Analysis:

  • Column: C18 reversed-phase column.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient to separate docosatetraenoyl-CoA from other lipids.
  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) for the specific precursor-product ion transition of docosatetraenoyl-CoA.

In Vitro ELOVL2 Elongase Activity Assay

This protocol describes an assay to measure the activity of the ELOVL2 enzyme, which elongates docosatetraenoyl-CoA.

1. Reaction Mixture (per reaction):

  • 100 mM Potassium phosphate (B84403) buffer (pH 7.2)
  • 2.5 mM MgCl₂
  • 0.2 mM NADH
  • 20 µM Docosatetraenoyl-CoA (substrate)
  • 50 µM Malonyl-CoA
  • Microsomal protein containing ELOVL2 (e.g., from transfected cells or liver tissue)

2. Assay Procedure:

  • Prepare the reaction mixture without the substrate (docosatetraenoyl-CoA).
  • Pre-incubate the mixture at 37°C for 5 minutes.
  • Initiate the reaction by adding docosatetraenoyl-CoA.
  • Incubate at 37°C for a specific time (e.g., 30 minutes).
  • Stop the reaction by adding a solution of 15% KOH in methanol.
  • Saponify the lipids by heating at 65°C for 1 hour.
  • Acidify the mixture with concentrated HCl.
  • Extract the fatty acids with hexane (B92381).
  • Evaporate the hexane and derivatize the fatty acids to fatty acid methyl esters (FAMEs) using a suitable reagent (e.g., BF₃ in methanol).
  • Analyze the FAMEs by gas chromatography (GC) to quantify the product, tetracosatetraenoic acid.

Mandatory Visualizations

G cluster_storage Storage and Handling Workflow solid Solid Docosatetraenoyl-CoA (-20°C or below) prepare Prepare Stock Solution (on ice, inert atmosphere) solid->prepare organic Organic Solvent Stock (-20°C to -80°C, long-term) prepare->organic Ethanol/Methanol aqueous Aqueous Buffer Stock (prepare fresh, use same day) prepare->aqueous Acidic Buffer (pH 4-6) aliquot Aliquot into single-use vials organic->aliquot

Caption: Recommended workflow for the storage and handling of docosatetraenoyl-CoA.

G cluster_pathway Docosatetraenoyl-CoA in PUFA Elongation Pathway AA_CoA Arachidonoyl-CoA (20:4n-6) DTA_CoA Docosatetraenoyl-CoA (22:4n-6) AA_CoA->DTA_CoA Elongation TTA_CoA Tetracosatetraenoyl-CoA (24:4n-6) DTA_CoA->TTA_CoA Elongation DPA_n6 Docosapentaenoyl-CoA (22:5n-6) TTA_CoA->DPA_n6 Desaturation Desaturase Desaturase Peroxisomal_Ox Peroxisomal β-oxidation TTA_CoA->Peroxisomal_Ox VLC_PUFA Very-Long-Chain PUFAs DPA_n6->VLC_PUFA Further Elongation Malonyl_CoA Malonyl-CoA ELOVL5 ELOVL5 ELOVL2 ELOVL2 NADPH NADPH ELOVL5->AA_CoA ELOVL2->DTA_CoA Desaturase->TTA_CoA

Caption: Metabolic pathway showing the role of docosatetraenoyl-CoA in the elongation of n-6 polyunsaturated fatty acids.

G cluster_workflow ELOVL2 Elongase Activity Assay Workflow start Start prep_mix Prepare Reaction Mix (Buffer, MgCl2, NADH, Malonyl-CoA, Microsomes with ELOVL2) start->prep_mix pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate add_substrate Add Docosatetraenoyl-CoA (Initiate Reaction) pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (Add KOH/Methanol) incubate->stop_reaction saponify Saponify Lipids stop_reaction->saponify extract Extract Fatty Acids saponify->extract derivatize Derivatize to FAMEs extract->derivatize analyze Analyze by GC derivatize->analyze end End analyze->end

Caption: Experimental workflow for the in vitro ELOVL2 elongase activity assay.

References

Application Notes and Protocols for Studying Fatty Acid Metabolism with Docosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosatetraenoyl-CoA is the activated form of docosatetraenoic acid (DTA), a 22-carbon polyunsaturated fatty acid. As a central intermediate, docosatetraenoyl-CoA is positioned at a critical juncture in fatty acid metabolism, participating in both anabolic and catabolic pathways, including fatty acid elongation, desaturation, and peroxisomal β-oxidation. The study of docosatetraenoyl-CoA is crucial for understanding the regulation of very-long-chain fatty acid (VLCFA) metabolism and its implications in various physiological and pathological states. These application notes provide a comprehensive overview of the methodologies and protocols for utilizing docosatetraenoyl-CoA in research settings.

I. Role in Fatty Acid Metabolism

Docosatetraenoyl-CoA is a substrate for several key enzymes in fatty acid metabolism. Its primary metabolic fates include:

  • Elongation: Docosatetraenoyl-CoA can be elongated by fatty acid elongases (ELOVLs) to form longer polyunsaturated fatty acids.

  • β-Oxidation: As a very-long-chain fatty acyl-CoA, it is a substrate for peroxisomal β-oxidation, a pathway essential for shortening fatty acids that are too long for mitochondrial degradation. The initial and rate-limiting step of this process is catalyzed by acyl-CoA oxidase.[1]

II. Quantitative Data

Currently, specific kinetic parameters for the enzymatic reactions involving docosatetraenoyl-CoA are not extensively documented in publicly available literature. The following table provides a template for the types of quantitative data that are essential for thoroughly characterizing the role of docosatetraenoyl-CoA in fatty acid metabolism. Researchers are encouraged to determine these parameters experimentally using the protocols outlined in this document.

EnzymeSubstrate(s)Product(s)KmVmaxAssay MethodReference
Acyl-CoA SynthetaseDocosatetraenoic acid, CoA, ATPDocosatetraenoyl-CoA, AMP, PPiData not availableData not availableRadiometric AssayGeneral method described in[2]
Acyl-CoA OxidaseDocosatetraenoyl-CoA, O2trans-2,3-Dehydrodocosatetraenoyl-CoA, H2O2Data not availableData not availableSpectrophotometric or Fluorometric AssayGeneral methods described in[3][4][5]

III. Experimental Protocols

A. Synthesis and Purification of Docosatetraenoyl-CoA

The study of docosatetraenoyl-CoA necessitates its availability as a research tool. Chemo-enzymatic synthesis is a common approach for producing various acyl-CoA molecules.[6]

Principle:

This protocol is a generalized approach based on the synthesis of other acyl-CoAs and would need to be optimized for docosatetraenoic acid. The synthesis can be achieved by reacting the free fatty acid with Coenzyme A in the presence of a coupling agent or by enzymatic synthesis using an acyl-CoA synthetase.

Materials:

  • Docosatetraenoic acid

  • Coenzyme A (CoA)

  • Acyl-CoA Synthetase (commercially available or purified)

  • ATP

  • MgCl2

  • Triton X-100

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Organic solvents for extraction (e.g., isopropanol (B130326), heptane)

  • Solid-phase extraction (SPE) cartridges for purification

  • HPLC system for purification and analysis

Protocol:

  • Enzymatic Synthesis Reaction:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • 100 µM Docosatetraenoic acid (complexed to BSA)

      • 1 mM CoA

      • 5 mM ATP

      • 10 mM MgCl2

      • 0.1% Triton X-100 in reaction buffer.

    • Initiate the reaction by adding purified acyl-CoA synthetase.

    • Incubate at 37°C for 1-2 hours.

  • Extraction and Purification:

    • Stop the reaction by adding an acidic solution.

    • Extract the docosatetraenoyl-CoA using an organic solvent mixture.

    • Purify the docosatetraenoyl-CoA using SPE cartridges.

    • Further purify by HPLC if necessary.

  • Quantification:

    • Determine the concentration of the purified docosatetraenoyl-CoA using UV spectrophotometry by measuring the absorbance at 260 nm (for the adenine (B156593) ring of CoA).

B. Quantification of Docosatetraenoyl-CoA by LC-MS/MS

Principle:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs in biological samples.[7] This protocol provides a general framework that should be optimized for the specific instrumentation and sample type.

Materials:

  • Biological sample (cells or tissues)

  • Internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA)

  • Extraction buffer (e.g., isopropanol with antioxidant)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reverse-phase LC column

Protocol:

  • Sample Preparation:

    • Homogenize cells or tissues in ice-cold extraction buffer containing the internal standard.

    • Centrifuge to pellet cellular debris.

    • Collect the supernatant containing the acyl-CoAs.

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto the C18 column.

    • Elute the acyl-CoAs using a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

    • Detect and quantify docosatetraenoyl-CoA using multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for docosatetraenoyl-CoA will need to be determined empirically.

  • Data Analysis:

    • Calculate the concentration of docosatetraenoyl-CoA by comparing its peak area to that of the internal standard.

C. In Vitro Acyl-CoA Synthetase Activity Assay

Principle:

This radiometric assay measures the activity of acyl-CoA synthetase by quantifying the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA.[2]

Materials:

  • Radiolabeled docosatetraenoic acid (e.g., [1-14C]docosatetraenoic acid)

  • Cell or tissue lysate containing acyl-CoA synthetase activity

  • CoA, ATP, MgCl2

  • Reaction buffer

  • Extraction solvents (e.g., Dole's reagent: isopropanol:heptane:1 M H2SO4)

  • Scintillation cocktail and counter

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing the cell lysate, CoA, ATP, MgCl2, and radiolabeled docosatetraenoic acid in reaction buffer.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Extraction:

    • Stop the reaction and extract the lipids and acyl-CoAs using Dole's reagent.

    • Separate the aqueous and organic phases by centrifugation. The radiolabeled docosatetraenoyl-CoA will be in the aqueous phase, while the unreacted fatty acid will be in the organic phase.

  • Quantification:

    • Measure the radioactivity in an aliquot of the aqueous phase using a scintillation counter.

    • Calculate the enzyme activity based on the amount of radiolabeled product formed per unit time and protein concentration.

D. In Vitro Acyl-CoA Oxidase Activity Assay

Principle:

This spectrophotometric or fluorometric assay measures the activity of acyl-CoA oxidase by detecting the production of hydrogen peroxide (H2O2), a byproduct of the oxidation reaction.[3][4][5]

Materials:

  • Docosatetraenoyl-CoA (synthesized as described above)

  • Source of acyl-CoA oxidase (e.g., purified enzyme, peroxisomal fraction)

  • Horseradish peroxidase (HRP)

  • A chromogenic or fluorogenic HRP substrate (e.g., Amplex Red)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Spectrophotometer or fluorometer

Protocol:

  • Reaction Setup:

    • In a microplate well, combine the acyl-CoA oxidase source, HRP, and the HRP substrate in reaction buffer.

    • Initiate the reaction by adding docosatetraenoyl-CoA.

  • Measurement:

    • Monitor the increase in absorbance or fluorescence over time at the appropriate wavelength for the chosen substrate.

  • Data Analysis:

    • Calculate the rate of H2O2 production from a standard curve generated with known concentrations of H2O2.

    • Determine the specific activity of acyl-CoA oxidase.

IV. Signaling Pathways and Gene Regulation

While the direct role of docosatetraenoyl-CoA in signaling is an area of active investigation, the parent fatty acid, docosahexaenoic acid (DHA), a close structural analog, is known to modulate various signaling pathways and gene expression.[8][9][10] It is plausible that docosatetraenoyl-CoA, as an intracellular metabolite, could also exert regulatory functions. Fatty acids and their CoA esters can influence gene expression by acting as ligands for nuclear receptors or by modulating the activity of transcription factors.[9][11]

Potential targets for investigation include:

  • Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors are key regulators of lipid metabolism.

  • Sterol Regulatory Element-Binding Proteins (SREBPs): These transcription factors control the expression of genes involved in fatty acid and cholesterol synthesis.[9]

  • Nuclear Factor-kappa B (NF-κB): A transcription factor involved in inflammatory responses.

V. Visualizations

Fatty_Acid_Activation_and_Metabolism DTA Docosatetraenoic Acid ACS Acyl-CoA Synthetase DTA->ACS CoA, ATP DTA_CoA Docosatetraenoyl-CoA ACS->DTA_CoA Elongation Elongation (ELOVLs) DTA_CoA->Elongation Beta_Oxidation Peroxisomal β-Oxidation (ACOX1) DTA_CoA->Beta_Oxidation Longer_PUFAs Longer PUFAs Elongation->Longer_PUFAs Metabolites Metabolites for Energy & Synthesis Beta_Oxidation->Metabolites

Caption: Activation and primary metabolic fates of docosatetraenoic acid.

Experimental_Workflow_for_Acyl_CoA_Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological_Sample Biological Sample (Cells/Tissues) Homogenization Homogenization with Internal Standard Biological_Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject onto C18 Column Supernatant->Injection Elution Gradient Elution Injection->Elution Detection MRM Detection Elution->Detection Quantification Quantification vs. Internal Standard Detection->Quantification

Caption: Workflow for quantitative analysis of docosatetraenoyl-CoA.

Potential_Signaling_Pathways DTA_CoA Docosatetraenoyl-CoA (or free DTA) Nuclear_Receptors Nuclear Receptors (e.g., PPARs) DTA_CoA->Nuclear_Receptors Transcription_Factors Transcription Factors (e.g., SREBPs, NF-κB) DTA_CoA->Transcription_Factors Gene_Expression Altered Gene Expression Nuclear_Receptors->Gene_Expression Transcription_Factors->Gene_Expression Metabolic_Response Changes in Lipid Metabolism Gene_Expression->Metabolic_Response Inflammatory_Response Modulation of Inflammation Gene_Expression->Inflammatory_Response

Caption: Potential signaling roles of docosatetraenoyl-CoA.

References

In Vitro Applications of all-cis-10,13,16,19-Docosatetraenoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

All-cis-10,13,16,19-docosatetraenoyl-CoA is the activated, coenzyme A (CoA) thioester form of all-cis-10,13,16,19-docosatetraenoic acid, a 22-carbon polyunsaturated fatty acid. As the primary substrate for a variety of enzymatic reactions, adrenoyl-CoA is a critical intermediate in the biosynthesis of a class of signaling molecules analogous to the eicosanoids, termed dihomo-eicosanoids. These molecules are implicated in a range of physiological and pathophysiological processes, including the regulation of vascular tone, inflammation, and platelet aggregation.

This document provides detailed application notes and experimental protocols for the in vitro use of this compound. The primary applications focus on its role as a substrate for three key enzyme families: cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) epoxygenases and hydroxylases.

Application Notes

The primary in vitro application of this compound is as a substrate to generate and study the effects of its downstream metabolites. These metabolites, collectively known as dihomo-eicosanoids, are structurally similar to the well-characterized eicosanoids derived from arachidonyl-CoA but possess a two-carbon chain extension, which can confer unique biological activities.

Substrate for Cyclooxygenase (COX) Enzymes

This compound is a substrate for both COX-1 and COX-2, leading to the production of dihomo-prostaglandins (DH-PGs) and dihomo-thromboxanes (DH-TXs). These metabolites are analogous to the 2-series prostaglandins (B1171923) and thromboxanes. In vitro studies can be designed to:

  • Characterize the substrate specificity and enzyme kinetics of COX-1 and COX-2 with adrenoyl-CoA.

  • Identify the profile of DH-PGs (e.g., DH-PGE₂, DH-PGI₂) and DH-TXs (e.g., DH-TXA₂) produced by specific cell types or purified enzymes.

  • Investigate the biological activity of the generated DH-PGs and DH-TXs on cellular processes such as inflammation, vasodilation/vasoconstriction, and platelet aggregation.

Substrate for Lipoxygenase (LOX) Enzymes

Various lipoxygenase isoforms, including 5-LOX, 12-LOX, and 15-LOX, can oxygenate this compound to produce dihomo-hydroxyeicosatetraenoic acids (DH-HETEs) and other related metabolites. These studies are valuable for:

  • Determining the substrate preference of different LOX isoforms for adrenoyl-CoA.

  • Analyzing the profile of DH-HETEs produced.

  • Elucidating the role of these metabolites in inflammatory signaling cascades and cellular proliferation.

Substrate for Cytochrome P450 (CYP) Enzymes

CYP epoxygenases (primarily from the CYP2C and CYP2J families) metabolize this compound to dihomo-epoxyeicosatrienoic acids (DH-EETs). CYP hydroxylases can also produce various DH-HETEs. In vitro applications include:

  • Investigating the regioselectivity of different CYP isoforms in the metabolism of adrenoyl-CoA.

  • Quantifying the production of specific DH-EET and DH-HETE regioisomers.

  • Assessing the potent vasodilatory and anti-inflammatory effects of DH-EETs, particularly their ability to activate potassium channels in vascular smooth muscle cells.

Data Presentation

The following tables summarize expected metabolites and representative biological activities. Note that specific kinetic and potency values for adrenoyl-CoA and its dihomo-eicosanoid products are not extensively reported in the literature; therefore, data for structurally related compounds are provided for comparative purposes.

Table 1: Major Metabolites of this compound

Enzyme FamilyPrimary Metabolite ClassSpecific Examples
Cyclooxygenases (COX)Dihomo-ProstanoidsDihomo-Prostaglandin E₂ (DH-PGE₂), Dihomo-Prostacyclin (DH-PGI₂), Dihomo-Thromboxane A₂ (DH-TXA₂)
Lipoxygenases (LOX)Dihomo-Hydroxyeicosatetraenoic AcidsDihomo-5-HETE, Dihomo-12-HETE, Dihomo-15-HETE
Cytochrome P450 (CYP)Dihomo-Epoxyeicosatrienoic AcidsDihomo-11,12-EET, Dihomo-14,15-EET, Dihomo-16,17-EET
Dihomo-Hydroxyeicosatetraenoic AcidsDihomo-20-HETE

Table 2: Representative In Vitro Biological Activities of Dihomo-Eicosanoid Analogs

Metabolite ClassBiological EffectTarget/ReceptorRepresentative EC₅₀/IC₅₀/KᵢCell/Tissue Model
Dihomo-Prostaglandins
DH-PGE₁Receptor AgonistEP₁, EP₂, EP₃, EP₄ ReceptorsKᵢ = 36, 10, 1.1, 2.1 nM (mouse)[1]Recombinant cells
Platelet Aggregation InhibitionEP ReceptorsIC₅₀ = 40 nM (human)[1]Platelet-rich plasma
Dihomo-HETEs
12(S)-HETE (analog)Receptor AgonistGPR31K𝘥 = 4.8 nM[2]Transfected CHO cells
GTPγS BindingGPR31EC₅₀ = 0.28 nM[2]Membranes from transfected cells
Dihomo-EETs
EETs (analogs)VasodilationK⁺ ChannelsEC₅₀ = 3-120 pM[3]Canine and porcine coronary microvessels
11,12-EET (analog)VCAM-1 Expression Inhibition-IC₅₀ = 20 nMTNF-α stimulated endothelial cells

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general method for the synthesis of long-chain polyunsaturated fatty acyl-CoAs and can be adapted for adrenic acid.

Materials:

  • all-cis-10,13,16,19-Docosatetraenoic acid

  • Coenzyme A, free acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Argon or Nitrogen gas

  • HPLC system for purification

Procedure:

  • Dissolve all-cis-10,13,16,19-docosatetraenoic acid in anhydrous THF under an inert atmosphere (argon or nitrogen).

  • Add a 1.5-fold molar excess of CDI and stir at room temperature for 1 hour to form the acyl-imidazolide.

  • In a separate vial, dissolve Coenzyme A in water and adjust the pH to 8.0 with triethylamine.

  • Add the Coenzyme A solution to the acyl-imidazolide solution and stir vigorously at room temperature for 2-4 hours.

  • Monitor the reaction progress by reverse-phase HPLC.

  • Upon completion, purify the adrenoyl-CoA by preparative reverse-phase HPLC using a C18 column and a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate).

  • Lyophilize the collected fractions containing the product to obtain pure this compound.

  • Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Cyclooxygenase (COX) Activity Assay

This protocol is designed to measure the conversion of adrenoyl-CoA to dihomo-prostanoids by COX-1 or COX-2.

Materials:

  • Purified ovine COX-1 or human recombinant COX-2

  • This compound

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol (B47542) and 1 µM hematin

  • Stannous chloride (SnCl₂) solution (for reduction of PGG₂ to PGH₂)

  • LC-MS/MS system for product analysis

Procedure:

  • Prepare the reaction mixture by adding the reaction buffer to a microcentrifuge tube.

  • Add the COX enzyme (final concentration typically 50-100 nM) to the reaction mixture.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound to a final concentration in the desired range (e.g., 1-50 µM).

  • Incubate at 37°C for a defined period (e.g., 2-10 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding an excess of a cold solvent, such as a 2:1 mixture of methanol (B129727):chloroform, and an internal standard.

  • Add SnCl₂ solution to reduce any formed dihomo-PGG₂ to dihomo-PGH₂.

  • Vortex and centrifuge to separate the phases.

  • Collect the organic phase, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • Quantify the formation of specific dihomo-prostanoids (e.g., DH-PGE₂, DH-PGD₂) by comparison to authentic standards if available, or by relative quantification.

Protocol 3: In Vitro Lipoxygenase (LOX) Activity Assay

This protocol measures the formation of dihomo-hydroperoxyeicosatetraenoic acids (DH-HpETEs) from adrenoyl-CoA by LOX enzymes.

Materials:

  • Purified human recombinant 5-LOX, 12-LOX, or 15-LOX

  • This compound

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 2 mM CaCl₂ and 2 mM ATP (for 5-LOX) or a suitable buffer for other LOX isoforms.

  • Triphenylphosphine (B44618) or sodium borohydride (B1222165) for reduction of hydroperoxides.

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC system with UV detection or LC-MS/MS

Procedure:

  • In a reaction tube, combine the reaction buffer and the LOX enzyme.

  • Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound to the desired final concentration.

  • Incubate for 10-20 minutes at 37°C.

  • Stop the reaction by adding 2 volumes of cold methanol containing an internal standard.

  • Reduce the hydroperoxy products to the more stable hydroxy derivatives by adding triphenylphosphine or sodium borohydride.

  • Acidify the reaction mixture to pH 3.5 with dilute HCl.

  • Extract the lipids using a C18 SPE cartridge. Wash the cartridge with water and then elute the lipids with methanol or ethyl acetate.

  • Evaporate the solvent and reconstitute the sample for analysis by reverse-phase HPLC with UV detection (monitoring for the conjugated diene chromophore around 235 nm) or by LC-MS/MS for specific identification and quantification of DH-HETE isomers.

Protocol 4: In Vitro Cytochrome P450 (CYP) Epoxygenase/Hydroxylase Assay

This protocol is for assessing the metabolism of adrenoyl-CoA by recombinant CYP enzymes.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP2C9, CYP2J2) co-expressed with cytochrome P450 reductase in microsomes (e.g., baculosomes).

  • This compound

  • Reaction Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4.

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

  • LC-MS/MS system for metabolite analysis.

Procedure:

  • In a microcentrifuge tube, combine the reaction buffer, recombinant CYP microsomes, and the NADPH regenerating system.

  • Pre-warm the mixture to 37°C for 5 minutes.

  • Initiate the reaction by adding this compound.

  • Incubate at 37°C for 15-60 minutes, with gentle shaking.

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Vortex and centrifuge at high speed to pellet the protein.

  • Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • Analyze for the formation of specific DH-EET and DH-HETE regioisomers.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis cluster_metabolism In Vitro Metabolism cluster_products Metabolite Generation cluster_analysis Downstream Analysis AdA Adrenic Acid CDI CDI Activation AdA->CDI AdA_CoA Adrenoyl-CoA CDI->AdA_CoA CoA Coenzyme A CoA->AdA_CoA COX COX-1 / COX-2 AdA_CoA->COX LOX 5/12/15-LOX AdA_CoA->LOX CYP CYP450 AdA_CoA->CYP DH_Prostanoids Dihomo-Prostanoids (DH-PGE₂, DH-PGI₂) COX->DH_Prostanoids DH_HETEs Dihomo-HETEs LOX->DH_HETEs DH_EETs Dihomo-EETs CYP->DH_EETs BioAssay Biological Activity Assays (e.g., Vasodilation, Platelet Aggregation) DH_Prostanoids->BioAssay DH_HETEs->BioAssay DH_EETs->BioAssay

Caption: Experimental workflow for the synthesis and in vitro application of adrenoyl-CoA.

signaling_pathways Adrenoyl_CoA all-cis-10,13,16,19- docosatetraenoyl-CoA COX COX Enzymes Adrenoyl_CoA->COX LOX LOX Enzymes Adrenoyl_CoA->LOX CYP CYP450 Enzymes Adrenoyl_CoA->CYP DH_PGE2 DH-PGE₂ COX->DH_PGE2 DH_HETEs DH-HETEs LOX->DH_HETEs DH_EETs DH-EETs CYP->DH_EETs EP_Receptor EP Receptors (GPCR) DH_PGE2->EP_Receptor GPR31 GPR31 (GPCR) DH_HETEs->GPR31 K_Channel K⁺ Channels DH_EETs->K_Channel cAMP_Ca ↑/↓ cAMP ↑ Ca²⁺ EP_Receptor->cAMP_Ca MAPK MAPK Pathway GPR31->MAPK Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Inflammation Inflammation cAMP_Ca->Inflammation Cell_Growth Cell Growth MAPK->Cell_Growth Vasodilation Vasodilation Hyperpolarization->Vasodilation

Caption: Major signaling pathways initiated by the metabolism of adrenoyl-CoA.

References

Application Notes and Protocols: Preparation of Docosatetraenoyl-CoA Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular structures composed of one or more lipid bilayers enclosing an aqueous core.[1][2][3] Their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and lipophilic molecules make them ideal candidates for drug delivery systems.[2][3][4][5] Docosatetraenoyl-CoA, an activated form of docosatetraenoic acid (an omega-6 fatty acid), is a lipophilic molecule of significant interest in various biochemical pathways. Its delivery via liposomal carriers could enhance its stability, bioavailability, and cellular uptake for research and therapeutic applications.

This document provides detailed protocols for the preparation and characterization of docosatetraenoyl-CoA liposomes. The methodologies are based on established liposome (B1194612) preparation techniques adapted for the incorporation of a lipophilic acyl-CoA.

Core Principles of Liposome Preparation

Several methods exist for the preparation of liposomes, each with its advantages and disadvantages concerning particle size, lamellarity, and encapsulation efficiency.[1][6][7] Common techniques include:

  • Thin-Film Hydration: This widely used method involves dissolving lipids in an organic solvent, evaporating the solvent to form a thin lipid film, and then hydrating the film with an aqueous solution.[1][6][8][9]

  • Reverse-Phase Evaporation: This method can achieve high encapsulation efficiency for macromolecules.[1][6] It involves the formation of a water-in-oil emulsion, followed by the removal of the organic solvent under reduced pressure.[1][6]

  • Ethanol (B145695) Injection: In this technique, a lipid solution in ethanol is rapidly injected into an aqueous phase, leading to the spontaneous formation of liposomes.[1][7]

For the incorporation of the lipophilic docosatetraenoyl-CoA, the thin-film hydration method is highly suitable as the molecule can be co-dissolved with the lipids in the initial organic solvent phase.

Experimental Protocols

Protocol 1: Preparation of Docosatetraenoyl-CoA Liposomes using the Thin-Film Hydration Method

This protocol describes the preparation of multilamellar vesicles (MLVs) containing docosatetraenoyl-CoA, followed by size reduction to form large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs).

Materials:

  • Phosphatidylcholine (PC) (e.g., from egg or soy)

  • Cholesterol

  • Docosatetraenoyl-CoA

  • Chloroform

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve phosphatidylcholine, cholesterol, and docosatetraenoyl-CoA in a chloroform:methanol (2:1, v/v) solvent mixture. A typical molar ratio would be PC:Cholesterol:Docosatetraenoyl-CoA of 55:40:5, but this can be optimized.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set at a temperature above the phase transition temperature (Tc) of the primary lipid (e.g., 37-40°C) to ensure proper mixing.[6]

    • Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.[8][9]

    • Continue evaporation under high vacuum for at least 2 hours to remove any residual solvent.[8]

  • Hydration of the Lipid Film:

    • Add pre-warmed (to the same temperature as the water bath) PBS (pH 7.4) to the flask containing the dry lipid film. The volume of the aqueous phase will determine the final lipid concentration.

    • Hydrate the film by gentle rotation of the flask in the water bath for 1-2 hours. This process leads to the swelling and formation of multilamellar vesicles (MLVs).[6][9]

  • Size Reduction (Sonication or Extrusion):

    • For Small Unilamellar Vesicles (SUVs): Sonicate the MLV suspension using a bath sonicator or a probe sonicator. Sonication should be performed in an ice bath to prevent lipid degradation due to excessive heat. The duration of sonication will influence the final particle size.[1][6]

    • For Large Unilamellar Vesicles (LUVs): For a more uniform size distribution, subject the MLV suspension to extrusion.[10] Pass the suspension multiple times (e.g., 10-20 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. The extrusion should be performed at a temperature above the lipid Tc.[10][11]

  • Purification:

    • To remove any unencapsulated docosatetraenoyl-CoA, the liposome suspension can be purified by methods such as dialysis or size exclusion chromatography.

Protocol 2: Characterization of Docosatetraenoyl-CoA Liposomes

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS).[10][12]

  • Procedure:

    • Dilute the liposome suspension with filtered PBS.

    • Measure the hydrodynamic diameter (particle size), PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).[10][12]

    • The PDI value indicates the homogeneity of the liposome population, with values below 0.3 being desirable.

    • Zeta potential provides information about the surface charge of the liposomes and is an indicator of their colloidal stability.[12]

2. Morphology:

  • Method: Transmission Electron Microscopy (TEM) or Cryogenic Transmission Electron Microscopy (Cryo-TEM).

  • Procedure:

    • For TEM, place a drop of the diluted liposome suspension on a carbon-coated copper grid and negatively stain with a solution like uranyl acetate.

    • For Cryo-TEM, a thin film of the liposome suspension is rapidly frozen and observed in its native, hydrated state.

    • Image the liposomes to observe their shape (typically spherical), size, and lamellarity.[10][11]

3. Encapsulation Efficiency:

  • Method: High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Separate the liposomes from the unencapsulated docosatetraenoyl-CoA using a method like ultracentrifugation or size exclusion chromatography.

    • Lyse the liposomes using a suitable solvent (e.g., methanol or isopropanol) to release the encapsulated docosatetraenoyl-CoA.

    • Quantify the amount of docosatetraenoyl-CoA in the lysed liposome fraction using a validated HPLC method.

    • The encapsulation efficiency (EE%) is calculated as: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100

Data Presentation

Table 1: Formulation Parameters of Docosatetraenoyl-CoA Liposomes

ParameterValue
Lipid Composition
Phosphatidylcholine (PC)55 mol%
Cholesterol40 mol%
Docosatetraenoyl-CoA5 mol%
Preparation Method Thin-Film Hydration followed by Extrusion
Hydration Medium Phosphate-Buffered Saline (PBS), pH 7.4
Extrusion Membrane Pore Size 100 nm

Table 2: Physicochemical Characterization of Docosatetraenoyl-CoA Liposomes

ParameterMethodResult
Mean Particle Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)100 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Dynamic Light Scattering (DLS)-10 to -30 mV
Morphology Transmission Electron Microscopy (TEM)Spherical, unilamellar vesicles
Encapsulation Efficiency High-Performance Liquid Chromatography (HPLC)> 80%

Note: The values in Table 2 are representative and may vary depending on the specific experimental conditions and lipid composition.

Visualizations

Liposome_Preparation_Workflow cluster_prep Liposome Preparation cluster_char Characterization Lipid_Mixing 1. Lipid Mixing (PC, Cholesterol, Docosatetraenoyl-CoA) in Organic Solvent Film_Formation 2. Thin-Film Formation (Rotary Evaporation) Lipid_Mixing->Film_Formation Evaporation Hydration 3. Hydration (Aqueous Buffer) Film_Formation->Hydration Addition of Buffer Size_Reduction 4. Size Reduction (Extrusion/Sonication) Hydration->Size_Reduction Homogenization DLS DLS Analysis (Size, PDI, Zeta Potential) Size_Reduction->DLS TEM TEM/Cryo-TEM (Morphology) Size_Reduction->TEM HPLC HPLC Analysis (Encapsulation Efficiency) Size_Reduction->HPLC

Caption: Experimental workflow for the preparation and characterization of docosatetraenoyl-CoA liposomes.

Applications in Research and Drug Development

Liposomal formulations of docosatetraenoyl-CoA can be valuable tools in several research areas:

  • Studying Lipid Metabolism: These liposomes can be used to deliver docosatetraenoyl-CoA to cells in a controlled manner to study its role in various metabolic pathways.

  • Drug Delivery Research: As a model lipophilic drug, docosatetraenoyl-CoA liposomes can be used to optimize liposomal drug delivery systems.[4]

  • Therapeutic Potential: Investigating the therapeutic effects of targeted delivery of docosatetraenoyl-CoA in inflammatory diseases or cancer.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the preparation and characterization of docosatetraenoyl-CoA liposomes. By following these methodologies, researchers can produce well-defined liposomal formulations for a variety of applications in basic science and drug development. The successful encapsulation of docosatetraenoyl-CoA within a liposomal carrier opens up new avenues for exploring its biological functions and therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Docosatetraenoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for docosatetraenoyl-CoA quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this very long-chain acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the quantification of docosatetraenoyl-CoA?

A1: The quantification of docosatetraenoyl-CoA presents several analytical challenges due to its unique physicochemical properties. Key issues include:

  • Low Abundance: Docosatetraenoyl-CoA is often present in low concentrations in biological samples, making its detection difficult.[1]

  • Instability: As a thioester, it is susceptible to hydrolysis, especially in alkaline or strongly acidic conditions, and can be degraded by cellular enzymes during sample preparation.[2]

  • Extraction Inefficiency: Its very long acyl chain makes it challenging to efficiently extract from complex biological matrices.

  • Chromatographic Issues: Poor peak shape, tailing, and inadequate separation from other lipid species are common during liquid chromatography.[3][4]

  • Mass Spectrometry Detection: Ion suppression from the sample matrix and low ionization efficiency can lead to poor sensitivity.[5]

Q2: Which ionization mode is recommended for LC-MS/MS analysis of docosatetraenoyl-CoA?

A2: Positive electrospray ionization (ESI) mode is generally recommended for the quantitative analysis of long-chain fatty acyl-CoAs like docosatetraenoyl-CoA.[5] Positive ion mode provides specific and abundant product ions that are ideal for multiple reaction monitoring (MRM) assays, leading to higher sensitivity and specificity.[5] While negative ESI can sometimes produce a more intense precursor ion signal, the fragmentation in positive mode is typically more informative for quantification.[5]

Q3: What are the characteristic fragmentation patterns for docosatetraenoyl-CoA in positive ion ESI-MS/MS?

A3: In positive ion mode, all acyl-CoAs, including docosatetraenoyl-CoA, exhibit a characteristic fragmentation pattern. The most common fragmentation is a neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine-5'-diphosphate portion of the coenzyme A molecule.[6][7] This results in a product ion that is specific to the acyl chain.

Troubleshooting Guides

Issue 1: Low or No Signal for Docosatetraenoyl-CoA

Possible Causes and Solutions:

Cause Troubleshooting Steps
Sample Degradation - Keep samples on ice or at -80°C throughout the entire preparation process.[1] - Use fresh, pre-chilled solvents for extraction.[1] - Minimize the time between sample collection, extraction, and analysis.[5] - Consider using additives that improve CoA stability.[8]
Poor Extraction Recovery - Optimize the extraction solvent. A mixture of isopropanol (B130326) and acetonitrile (B52724) is often effective for long-chain acyl-CoAs.[9] - Ensure thorough homogenization of the tissue sample.[5] - Consider solid-phase extraction (SPE) to purify and concentrate the acyl-CoAs.[6]
Suboptimal LC-MS/MS Parameters - Optimize ionization source parameters (e.g., desolvation gas flow, source temperature) for your specific instrument.[5] - Ensure the correct multiple reaction monitoring (MRM) transition is being used. For docosatetraenoyl-CoA, this would be the transition from the protonated precursor ion to the product ion resulting from the neutral loss of 507 Da.[5] - Check the collision energy to ensure optimal fragmentation.
Ion Suppression - Dilute the sample extract to reduce matrix effects. - Improve sample cleanup using techniques like SPE.[6] - Use a stable isotope-labeled internal standard to compensate for ion suppression.
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)

Possible Causes and Solutions:

Cause Troubleshooting Steps
Secondary Interactions with Column Stationary Phase - Use a column specifically designed for lipid analysis. - Adjust the mobile phase pH. For long-chain acyl-CoAs, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape. - Consider using an ion-pairing reagent, but be aware that this can cause long-term column contamination.
Inappropriate Mobile Phase Composition - Optimize the gradient elution profile to ensure adequate separation and sharp peaks. - Ensure the mobile phases are properly degassed.
Column Overloading - Reduce the injection volume or dilute the sample.
Column Contamination - Wash the column with a strong solvent (e.g., isopropanol) to remove adsorbed contaminants. - If the problem persists, replace the column.

Experimental Protocols

Protocol 1: Extraction of Docosatetraenoyl-CoA from Tissue

This protocol is a general guideline and should be optimized for your specific tissue type and experimental setup.

  • Homogenization:

    • Weigh the frozen tissue sample (typically 50-100 mg).

    • Homogenize the tissue on ice in a pre-chilled glass homogenizer with 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9).[9]

    • Add 1 mL of 2-propanol and homogenize again.[9]

  • Extraction:

    • Add 2 mL of acetonitrile to the homogenate, vortex vigorously for 1 minute, and sonicate for 3 minutes.[10]

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.[5]

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 50% methanol in water to remove polar impurities.

    • Elute the acyl-CoAs with 2 mL of methanol.

  • Sample Preparation for LC-MS/MS:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in an appropriate solvent for your LC-MS/MS analysis (e.g., 100 µL of 50% methanol).

Protocol 2: LC-MS/MS Analysis of Docosatetraenoyl-CoA

This is a starting point for developing an LC-MS/MS method. Parameters will need to be optimized for your specific instrument and column.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the long-chain acyl-CoAs, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Monitor the transition from the protonated precursor ion of docosatetraenoyl-CoA to the product ion resulting from the neutral loss of 507 Da.[5]

    • Instrument Parameters: Optimize desolvation gas flow, source temperature, and collision energy according to the instrument manufacturer's recommendations.

Visualizations

General Workflow for Docosatetraenoyl-CoA Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Extraction Solvent Extraction Homogenization->Extraction Purification Solid-Phase Extraction Extraction->Purification LC_Separation LC Separation Purification->LC_Separation Inject MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Potential Metabolic Fates of Docosatetraenoyl-CoA DTA_CoA Docosatetraenoyl-CoA (22:4-CoA) Peroxisomal_Oxidation Peroxisomal Beta-Oxidation DTA_CoA->Peroxisomal_Oxidation Eicosanoid_Synthesis Eicosanoid Synthesis DTA_CoA->Eicosanoid_Synthesis Chain_Shortening Chain Shortening Products (e.g., 20:4-CoA) Peroxisomal_Oxidation->Chain_Shortening Specialized_Pro_resolving_Mediators Specialized Pro-resolving Mediators (SPMs) Eicosanoid_Synthesis->Specialized_Pro_resolving_Mediators Troubleshooting Logic for Low Signal Start Low/No Signal Check_Standard Standard Injection OK? Start->Check_Standard Check_Extraction Extraction Recovery OK? Check_Standard->Check_Extraction Yes Optimize_MS Optimize MS Parameters Check_Standard->Optimize_MS No Check_Stability Sample Stability Ensured? Check_Extraction->Check_Stability Yes Optimize_Extraction Optimize Extraction Protocol Check_Extraction->Optimize_Extraction No Improve_Handling Improve Sample Handling Check_Stability->Improve_Handling No Successful_Quantification Successful Quantification Check_Stability->Successful_Quantification Yes

References

Technical Support Center: Optimizing HPLC Gradients for Docosatetraenoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to enhance the separation of docosatetraenoyl-CoA isomers using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during the HPLC analysis of docosatetraenoyl-CoA isomers and other very long-chain fatty acyl-CoAs (VLCFA-CoAs).

Q1: My docosatetraenoyl-CoA isomers are co-eluting or showing poor resolution. How can I improve separation?

A: Achieving baseline separation of structurally similar isomers is a common challenge. Several factors can be adjusted to improve resolution.

  • Optimize the Gradient Slope: A steep gradient is often the primary cause of poor resolution for closely eluting compounds. By making the gradient shallower (i.e., increasing the organic solvent percentage more slowly over a longer time), you provide more opportunity for the isomers to interact differently with the stationary phase, thus improving separation.[1][2] A good starting point is to identify the organic solvent concentration at which your isomers elute and then create a shallower gradient around that percentage.[2]

  • Change the Organic Modifier: The choice of organic solvent can alter separation selectivity. If you are using acetonitrile, switching to methanol, or a combination of both, can change the elution order and improve the resolution of isomers.[1]

  • Adjust Mobile Phase pH: The pH of the aqueous portion of your mobile phase can affect the ionization state of the analyte and any free silanol (B1196071) groups on the column, altering retention and selectivity.[1] For acyl-CoAs, a pH between 2.5 and 3.5 is often effective for good peak shape and resolution.[3]

  • Consider a Different Column Chemistry: If optimizing the mobile phase isn't sufficient, the column's stationary phase may not be suitable. C18 columns are common, but for challenging isomer separations, consider columns with different selectivities, such as phenyl-hexyl or embedded polar group phases.[1] Columns with smaller particle sizes (e.g., < 2 µm) offer higher efficiency and can significantly improve resolution, though they generate higher backpressure.[1]

Q2: My analyte peaks are exhibiting significant tailing. What are the likely causes and solutions?

A: Peak tailing compromises both resolution and accurate quantification. The most common causes relate to secondary interactions on the column or issues with the sample and mobile phase.[3]

  • Secondary Silanol Interactions: Free silanol groups on silica-based columns can interact with the polar head of the acyl-CoA molecule, causing tailing.[1][3]

    • Solution: Add a competing agent like a small amount of trifluoroacetic acid (TFA) to the mobile phase, or use an end-capped column designed to minimize silanol activity. Adjusting the mobile phase pH can also mitigate these interactions.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened, tailing peaks.[1][3]

    • Solution: Try diluting your sample or reducing the injection volume to see if the peak shape improves.[3]

  • Column Contamination: Buildup of matrix components can create active sites that lead to peak tailing.[3]

    • Solution: Use a guard column to protect the analytical column and implement a robust column washing procedure after each analytical run.[3]

Q3: I'm observing split peaks for my docosatetraenoyl-CoA analytes. What could be wrong?

A: Split peaks typically indicate a problem with the sample introduction or a disruption at the head of the column.[3]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the analyte band to distort as it enters the column.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[4][5]

  • Partial Column Blockage: A blocked inlet frit can cause the sample to be distributed unevenly onto the column packing material.[3]

    • Solution: Disconnect the column and flush it in the reverse direction (do not flush into the detector). If the problem persists after reversal, the column may need to be replaced.[4] Using an in-line filter can help prevent this issue.

Q4: My retention times are drifting between runs. How can I improve reproducibility?

A: Unstable retention times are often due to issues with the HPLC system or mobile phase preparation.

  • Inadequate Column Equilibration: The column must be fully re-equilibrated to the initial gradient conditions before each injection.

    • Solution: Ensure your equilibration step is long enough. A general rule is to flush the column with at least 10 column volumes of the starting mobile phase.

  • Mobile Phase Composition: Inconsistent mobile phase preparation or degradation of the mobile phase can cause drift.

    • Solution: Prepare mobile phases fresh daily and ensure they are thoroughly degassed. Use a buffer to maintain a stable pH.[3]

  • Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature for the analytical column.[5]

Experimental Protocols & Data

General Protocol for Acyl-CoA Extraction from Tissues

This protocol is a general guideline for the extraction of long-chain acyl-CoAs from tissue samples for subsequent HPLC analysis.

  • Homogenization:

    • Homogenize frozen tissue samples in a glass homogenizer with 10 volumes of 100 mM KH2PO4 buffer (pH 4.9).[3]

    • Keep the sample on ice throughout the process to minimize degradation.[3][6]

  • Extraction:

    • Add 2-propanol to the homogenate and mix thoroughly.[3]

    • Perform a liquid-liquid extraction using an appropriate organic solvent like acetonitrile.[3]

    • Centrifuge the sample to separate the layers and collect the supernatant containing the acyl-CoAs.[3]

  • Purification (Optional but Recommended):

    • Utilize solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.[3]

    • Elute the acyl-CoAs from the SPE cartridge using a solvent like 2-propanol.[3]

  • Sample Preparation for Injection:

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase solvent just before HPLC analysis.[6] Acyl-CoAs are unstable in aqueous solutions, so minimize the time they are in the reconstitution solvent.[6][7]

Example HPLC Gradient Conditions for Isomer Separation

The following table provides example starting points for developing a gradient method for docosatetraenoyl-CoA isomers on a standard C18 column. Optimization will be required for specific isomers and sample matrices.

ParameterCondition A: Fast ScoutingCondition B: Optimized Resolution
Column C18, 150 x 4.6 mm, 2.7 µmC18, 150 x 4.6 mm, 2.7 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 4.910 mM Ammonium Acetate in Water, pH 4.9
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 1.0 mL/min0.8 mL/min
Gradient Program 0-2 min: 70% B2-15 min: 70-95% B15-17 min: 95% B17.1-20 min: 70% B0-3 min: 75% B3-25 min: 75-90% B25-27 min: 95% B27.1-35 min: 75% B
Column Temp. 40°C40°C
Detection UV at 260 nmUV at 260 nm
Expected Outcome Rapid elution of all analytes to determine the approximate retention window.Improved separation of closely eluting isomers due to the shallower gradient.[2]

Visual Guides

Workflow for HPLC Gradient Optimization

This diagram outlines a systematic approach to developing and optimizing an HPLC gradient method for complex isomer separations.

start Define Separation Goal (e.g., Isomer Resolution) scout Perform Scouting Run (e.g., 5-95% B in 20 min) start->scout assess Assess Chromatogram: - Peak Resolution (Rs) - Peak Shape scout->assess is_ok Resolution > 1.5? assess->is_ok optimize Optimize Gradient is_ok->optimize No validate Validate Method: - Reproducibility - Linearity is_ok->validate Yes step1 Make Gradient Shallower Around Elution Zone optimize->step1 step1->assess Re-evaluate step2 Change Organic Modifier (ACN <=> MeOH) step1->step2 If needed step2->assess Re-evaluate step3 Adjust pH or Change Column step2->step3 If needed step3->assess Re-evaluate end Final Method validate->end

Caption: A logical workflow for HPLC gradient method development and optimization.

Troubleshooting Poor Peak Resolution

This flowchart provides a step-by-step guide to diagnosing and solving issues related to poor peak resolution or co-elution.

problem Problem: Poor Peak Resolution (Rs < 1.5) cause1 Potential Cause 1: Gradient Too Steep problem->cause1 cause2 Potential Cause 2: Poor Selectivity problem->cause2 cause3 Potential Cause 3: Low Column Efficiency problem->cause3 solution1 Solution: Decrease gradient slope (e.g., 1%/min -> 0.5%/min) cause1->solution1 solution2a Solution A: Change organic solvent (e.g., ACN to MeOH) cause2->solution2a solution2b Solution B: Change column chemistry (e.g., C18 to Phenyl-Hexyl) cause2->solution2b solution3 Solution: Check for column void or contamination. Consider smaller particle size column. cause3->solution3

Caption: A troubleshooting guide for diagnosing poor HPLC peak resolution.

References

reducing sample loss during docosatetraenoyl-CoA extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for docosatetraenoyl-CoA extraction. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to mitigate sample loss during the extraction of docosatetraenoyl-CoA and other long-chain polyunsaturated acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low recovery of docosatetraenoyl-CoA during extraction?

Low recovery is a frequent challenge and can be attributed to several factors throughout the extraction process. The most common issues include:

  • Enzymatic Degradation: Acyl-CoA thioesterases present in biological samples can rapidly degrade docosatetraenoyl-CoA. It is crucial to work quickly and at low temperatures to minimize enzymatic activity.[1]

  • Chemical Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially in alkaline or strongly acidic conditions.[2] Maintaining an appropriate pH is critical for stability.

  • Suboptimal Solvent Systems: The choice of extraction solvent is vital. Docosatetraenoyl-CoA is a polar lipid, and a mixture of polar and non-polar solvents is typically necessary to efficiently extract it from biological matrices.

  • Incomplete Phase Separation: During liquid-liquid extractions, the formation of emulsions or poor separation of the aqueous and organic layers can lead to significant loss of the analyte.[3]

  • Improper Sample Handling and Storage: Degradation can occur due to improper storage conditions, such as temperatures above -80°C, or repeated freeze-thaw cycles.[1]

Q2: How can I prevent the degradation of docosatetraenoyl-CoA during sample preparation?

Preventing degradation is key to ensuring high recovery rates. Here are some essential strategies:

  • Rapid Enzyme Inactivation: Immediately after sample collection, quench metabolic activity by flash-freezing the tissue in liquid nitrogen.[4] Homogenization should be performed in an ice-cold, acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) or with organic solvents like methanol (B129727) or acetonitrile (B52724) to precipitate and denature proteins.[1][5]

  • Maintain Low Temperatures: All steps of the extraction process should be carried out on ice or at 4°C to minimize enzymatic activity and chemical degradation.[1]

  • Control pH: Use slightly acidic buffers (pH 4.0-6.8) for extraction and reconstitution to maintain the stability of the thioester bond.[1]

  • Use Fresh, High-Quality Solvents: Solvents can contain impurities that may react with your sample. Always use fresh, high-purity solvents to avoid artifacts and degradation.[1]

  • Incorporate Antioxidants: The polyunsaturated fatty acyl chain of docosatetraenoyl-CoA is prone to oxidation. While not always standard, the addition of antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent can help preserve sample integrity.[4]

  • Minimize Freeze-Thaw Cycles: Aliquot samples before freezing to avoid repeated thawing and freezing, which can lead to degradation.[1]

Q3: My sample has formed an emulsion during liquid-liquid extraction. How can I resolve this?

Emulsion formation is a common issue when extracting lipids from complex biological samples. An emulsion is a stable mixture of two immiscible liquids, appearing as a cloudy third layer between the organic and aqueous phases, which prevents proper separation.[6]

Prevention Strategies:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the extraction tube multiple times to mix the phases. This reduces the energy input that creates fine droplets.[6]

  • Pre-treatment of Sample: For samples prone to emulsion formation, consider pre-treatment steps like protein precipitation.[6]

Methods to Break an Emulsion:

  • Centrifugation: This is often the most effective method. Centrifuging the sample at moderate to high speed (e.g., 3000-5000 x g for 15-20 minutes) can force the separation of the layers.[6]

  • Salting Out: Add a small amount of a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase and can help break the emulsion.[6]

  • Let it Sit: Sometimes, simply allowing the sample to stand undisturbed for a period can allow the phases to separate on their own.[6]

Troubleshooting Guides

Issue 1: Consistently Low Yield of Docosatetraenoyl-CoA

This guide provides a step-by-step approach to troubleshooting low recovery.

start Low Docosatetraenoyl-CoA Yield check_degradation Is sample degradation suspected? start->check_degradation check_extraction Is the extraction protocol optimal? check_degradation->check_extraction No degradation_yes Implement Anti-Degradation Measures: - Flash freeze tissue in liquid N2 - Use ice-cold acidic buffers (pH 4.9) - Add antioxidants (e.g., BHT) - Minimize freeze-thaw cycles check_degradation->degradation_yes Yes check_quantification Are there issues with quantification? check_extraction->check_quantification No extraction_yes Optimize Extraction Protocol: - Evaluate solvent polarity (e.g., ACN:Isopropanol) - Consider Solid-Phase Extraction (SPE) - Ensure complete phase separation - Use internal standards for recovery assessment check_extraction->extraction_yes Yes quantification_yes Verify Quantification Method: - Check instrument calibration - Ensure internal standard is appropriate - Assess for ion suppression in MS check_quantification->quantification_yes Yes end Improved Yield check_quantification->end No degradation_yes->end extraction_yes->end quantification_yes->end

Caption: A decision tree for troubleshooting low docosatetraenoyl-CoA yield.

Issue 2: Poor Reproducibility Between Replicates

Poor reproducibility can undermine the validity of your results.

  • Standardize Sample Handling: Ensure all samples are treated identically from collection to analysis. This includes consistent timing for each step and using the same batches of reagents.

  • Automate Where Possible: Manual liquid handling can introduce variability. Using calibrated pipettes and automated liquid handlers can improve precision.

  • Use an Internal Standard: The use of a structurally similar internal standard, added at the very beginning of the extraction process, is crucial. It can help compensate for sample loss during preparation and variability in instrument response.[7]

  • Ensure Complete Solvent Evaporation: If a drying step is used, ensure all solvent is completely removed before reconstitution, as residual solvent can affect the final concentration and subsequent analysis.

  • Check for Instrument Drift: Analyze quality control samples throughout your analytical run to monitor for any drift in instrument performance.

Data Presentation

The following tables summarize recovery rates for long-chain acyl-CoAs using various extraction methods. While specific data for docosatetraenoyl-CoA is limited, these values for similar molecules provide a useful benchmark.

Table 1: Recovery Rates of Long-Chain Acyl-CoAs from Tissue

Extraction MethodAcyl-CoA SpeciesRecovery Rate (%)Reference
Acetonitrile/2-propanol with SPEPalmitoyl-CoA83-90%[8]
Acetonitrile/2-propanol with SPEOleoyl-CoA83-90%[8]
Acetonitrile/2-propanol with SPEArachidonyl-CoA83-90%[8]
Modified Acetonitrile/2-propanol with SPEGeneral Long-Chain Acyl-CoAs70-80%[5]

Table 2: Comparison of Extraction Solvents for Acyl-CoAs from Cell Culture

Extraction SolventKey AdvantagesConsiderationsReference
MethanolFaster evaporation time compared to methanol/water mixtures.May be less efficient for a very broad range of acyl-CoAs.[9]
80% Methanol / 20% WaterGood for a wide range of acyl-CoAs.Longer evaporation time; potential for hydrolysis.[9]
Chloroform:Methanol (1:2)Effective for phase separation.Chloroform is a hazardous solvent.[6]
Acetonitrile:2-propanol (3:1)High recovery for a broad range of acyl-CoAs.Often requires a subsequent SPE step.[8]

Experimental Protocols

Protocol 1: Docosatetraenoyl-CoA Extraction from Tissue

This protocol is adapted from methods optimized for high recovery of long-chain acyl-CoAs.[5][8]

  • Sample Preparation:

    • Weigh 50-100 mg of frozen tissue and keep it frozen in liquid nitrogen.

    • Grind the tissue to a fine powder using a pre-chilled mortar and pestle.

  • Homogenization and Extraction:

    • Transfer the powdered tissue to a glass homogenizer containing 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).[5]

    • Homogenize thoroughly on ice.

    • Add 2 mL of 2-propanol and homogenize again.[5]

    • Add 4 mL of acetonitrile (ACN), vortex vigorously, and sonicate for 5 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE column (e.g., Oasis HLB or a 2-(2-pyridyl)ethyl functionalized silica (B1680970) column) with methanol, followed by equilibration with water.[8][10]

    • Load the supernatant onto the column.

    • Wash the column with a low-organic-content buffer to remove impurities.

    • Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol with ammonium (B1175870) formate).[8]

  • Sample Concentration and Reconstitution:

    • Dry the eluted sample under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable solvent for your analytical method (e.g., 50% methanol).

Protocol 2: Docosatetraenoyl-CoA Extraction from Cell Culture

This protocol is designed for cultured mammalian cells.[6][9]

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium, wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 min at 4°C) and wash the pellet twice with ice-cold PBS.

  • Cell Lysis and Extraction:

    • Add 1 mL of ice-cold methanol to the cell plate or pellet (for ~1-5 million cells). Add your internal standard at this stage.[9]

    • For adherent cells, use a cell scraper to collect the cells in the methanol. For suspension cells, resuspend the pellet.

    • Transfer the cell lysate to a tube and incubate at -80°C for 15 minutes to ensure complete protein precipitation.[9]

    • Centrifuge at 15,000 x g for 5 minutes at 4°C.[9]

  • Supernatant Collection and Concentration:

    • Transfer the supernatant to a new glass tube.

    • Add 0.5 mL of acetonitrile to facilitate evaporation.[9]

    • Evaporate the solvent in a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried sample in 100-150 µL of methanol, vortex, and centrifuge to pellet any remaining insoluble debris.[9]

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Mandatory Visualization

cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis sample Tissue or Cell Pellet homogenize Homogenize in Acidic Buffer (pH 4.9) sample->homogenize add_solvents Add Organic Solvents (e.g., ACN, Isopropanol) homogenize->add_solvents centrifuge1 Centrifuge to Pellet Debris add_solvents->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe elute Elute Acyl-CoAs spe->elute dry Dry Eluate (Nitrogen Stream) elute->dry reconstitute Reconstitute in Analysis Solvent dry->reconstitute lcms LC-MS Analysis reconstitute->lcms

Caption: A generalized workflow for docosatetraenoyl-CoA extraction.

cluster_kennedy Kennedy Pathway cluster_lands Lands Cycle PUFA Polyunsaturated Fatty Acids (e.g., Docosatetraenoic Acid) ACSL Acyl-CoA Synthetase (ACSL) PUFA->ACSL PUFA_CoA Docosatetraenoyl-CoA ACSL->PUFA_CoA DGAT DGAT Enzymes PUFA_CoA->DGAT Esterification LPCAT LPCAT Enzymes PUFA_CoA->LPCAT Acyl Chain Remodeling TAG PUFA-Triacylglycerols (PUFA-TAGs) DGAT->TAG LD Lipid Droplets (Storage) TAG->LD MembranePL Membrane Phospholipids LPCAT->MembranePL

References

Navigating the Fragmentation Maze: A Technical Guide to Docosatetraenoyl-CoA Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the mass spectrometric analysis of docosatetraenoyl-CoA. Designed for researchers and professionals in drug development, this resource offers detailed insights into fragmentation patterns, experimental protocols, and data interpretation to ensure accurate and reliable results.

Troubleshooting Common Issues in Docosatetraenoyl-CoA Analysis

Question: I am not observing the expected precursor ion for docosatetraenoyl-CoA. What are the possible reasons?

Answer: Several factors could contribute to the absence or low intensity of the docosatetraenoyl-CoA precursor ion:

  • In-source Fragmentation: Docosatetraenoyl-CoA, like other long-chain acyl-CoAs, can be susceptible to fragmentation within the ion source. This premature fragmentation can diminish the abundance of the intact precursor ion. To mitigate this, consider optimizing the ion source parameters, such as reducing the source temperature or using a gentler ionization technique.

  • Sample Degradation: Acyl-CoAs are prone to hydrolysis. Ensure that your samples are handled and stored correctly to prevent degradation. Use fresh solvents and keep samples on ice or at 4°C during preparation.

  • Incorrect m/z Value: Double-check that you are looking for the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. The theoretical monoisotopic mass of docosatetraenoyl-CoA can be calculated and should be used for accurate precursor ion identification.

Question: My tandem mass spectrometry (MS/MS) data for docosatetraenoyl-CoA does not show the characteristic fragment ions. What should I do?

Answer: The absence of expected fragment ions is a common challenge. Here are some troubleshooting steps:

  • Collision Energy Optimization: The collision energy used for fragmentation is a critical parameter. If the energy is too low, fragmentation will be inefficient. If it's too high, you may observe excessive fragmentation, leading to the loss of characteristic ions. Perform a collision energy ramp experiment to determine the optimal setting for generating the desired fragment ions of docosatetraenoyl-CoA.

  • Review Fragmentation Pathways: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da and a product ion at m/z 428.[1][2][3] If these are absent, consider the possibility of alternative fragmentation pathways or the presence of co-eluting isobaric interferences.

  • Instrument Calibration: Ensure your mass spectrometer is properly calibrated. A poorly calibrated instrument can lead to inaccurate mass assignments, making it difficult to identify the correct fragment ions.

Frequently Asked Questions (FAQs)

Q1: What is the expected fragmentation pattern for docosatetraenoyl-CoA in positive ion mode mass spectrometry?

A1: In positive ion mode, docosatetraenoyl-CoA is expected to follow the general fragmentation pattern of acyl-CoAs. The two most characteristic fragmentations are:

  • A neutral loss of 506.9957 Da from the precursor ion ([M+H]⁺), corresponding to the loss of the 3'-phospho-AMP moiety.[4]

  • The formation of a product ion at m/z 428.037 Da , which represents the adenosine (B11128) 3',5'-diphosphate fragment.[3][4]

Additionally, a fragment ion corresponding to the acyl chain may also be observed.

Q2: How can I calculate the theoretical m/z of the precursor and major fragment ions of docosatetraenoyl-CoA?

A2: To calculate the theoretical m/z values, you need the monoisotopic masses of docosatetraenoic acid and Coenzyme A.

  • Docosatetraenoic Acid (C₂₂H₃₆O₂): Monoisotopic mass ≈ 332.2715 Da[5]

  • Coenzyme A (C₂₁H₃₆N₇O₁₆P₃S): Monoisotopic mass ≈ 767.1152 Da[6][7]

The formation of the thioester bond involves the loss of a water molecule (H₂O, 18.0106 Da).

Calculation of Docosatetraenoyl-CoA [M+H]⁺: (Mass of Docosatetraenoic Acid + Mass of Coenzyme A - Mass of H₂O) + Mass of H⁺ (332.2715 + 767.1152 - 18.0106) + 1.0073 = 1082.3834 Da

Calculation of the [M+H-507]⁺ Fragment: 1082.3834 - 506.9957 = 575.3877 Da

Ion DescriptionTheoretical m/z ([M+H]⁺)
Docosatetraenoyl-CoA1082.3834
Fragment from Neutral Loss of 507575.3877
Adenosine 3',5'-diphosphate fragment428.0370

Q3: What are the recommended liquid chromatography (LC) conditions for analyzing docosatetraenoyl-CoA?

A3: Reversed-phase chromatography is commonly employed for the separation of acyl-CoAs. A C18 column is a suitable choice. The mobile phase typically consists of an aqueous component with an ion-pairing agent (e.g., triethylamine (B128534) or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution is recommended to achieve good separation of different acyl-CoA species.

Experimental Protocols

Methodology for Tandem Mass Spectrometry (MS/MS) Analysis of Docosatetraenoyl-CoA

  • Sample Preparation: Extract lipids from the sample using a suitable method, such as a modified Bligh-Dyer extraction. Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent (e.g., 50:50 acetonitrile:water).

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 70:30) with 10 mM ammonium acetate.

    • Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute the more hydrophobic long-chain acyl-CoAs.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50 °C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Precursor Ion Selection: Set the quadrupole to isolate the [M+H]⁺ ion of docosatetraenoyl-CoA (m/z 1082.38).

    • Collision Gas: Argon.

    • Collision Energy: Optimize by ramping the collision energy (e.g., from 10 to 40 eV) to find the value that yields the highest intensity of the characteristic fragment ions.

    • Product Ion Scan: Scan for the expected product ions, including the neutral loss fragment (m/z 575.39) and the m/z 428.04 fragment.

Visualizing the Fragmentation Pathway and Troubleshooting Workflow

fragmentation_pathway precursor Docosatetraenoyl-CoA [M+H]⁺ m/z 1082.38 nl_fragment [M+H-507]⁺ m/z 575.39 precursor->nl_fragment Neutral Loss of 507 Da adp_fragment Adenosine 3',5'-diphosphate m/z 428.04 precursor->adp_fragment Fragmentation

Caption: Fragmentation pathway of docosatetraenoyl-CoA in positive ion MS.

troubleshooting_workflow start No/Low Precursor or Fragment Ions check_mz Verify Correct m/z Values start->check_mz optimize_source Optimize Ion Source Parameters check_mz->optimize_source m/z Correct success Successful Detection check_mz->success m/z Incorrect -> Corrected check_sample Assess Sample Integrity optimize_source->check_sample optimize_ce Optimize Collision Energy check_sample->optimize_ce calibrate_ms Calibrate Mass Spectrometer optimize_ce->calibrate_ms calibrate_ms->success

Caption: Troubleshooting workflow for docosatetraenoyl-CoA MS analysis.

References

Technical Support Center: Handling and Storage of all-cis-10,13,16,19-Docosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with all-cis-10,13,16,19-docosatetraenoyl-CoA. This guide provides detailed troubleshooting advice and frequently asked questions to ensure the integrity and stability of this highly unsaturated acyl-CoA thioester in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

A1: The primary cause of degradation for this compound is oxidation. The multiple cis double bonds in the docosatetraenoyl chain are highly susceptible to attack by reactive oxygen species (ROS), leading to the formation of various oxidation products, including hydroperoxides, aldehydes, and other secondary products. This oxidative damage can compromise the biological activity and integrity of the molecule. Additionally, the thioester bond is susceptible to hydrolysis, particularly at neutral to alkaline pH.

Q2: How should I store powdered this compound?

A2: Powdered this compound should be stored at -20°C or lower, under an inert atmosphere such as argon or nitrogen, and protected from light. It is crucial to allow the container to warm to room temperature before opening to prevent condensation of moisture, which can accelerate hydrolysis.

Q3: What is the best way to prepare stock solutions of this compound?

A3: To prepare stock solutions, use high-purity, deoxygenated solvents. For aqueous solutions, a slightly acidic buffer (pH 4-6) can help minimize hydrolysis of the thioester bond.[1] After dissolving the compound, it is best practice to purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing. Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: Can I add antioxidants to my stock solutions?

A4: Yes, adding antioxidants can help prevent oxidation. For organic stock solutions, butylated hydroxytoluene (BHT) is a common choice. For aqueous solutions, antioxidants such as mannitol (B672) or ascorbic acid may be considered, though their efficacy can be system-dependent. It is important to ensure the chosen antioxidant does not interfere with downstream applications.

Q5: How can I detect if my this compound has oxidized?

A5: Oxidation can be detected using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection. An increase in peaks corresponding to oxidation products and a decrease in the peak area of the intact acyl-CoA are indicative of degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to oxidation or hydrolysis.- Prepare fresh stock solutions for each experiment.- Store stock solutions in single-use aliquots at -80°C under an inert atmosphere.- Verify the integrity of your stock solution using HPLC-MS before use.
Low biological activity in cell-based assays Oxidation of the acyl-CoA during incubation.- Minimize the exposure of the compound to air and light during experimental setup.- Consider the use of antioxidants in your culture medium, ensuring they are not cytotoxic and do not interfere with your assay.
Precipitate formation in aqueous solutions Poor solubility or aggregation.- Prepare stock solutions in an appropriate organic solvent like ethanol (B145695) before diluting into aqueous buffers.- For cell-based experiments, consider complexing the fatty acyl-CoA with fatty acid-free bovine serum albumin (BSA) to improve solubility and delivery to cells.
Multiple peaks observed during HPLC analysis of a fresh sample Impurities from synthesis or degradation during initial handling.- Obtain a certificate of analysis from the supplier to confirm purity.- Handle the compound under stringent anaerobic and low-temperature conditions from the moment it is received.

Experimental Protocols

Protocol for Preparation and Storage of a Stock Solution
  • Materials:

    • This compound (powder)

    • High-purity, deoxygenated organic solvent (e.g., ethanol) or acidic buffer (pH 4-6)

    • Glass vials with Teflon-lined caps

    • Inert gas (argon or nitrogen)

  • Procedure:

    • Allow the vial of powdered acyl-CoA to equilibrate to room temperature before opening.

    • Weigh the desired amount of powder in a clean glass vial.

    • Add the appropriate volume of deoxygenated solvent to achieve the desired concentration. Gently swirl to dissolve; avoid vigorous vortexing.

    • Purge the headspace of the vial with a gentle stream of inert gas for 30-60 seconds.

    • Immediately cap the vial tightly.

    • Prepare single-use aliquots in separate glass vials, purging each with inert gas before sealing.

    • Store the aliquots at -80°C, protected from light.

Protocol for Assessing Stock Solution Stability by HPLC
  • Materials:

    • Prepared stock solution of this compound

    • HPLC system with a C18 reverse-phase column and UV or MS detector

    • Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5)

    • Mobile Phase B: Acetonitrile

  • Procedure:

    • Time 0 Analysis: Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration for HPLC analysis.

    • Inject the sample and run a gradient elution to separate the intact acyl-CoA from potential degradation products.

    • Record the peak area of the intact this compound. This serves as the 100% integrity baseline.

    • Stability Testing: Store aliquots of the stock solution under different conditions (e.g., -20°C vs. -80°C, with and without antioxidant, exposure to air).

    • At defined time points (e.g., 24 hours, 1 week, 1 month), analyze an aliquot from each storage condition by HPLC.

    • Compare the peak area of the intact acyl-CoA to the time 0 baseline to determine the percentage of degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Atmosphere Light Condition Recommended Duration
Powder -20°C or lowerInert Gas (Argon/Nitrogen)Protected from LightUp to 12 months
Organic Stock Solution -80°CInert Gas (Argon/Nitrogen)Protected from LightUp to 6 months (in single-use aliquots)
Aqueous Stock Solution -80°CInert Gas (Argon/Nitrogen)Protected from LightUse immediately; if stored, no longer than 24 hours (in single-use aliquots)

Note: Stability is highly dependent on handling procedures. The durations provided are estimates under ideal conditions.

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Stock Solution Preparation cluster_exp Experimental Use cluster_qc Quality Control equilibration Equilibrate Powder to Room Temp weighing Weigh Powder equilibration->weighing dissolving Dissolve in Deoxygenated Solvent weighing->dissolving purging Purge with Inert Gas dissolving->purging aliquoting Prepare Single-Use Aliquots purging->aliquoting storage Store at -80°C aliquoting->storage hplc HPLC-MS Analysis aliquoting->hplc Test aliquot thawing Thaw Aliquot on Ice dilution Dilute in Assay Buffer thawing->dilution assay Perform Experiment dilution->assay data Analyze Data for Degradation hplc->data

Caption: Workflow for preparing and using this compound.

degradation_pathway Simplified Oxidation Pathway start all-cis-10,13,16,19- docosatetraenoyl-CoA hydroperoxides Lipid Hydroperoxides start->hydroperoxides Oxidation ros Reactive Oxygen Species (ROS) (e.g., O2, light, metal ions) ros->start secondary Secondary Oxidation Products (Aldehydes, etc.) hydroperoxides->secondary Decomposition

Caption: Simplified pathway of oxidative degradation.

References

Technical Support Center: Optimizing Enzyme Kinetics with Docosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with docosatetraenoyl-CoA as an enzyme substrate.

Frequently Asked Questions (FAQs)

Q1: What is docosatetraenoyl-CoA and what is its biological role? A1: Docosatetraenoyl-CoA (DTA-CoA), also known as adrenoyl-CoA, is a long-chain acyl-CoA molecule. In biological systems, it is formed by the two-carbon elongation of arachidonyl-CoA, a reaction catalyzed by elongase enzymes like ELOVL2 and ELOVL5.[1] DTA-CoA serves as a precursor for the synthesis of various signaling lipids, including dihomo eicosanoids, through the action of enzymes like cyclooxygenases (COX) and lipoxygenases (LO).[1]

Q2: What are the primary challenges when using docosatetraenoyl-CoA in enzyme assays? A2: Long-chain acyl-CoAs like docosatetraenoyl-CoA are amphipathic molecules that can form micelles and non-specifically bind to surfaces, which can affect their availability and concentration in assays. When working with crude cell lysates, additional challenges arise from endogenous enzymes that can degrade the substrate, and the presence of acyl-CoA binding proteins (ACBPs) that can sequester the substrate, reducing its effective concentration.[2] The viscosity of cell lysates can also interfere with accurate pipetting and optical measurements.[2]

Q3: What are the fundamental kinetic parameters to determine in an enzyme assay? A3: The two most important kinetic parameters derived from Michaelis-Menten kinetics are the Michaelis constant (Km) and the maximum velocity (Vmax) .[3][4]

  • Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.[3]

  • Km is the substrate concentration at which the reaction rate is half of Vmax.[3] It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[3][5]

Q4: Why is it critical to measure the initial reaction rate? A4: Measuring the initial reaction rate (v₀) is crucial because it reflects a period where the substrate concentration is not yet limiting and the accumulation of product is negligible.[2] This minimizes confounding factors such as substrate depletion, product inhibition, and potential changes in enzyme activity over time, ensuring that the measured velocity accurately reflects the enzyme's catalytic capability under the specified conditions.[2][6]

Troubleshooting Guide

This guide addresses common issues encountered during kinetic experiments with docosatetraenoyl-CoA.

Problem Possible Cause(s) Recommended Solution(s)
No or Low Enzyme Activity 1. Inactive Enzyme: Improper storage or multiple freeze-thaw cycles have denatured the enzyme.[7] 2. Degraded Substrate/Cofactors: Docosatetraenoyl-CoA, ATP, or other cofactors are susceptible to hydrolysis or oxidation.[8] 3. Incorrect Assay Conditions: The pH, temperature, or ionic strength of the buffer is sub-optimal for the enzyme.[8]1. Enzyme Integrity: Use a fresh enzyme aliquot stored at the recommended temperature (e.g., -80°C). Perform a positive control experiment with a known active batch.[8] 2. Reagent Freshness: Prepare fresh stock solutions for the substrate and any critical cofactors for each experiment. Store stocks in small aliquots at -80°C.[8] 3. Condition Optimization: Verify the buffer pH at the reaction temperature. Ensure all equipment (incubators, water baths) is correctly calibrated.[7][8]
High Variability Between Replicates 1. Inconsistent Pipetting: Difficulty in accurately pipetting viscous solutions like crude lysates or substrate stock in detergent.[2] 2. Incomplete Mixing: Reagents were not mixed thoroughly upon addition to the reaction well.[7] 3. Microplate "Edge Effects": Evaporation from wells on the outer edges of the plate leads to increased reagent concentrations.[7]1. Pipetting Technique: Use calibrated positive displacement pipettes for viscous liquids. Ensure slow and consistent aspiration and dispensing.[2] 2. Mixing: Gently mix the plate (e.g., using a plate shaker or by pipetting up and down) after adding each component, especially the enzyme.[7] 3. Plate Usage: Avoid using the outer wells of the microplate for critical samples. Fill them with buffer or water to maintain humidity.[7]
High Background Signal (No-Enzyme Control) 1. Substrate Instability: Non-enzymatic degradation of docosatetraenoyl-CoA under the assay conditions (e.g., hydrolysis at extreme pH). 2. Interfering Substances: Components within a crude lysate (e.g., endogenous enzymes, small molecules) may react with the detection reagents.[2] 3. Contamination: Contamination of reagents or labware.1. Control Experiments: Always run a no-enzyme control for each substrate concentration to measure the rate of non-enzymatic substrate turnover. Subtract this rate from your experimental data. 2. Lysate Optimization: Dilute the cell lysate to reduce the concentration of interfering substances. Consider partial purification of the lysate if background remains high.[2] 3. Aseptic Technique: Use fresh, sterile pipette tips and microplates for each experiment.
Poor IC50 Curve Fit for Inhibitors 1. Incorrect Inhibitor Concentrations: Errors in preparing serial dilutions.[7] 2. Compound Precipitation: The inhibitor is not fully soluble at higher concentrations in the assay buffer.[7] 3. Sub-optimal Substrate Concentration: The substrate concentration used is too high or too low relative to the Km, which can affect the apparent potency of inhibitors.[7]1. Dilution Verification: Prepare fresh inhibitor dilutions for each experiment and double-check all calculations. 2. Solubility Check: Visually inspect the wells for any precipitate. Determine the inhibitor's solubility limit in the assay buffer beforehand.[7] 3. Substrate Concentration: For competitive inhibitors, use a substrate concentration at or near its Km value for the most sensitive IC50 determination.[7]

Visualized Workflows and Pathways

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_buffer Prepare Assay Buffer prep_substrate Prepare Docosatetraenoyl-CoA Stock Solution prep_buffer->prep_substrate prep_enzyme Prepare Enzyme Dilutions prep_substrate->prep_enzyme setup_rxn Pipette Buffer & Substrate into Microplate prep_enzyme->setup_rxn initiate_rxn Initiate Reaction with Enzyme setup_rxn->initiate_rxn monitor_rxn Monitor Reaction Progress (e.g., Absorbance/Fluorescence) initiate_rxn->monitor_rxn calc_v0 Calculate Initial Velocity (v₀) from Linear Phase monitor_rxn->calc_v0 plot_data Plot v₀ vs. [Substrate] calc_v0->plot_data fit_curve Fit Data to Michaelis-Menten Equation plot_data->fit_curve det_params Determine Km and Vmax fit_curve->det_params

Caption: General experimental workflow for enzyme kinetic analysis.

troubleshooting_flow cluster_low_activity Low or No Activity cluster_high_variability High Variability cluster_high_background High Background start Problem: Unexpected Results check_enzyme Check Enzyme: - Fresh Aliquot? - Correct Storage? start->check_enzyme check_pipetting Review Pipetting: - Calibrated Pipettes? - Viscous Liquid Technique? start->check_pipetting run_no_enzyme Run 'No Enzyme' Control start->run_no_enzyme check_reagents Check Reagents: - Fresh Substrate? - Correct Buffer pH? check_enzyme->check_reagents check_conditions Check Conditions: - Correct Temperature? - Calibrated Reader? check_reagents->check_conditions check_mixing Ensure Proper Mixing check_pipetting->check_mixing check_plate Avoid Edge Effects check_mixing->check_plate check_substrate Assess Substrate Stability in Buffer run_no_enzyme->check_substrate dilute_lysate Dilute Crude Lysate check_substrate->dilute_lysate

Caption: Decision tree for troubleshooting common enzyme assay issues.

biosynthesis_pathway Arachidonyl_CoA Arachidonyl-CoA (20:4-CoA) ELOVL ELOVL2 / ELOVL5 (Elongase) Arachidonyl_CoA->ELOVL Docosatetraenoyl_CoA Docosatetraenoyl-CoA (22:4-CoA) Malonyl_CoA Malonyl-CoA Malonyl_CoA->ELOVL NADPH 2 NADPH NADPH->ELOVL ELOVL->Docosatetraenoyl_CoA

Caption: Biosynthesis of Docosatetraenoyl-CoA from Arachidonyl-CoA.

Experimental Protocols

Protocol: Determining Km and Vmax for an Enzyme with Docosatetraenoyl-CoA

This protocol outlines a general method for determining kinetic parameters using a continuous spectrophotometric or fluorometric assay. The principle involves monitoring the change in a detectable signal over time resulting from the consumption of the substrate or formation of a product.

1. Reagent Preparation

  • Assay Buffer: Prepare a buffer at the optimal pH for your enzyme (e.g., 100 mM Tris-HCl, pH 7.5). The buffer must be at room temperature before use to ensure optimal performance.[9]

  • Docosatetraenoyl-CoA Stock Solution: Due to poor water solubility, prepare a concentrated stock solution (e.g., 10 mM) in an appropriate organic solvent (e.g., ethanol) or an aqueous solution with a detergent like Triton X-100 (e.g., 1% w/v) to form a stable emulsion.[10] Store aliquots at -80°C.

  • Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in a suitable storage buffer containing a cryoprotectant (e.g., glycerol). Store aliquots at -80°C to avoid repeated freeze-thaw cycles.[7] On the day of the experiment, thaw an aliquot on ice and prepare a series of dilutions in cold assay buffer.

2. Enzyme Assay Procedure

  • Prepare Substrate Dilutions: Create a range of substrate concentrations in the assay buffer. For a 96-well plate format, you will typically prepare 2x concentrated solutions of docosatetraenoyl-CoA that will be diluted to 1x upon addition of the enzyme. A typical range might span from 0.1x to 10x the expected Km.

  • Set up the Reaction Plate:

    • Add the assay buffer to each well.

    • Add the various concentrations of the docosatetraenoyl-CoA substrate solution to the appropriate wells.

    • Include "no enzyme" and "no substrate" controls to measure background rates.

  • Equilibration: Pre-incubate the microplate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to ensure temperature stability.[10]

  • Initiate the Reaction: Initiate the reaction by adding a fixed amount of the diluted enzyme to each well. Mix gently but thoroughly.[10]

  • Monitor the Reaction: Immediately place the plate in a microplate reader set to the correct temperature and wavelength. Measure the signal (e.g., absorbance or fluorescence) at regular time intervals (e.g., every 30 seconds) for a period of 10-20 minutes.

3. Data Analysis

  • Calculate Initial Velocity (v₀): For each substrate concentration, plot the signal versus time. Identify the initial linear portion of the curve. The slope of this linear portion represents the initial reaction rate (v₀).[10]

  • Plot the Michaelis-Menten Curve: Plot the calculated initial velocities (v₀) on the y-axis against the corresponding substrate concentrations ([S]) on the x-axis.[10]

  • Determine Km and Vmax: Use non-linear regression software (e.g., GraphPad Prism, R) to fit the data directly to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])). This method is generally preferred over linearization plots like the Lineweaver-Burk plot.[10] The software will provide the best-fit values for Vmax and Km.

References

challenges in separating docosatetraenoyl-CoA from other acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acyl-CoA Analysis

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical challenges in separating docosatetraenoyl-CoA and other long-chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the primary ?

Separating docosatetraenoyl-CoA, a very long-chain acyl-CoA (VLCFA-CoA), presents several analytical hurdles. Its long acyl chain results in high hydrophobicity, leading to strong retention on reversed-phase columns. Furthermore, its structural similarity to other VLCFA-CoAs, such as those with varying degrees of unsaturation (e.g., docosahexaenoyl-CoA) or different chain lengths, often results in co-elution, making accurate quantification difficult. The inherent instability of acyl-CoAs in aqueous solutions also poses a challenge during sample preparation and analysis[1][2][3].

Q2: Which type of HPLC column is most effective for separating docosatetraenoyl-CoA?

Reversed-phase columns are the standard choice for analyzing VLCFA-CoAs.[4] C18 columns are frequently used due to their high hydrophobicity, which ensures good retention of long-chain analytes.[4] However, if retention is excessively strong on a C18 column, a C8 column can be a viable alternative to achieve shorter analysis times.[4] The selection between C18 and C8 often depends on the specific chain lengths of the acyl-CoAs being analyzed.[4]

Q3: Is isocratic or gradient elution better for analyzing samples containing docosatetraenoyl-CoA?

A gradient elution method is generally preferred for analyzing samples with a wide range of acyl-CoAs.[4] Biological samples typically contain acyl-CoAs with diverse polarities, from the polar coenzyme A head to non-polar acyl chains of varying lengths.[4] A gradient elution allows for the separation of this broad range of analytes with improved peak shape and resolution within a shorter timeframe compared to an isocratic method.[4][5]

Q4: What is the most sensitive and specific method for detecting and quantifying docosatetraenoyl-CoA?

The most effective method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6] Operating in positive electrospray ionization (ESI+) mode with Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) provides high sensitivity and specificity.[6][7][8][9] This technique monitors for a characteristic fragmentation pattern, such as the neutral loss of 507 Da from the protonated precursor ion, which is common to all acyl-CoAs and allows for precise quantification even at low concentrations.[8][9][10]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of docosatetraenoyl-CoA.

Issue 1: Poor Resolution and Peak Co-elution

Question: My docosatetraenoyl-CoA peak is not well-separated from an adjacent peak. How can I improve resolution?

Answer: Achieving baseline separation is critical for accurate quantification. Consider the following strategies:

  • Optimize the Mobile Phase Gradient: Employ a shallower gradient.[7][11][12] This increases the separation time, providing a larger window to resolve closely eluting compounds.[7][11][12]

  • Adjust Organic Solvent Composition: Fine-tuning the concentration of the organic solvent (e.g., acetonitrile) in the mobile phase can alter selectivity.[7] While increasing the organic content generally reduces retention time, a carefully programmed, shallow gradient is key to separating similar compounds.[7] Switching from acetonitrile (B52724) to methanol (B129727), or using a combination, can also change separation selectivity.[12]

  • Utilize Ion-Pairing Reagents: Adding an ion-pairing reagent, such as heptafluorobutyric acid (HFBA) or trifluoroacetic acid (TFA), to the mobile phase can enhance the retention and improve the peak shape of ionic analytes like acyl-CoAs.[7][12]

  • Change Column Chemistry: If a standard C18 column is insufficient, switching to a C8 column may help resolve strongly retained compounds.[4] Alternatively, exploring different stationary phase chemistries, such as phenyl-hexyl, could provide the necessary selectivity.[11]

  • Maintain a Constant Column Temperature: Using a column oven is crucial for ensuring reproducible retention times and optimal separation efficiency.[12]

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Question: My chromatographic peaks are tailing or fronting. What are the likely causes and solutions?

Answer: Poor peak shape can compromise integration and quantification accuracy.

  • For Peak Tailing:

    • Cause: Column contamination from sample matrix components.[4]

    • Solution: Implement a robust column flushing procedure after each run and use a guard column to protect the analytical column.[4][7]

    • Cause: Mass overload.[11]

    • Solution: Try diluting your sample or reducing the injection volume to see if the peak shape improves.[4][11]

  • For Peak Fronting:

    • Cause: Poor sample solubility or an injection solvent that is stronger than the initial mobile phase.[7][11]

    • Solution: Whenever feasible, dissolve the sample in the initial mobile phase.[4][7] If a stronger solvent is required for solubility, inject the smallest volume possible.[4]

  • For Split Peaks:

    • Cause: A blockage at the column inlet frit or a void in the column packing material.[4][11]

    • Solution: Try back-flushing the column to clear any blockage (if permitted by the manufacturer).[7] If the issue persists, the column may need to be replaced.[4] Ensure samples are filtered before injection to prevent frit blockage.[7]

Issue 3: Unstable Retention Times

Question: I'm observing significant shifts in retention time between injections. How can I fix this?

Answer: Consistent retention times are essential for reliable peak identification.

  • Cause: Insufficient column equilibration.[7]

  • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially critical for gradient elution methods.[7]

  • Cause: Fluctuations in flow rate.[7]

  • Solution: Inspect the HPLC system for leaks, particularly around pump seals and fittings. Regular pump maintenance is necessary to ensure a consistent flow rate.[12]

  • Cause: Temperature instability.

  • Solution: Use a column oven to maintain a constant temperature for both the column and the mobile phase entering it.[12]

Issue 4: Low Signal Intensity in Mass Spectrometry

Question: The MS signal for docosatetraenoyl-CoA is weak or non-existent. What can I do to enhance it?

Answer: Low signal intensity can prevent accurate detection and quantification.

  • Cause: Suboptimal MS ionization parameters.[8]

  • Solution: Optimize source-dependent parameters, such as desolvation potential and collision energy, specifically for your analyte and instrument.[8]

  • Cause: Ion suppression from the sample matrix.[8]

  • Solution: Enhance sample cleanup procedures. Solid-Phase Extraction (SPE) is effective at removing salts and other contaminants that can interfere with ionization.[12]

  • Cause: Analyte degradation. Acyl-CoAs are known to be unstable.[2][3][8]

  • Solution: Keep samples cold throughout the preparation process and analyze them as quickly as possible.[8] Reconstituting the final dried extract in methanol has been shown to provide better stability for acyl-CoAs compared to aqueous solutions.[2]

Data Summary

The following table summarizes typical starting parameters for an LC-MS/MS method for separating long-chain acyl-CoAs, which can be adapted for docosatetraenoyl-CoA.

ParameterRecommended Condition
HPLC Column Reversed-phase C8 or C18 (e.g., 2.1 x 150 mm, 1.7 µm)[7]
Mobile Phase A 15 mM Ammonium Hydroxide in Water or 75 mM KH2PO4, pH 4.9[7][12]
Mobile Phase B Acetonitrile with 15 mM Ammonium Hydroxide or 600 mM glacial acetic acid[7][12]
Flow Rate 0.25 - 0.5 mL/min[4][12]
Column Temperature 35°C[7][8][12]
Injection Volume 5 - 10 µL[7]
MS Ionization Mode Positive Electrospray Ionization (ESI+)[6][7][8]
MS Detection Mode Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)[7][8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Acyl-CoAs from Tissue

This protocol provides a general guideline for the extraction and purification of acyl-CoAs from tissue samples.[12]

  • Homogenization: Homogenize the tissue sample in a suitable buffer, such as 100 mM KH2PO4 (pH 4.9).[4][12]

  • Extraction: Add an organic solvent like acetonitrile or a mixture of acetonitrile and 2-propanol to the homogenate to precipitate proteins and extract the acyl-CoAs.[12]

  • Purification:

    • Condition a C18 SPE cartridge with methanol, followed by an aqueous buffer.[12]

    • Load the sample extract onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interfering substances.

    • Elute the acyl-CoAs using a stronger solvent, such as methanol or 2-propanol.[12]

  • Concentration: Evaporate the eluent to dryness under a stream of nitrogen.[12] Reconstitute the sample in a solvent compatible with the initial HPLC mobile phase (methanol is often a good choice for stability).[2][12]

Protocol 2: Reversed-Phase HPLC Method for Acyl-CoA Analysis

This protocol provides a starting point for the chromatographic separation of long-chain acyl-CoAs.[7]

  • Column: Use a reversed-phase C8 or C18 column (e.g., Waters ACQUITY UPLC BEH C8, 2.1 x 150 mm, 1.7 µm).[7]

  • Mobile Phase:

    • Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[7]

    • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[7]

  • Flow Rate: Set the flow rate to 0.4 mL/min.[7]

  • Column Temperature: Maintain the column temperature at 35°C.[7]

  • Gradient Program:

    • 0.0 min: 20% B

    • 2.8 min: 45% B

    • 3.0 min: 25% B

    • 4.0 min: 65% B

    • 4.5 min: 20% B

    • 5.0 min: 20% B (re-equilibration)

  • Injection: Inject 5-10 µL of the prepared sample.[7]

  • Detection: Couple the HPLC system to a mass spectrometer operating in ESI+ mode and monitor for the specific precursor/product ion pairs for each acyl-CoA of interest using SRM.[7]

Visualizations

Troubleshooting_Workflow Start Poor Chromatographic Separation Observed Assess_Peak_Shape Assess Peak Shape Start->Assess_Peak_Shape Assess_Resolution Assess Resolution (Co-elution?) Start->Assess_Resolution Tailing Tailing? Assess_Peak_Shape->Tailing Sol_Resolution Optimize Gradient (Shallower) Change Column Chemistry (C8/Phenyl) Add Ion-Pairing Reagent Assess_Resolution->Sol_Resolution Yes Check_RT Check Retention Time Stability Assess_Resolution->Check_RT No Fronting Fronting? Tailing->Fronting No Sol_Tailing Reduce Sample Load Flush/Replace Column Use Guard Column Tailing->Sol_Tailing Yes Sol_Fronting Match Injection Solvent to Mobile Phase Fronting->Sol_Fronting Yes Fronting->Check_RT No Sol_RT Ensure Full Equilibration Check for Leaks Use Column Oven Check_RT->Sol_RT

Caption: A troubleshooting flowchart for poor acyl-CoA separation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenization (Tissue in Buffer) Extraction 2. Extraction (Add Organic Solvent) Homogenization->Extraction Purification 3. SPE Purification (C18 Cartridge) Extraction->Purification Concentration 4. Concentration (Evaporate & Reconstitute) Purification->Concentration LC_Separation 5. LC Separation (Reversed-Phase Gradient) Concentration->LC_Separation MS_Detection 6. MS/MS Detection (ESI+, SRM/MRM) LC_Separation->MS_Detection Data_Analysis 7. Data Analysis (Peak Integration & Quantification) MS_Detection->Data_Analysis

Caption: A typical experimental workflow for acyl-CoA analysis.

Metabolic_Context cluster_fates Metabolic Fates FA Fatty Acid (e.g., Docosatetraenoic Acid) ACSL Acyl-CoA Synthetase (ACSL) FA->ACSL Acyl_CoA Docosatetraenoyl-CoA ACSL->Acyl_CoA Beta_Oxidation β-Oxidation (Energy Production) Acyl_CoA->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis (e.g., Phospholipids) Acyl_CoA->Lipid_Synthesis Protein_Acylation Protein Acylation Acyl_CoA->Protein_Acylation

Caption: Metabolic context of docosatetraenoyl-CoA formation and use.

References

docosatetraenoyl-CoA solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for docosatetraenoyl-CoA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation, with a primary focus on solubility and stability.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is docosatetraenoyl-CoA and why are there solubility challenges?

Docosatetraenoyl-CoA is the coenzyme A (CoA) ester of docosatetraenoic acid, a 22-carbon polyunsaturated fatty acid. Like other long-chain fatty acyl-CoAs, it is an amphiphilic molecule, meaning it has both a hydrophilic (water-loving) CoA head and a long hydrophobic (water-fearing) fatty acyl tail.[1] This dual nature drives its tendency to self-assemble into micelles in aqueous solutions, making true solubilization difficult and concentration-dependent.[1][2]

Q2: What is the Critical Micelle Concentration (CMC) and why is it critical for my experiment?

The Critical Micelle Concentration (CMC) is the specific concentration above which amphiphilic molecules like docosatetraenoyl-CoA spontaneously form aggregates called micelles.[1][3] Below the CMC, the molecules exist primarily as individual monomers. Most enzymes that utilize fatty acyl-CoAs as substrates act on the monomeric form.[1] If your total concentration is above the CMC, the concentration of available monomeric substrate remains relatively constant, which can lead to non-linear or misleading enzyme kinetics and inconsistent experimental results.[1]

Q3: How can docosatetraenoyl-CoA degrade, and how can I prevent it?

Docosatetraenoyl-CoA is susceptible to two primary forms of degradation:

  • Hydrolysis: The thioester bond linking the fatty acid to coenzyme A can be hydrolyzed, especially in aqueous solutions.[1][4] This process can be accelerated by non-optimal pH and prolonged storage in buffer.

  • Oxidation: The multiple double bonds in the docosatetraenoyl chain are prone to oxidation from exposure to air.

To prevent degradation, it is recommended to prepare aqueous solutions fresh for each experiment, store stock solutions in an organic solvent at -20°C or below, and handle them under an inert gas like nitrogen or argon.[5]

Section 2: Troubleshooting Guide for Solubility & Stability

Problem: My solid docosatetraenoyl-CoA will not dissolve in my aqueous buffer.

Potential Cause Recommended Solution & Explanation
High Concentration You may be attempting to dissolve it at a concentration above its CMC in that specific buffer. Solution: Try a lower final concentration. For initial solubilization, create a high-concentration stock solution in an appropriate organic solvent first.
Incorrect Solvent Direct dissolution in aqueous buffers is often inefficient for long-chain fatty acyl-CoAs. Solution: Prepare a stock solution by dissolving the solid in an organic solvent such as methanol (B129727).[4][5] This stock can then be diluted into your aqueous assay buffer immediately before use. Ensure the final concentration of the organic solvent does not interfere with your assay.
Buffer Composition Certain ions, particularly divalent cations like Mg²⁺, can cause precipitation of long-chain fatty acyl-CoAs.[6] Solution: If your assay requires Mg²⁺, consider using a phosphate (B84403) buffer or adding 0.4 M KCl to your Tris buffer, which can improve solubility at Mg²⁺ concentrations below 4-5 mM.[6]

Problem: My experimental results are inconsistent or not reproducible.

Potential Cause Recommended Solution & Explanation
Working Above the CMC If your assay concentration is above the CMC, the true substrate (monomer) concentration is unknown and not proportional to the total added concentration. Solution: Determine the CMC for docosatetraenoyl-CoA in your specific assay buffer. If this is not feasible, perform a concentration-response curve to ensure you are working in a range where the response is linear with the total concentration, suggesting you are below the CMC.
Compound Degradation The compound may be degrading during the experiment or from improper storage. Solution: Always prepare working solutions fresh from a properly stored stock.[1] Avoid storing aqueous solutions for more than a day.[5] Use a fresh aliquot of frozen stock solution for each experiment to avoid freeze-thaw cycles.
Adsorption to Surfaces The hydrophobic tail can cause the molecule to adsorb to plastic or glass surfaces, reducing the effective concentration in your solution.[1] Solution: Use low-adhesion microplates and pipette tips. Including a small amount of a non-interfering detergent or a carrier protein like BSA in your buffer can sometimes mitigate this issue, but must be validated for your specific assay.

Section 3: Experimental Protocols & Data

Protocol: Recommended Solubilization of Docosatetraenoyl-CoA

This protocol outlines the standard procedure for preparing a stable stock solution and subsequent working solutions.

  • Preparation of Organic Stock Solution:

    • Allow the vial of solid docosatetraenoyl-CoA to equilibrate to room temperature before opening to prevent condensation.

    • Under an inert gas atmosphere (e.g., nitrogen or argon), add a sufficient volume of high-purity methanol to the vial to create a concentrated stock solution (e.g., 1-10 mM).

    • Cap the vial tightly and vortex gently until the solid is completely dissolved.

  • Storage of Stock Solution:

    • Dispense the stock solution into small-volume aliquots in amber glass or chemically resistant vials.

    • Purge the headspace of each vial with inert gas before sealing.

    • Store the aliquots at -20°C or -80°C for long-term stability. The solid can be stable for ≥4 years when stored properly.[5]

  • Preparation of Aqueous Working Solution:

    • For each experiment, retrieve a single aliquot of the organic stock solution.

    • Allow it to warm to room temperature.

    • Just prior to use, dilute the stock solution to the final desired concentration in your pre-warmed aqueous assay buffer. Mix thoroughly but gently.

    • Do not store the diluted aqueous solution.[4][5]

Data Summary Tables

Table 1: General Solubility of Long-Chain Acyl-CoAs

SolventSolubilityNotes
Water / Aqueous Buffers Poor to LowHighly dependent on concentration (CMC), pH, and ionic strength. Forms micelles.[1][4]
Methanol SolubleOften used for creating stable stock solutions.[4][5]
Ethanol, Chloroform SolubleGenerally soluble, but methanol is more common for biochemical applications.[2]
Dimethyl Sulfoxide (DMSO) SolubleCan be used for stock solutions, but ensure final DMSO concentration is compatible with the assay.

Table 2: Factors Influencing Stability and Solubility in Aqueous Solutions

FactorEffectRecommendation
Temperature Increased temperature can affect the CMC and micelle structure.[1]Maintain consistent and controlled temperatures during experiments.
pH Extreme pH values can accelerate hydrolysis of the thioester bond.[1]Use a buffered solution within a stable pH range (typically 7.0-8.5).
Ionic Strength High ionic strength (e.g., adding KCl) can increase the solubility of acyl-CoA-Mg²⁺ complexes.[6]Can be adjusted to improve solubility, but must be consistent.
Divalent Cations (Mg²⁺, Ca²⁺) Can cause precipitation, significantly reducing solubility.[6]Use minimal necessary concentrations. Consider alternative buffers like phosphate if high concentrations are needed.[6]
Oxygen Promotes oxidation of polyunsaturated acyl chains.Prepare solutions in degassed buffers and handle stocks under inert gas.

Section 4: Diagrams of Workflows and Pathways

G cluster_workflow Workflow: Preparing Docosatetraenoyl-CoA Solutions start Start with Solid Compound dissolve Dissolve in Methanol (under inert gas) start->dissolve aliquot Aliquot into Vials (purge with inert gas) dissolve->aliquot store Store at -20°C / -80°C aliquot->store dilute Dilute Fresh Aliquot into Aqueous Buffer store->dilute For each experiment use Use Immediately in Assay dilute->use

Caption: Recommended workflow for handling and preparing docosatetraenoyl-CoA.

G cluster_logic Factors Affecting Monomer Availability Monomer Monomeric Docosatetraenoyl-CoA (Active Form) Micelles Micelles (Inactive Reservoir) Monomer->Micelles Forms Concentration Total Concentration Concentration->Monomer Increases Concentration->Micelles Increases > CMC CMC Critical Micelle Concentration (CMC) CMC->Micelles Defines Threshold Buffer Buffer Composition (pH, Ions) Buffer->CMC Affects Temp Temperature Temp->CMC Affects Adsorption Adsorption to Surfaces Adsorption->Monomer Reduces

Caption: Key factors influencing the availability of active monomeric substrate.

G cluster_pathway Simplified Metabolic Fate of Docosatetraenoyl-CoA cluster_fates Cellular Fates FFA Docosatetraenoic Acid (Free Fatty Acid) ACSL Long-Chain Acyl-CoA Synthetase (ACSL) FFA->ACSL DTA_CoA Docosatetraenoyl-CoA ACSL->DTA_CoA ATP -> AMP+PPi + CoA-SH BetaOx β-Oxidation (Energy Production) DTA_CoA->BetaOx Metabolism LipidSyn Complex Lipid Synthesis (e.g., Phospholipids) DTA_CoA->LipidSyn Anabolism Acylation Protein Acylation (Signaling, Localization) DTA_CoA->Acylation Modification

Caption: The central role of docosatetraenoyl-CoA after its synthesis.

References

Technical Support Center: Docosatetraenoyl-CoA Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of docosatetraenoyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of docosatetraenoyl-CoA degradation during sample preparation?

A1: Docosatetraenoyl-CoA is susceptible to degradation through two main mechanisms: chemical hydrolysis and enzymatic degradation. The thioester bond is prone to hydrolysis, which is influenced by pH and temperature. Additionally, biological samples contain enzymes like thioesterases that can rapidly break down the molecule.[1] Oxidation is another major source of degradation for polyunsaturated fatty acyl-CoAs like docosatetraenoyl-CoA.[2]

Q2: How does pH affect the stability of docosatetraenoyl-CoA?

A2: Docosatetraenoyl-CoA, as a thioester, is most stable in neutral to slightly acidic conditions (pH 4.9-7.4).[1][3] Alkaline pH promotes the hydrolysis of the thioester bond, leading to significant degradation.[1]

Q3: What is the impact of temperature on docosatetraenoyl-CoA stability?

A3: Higher temperatures accelerate both chemical hydrolysis and enzymatic degradation of docosatetraenoyl-CoA.[1] To minimize degradation, it is critical to maintain samples, buffers, and reagents on ice or at 4°C throughout the entire sample preparation process.[1]

Q4: What are thioesterases and how do they affect docosatetraenoyl-CoA?

A4: Thioesterases are enzymes that catalyze the hydrolysis of thioester bonds.[1] These enzymes are widespread in biological samples and can quickly degrade docosatetraenoyl-CoA, leading to inaccurate measurements.[1]

Q5: How can I prevent enzymatic degradation of docosatetraenoyl-CoA?

A5: To prevent enzymatic degradation, rapidly quench all enzymatic activity upon sample collection. This can be done by flash-freezing the sample in liquid nitrogen or by immediate homogenization in a cold, strong acid (e.g., perchloric acid) or an organic solvent mixture.[1] The inclusion of protease and thioesterase inhibitors in the homogenization buffer is also recommended.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detection of docosatetraenoyl-CoA Degradation due to high temperature.Ensure all steps are performed on ice. Use pre-chilled buffers, solvents, and tubes. Use a refrigerated centrifuge.[1]
Incorrect buffer pH.Prepare buffers fresh and verify the pH is within the optimal range (4.9-7.4).[1][3] Avoid alkaline conditions.
Enzymatic degradation.Add a cocktail of protease and thioesterase inhibitors to the homogenization/lysis buffer.[1] Immediately quench enzymatic activity after sample collection.
Oxidation of the polyunsaturated acyl chain.Flush samples with an inert gas like argon or nitrogen to prevent oxidation.[4] Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents.[4]
High variability between replicate samples Inconsistent timing in sample processing.Standardize the time for each step of the sample preparation protocol for all samples.[1]
Partial thawing of samples during handling.Keep samples frozen on dry ice when moving between storage and the lab bench.[1]
Inefficient extraction.Optimize the extraction protocol. Consider comparing solid-phase extraction (SPE) and liquid-liquid extraction (LLE) to determine the best method for your sample type.[5]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Cultured Cells

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs.[5]

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Methanol (B129727)

  • Chloroform (B151607)

  • Internal standard (e.g., Heptadecanoyl-CoA) in methanol:water (1:1)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Centrifuge (4°C, capable of at least 2,000 x g)

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Lysis and Extraction:

    • Add 1 mL of ice-cold methanol to the cell plate or pellet.

    • Add the internal standard at this stage.

    • For adherent cells, use a cell scraper to scrape the cells in the cold solvent.

    • For suspension cells, resuspend the cell pellet in the cold solvent.

    • Transfer the lysate to a pre-chilled microcentrifuge tube and vortex for 2 minutes.

  • Phase Separation:

    • Add 0.5 mL of chloroform and 0.5 mL of water to the tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes at 4°C to induce phase separation.

  • Aqueous Phase Collection:

    • The long-chain acyl-CoAs will be in the upper aqueous phase. Carefully collect this phase.

  • Drying and Reconstitution:

    • Dry the collected aqueous phase using a vacuum concentrator or under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., methanol).[6]

Protocol 2: Solid-Phase Extraction (SPE) for Tissues

This protocol is a modification of a method for tissue long-chain acyl-CoA extraction.[3]

Materials:

  • Ice-cold 100 mM KH2PO4 buffer (pH 4.9)

  • Acetonitrile (B52724) (ACN)

  • 2-propanol

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Glass homogenizer

  • Oligonucleotide purification columns (or other suitable SPE columns)

  • Centrifuge (4°C)

Procedure:

  • Homogenization:

    • Homogenize the frozen, powdered tissue sample (less than 100 mg) in a glass homogenizer with 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Add 2-propanol and homogenize again.

  • Extraction:

    • Extract the acyl-CoAs from the homogenate with acetonitrile (ACN).

    • Centrifuge to pellet the precipitate.

  • Solid-Phase Extraction:

    • Load the supernatant containing the acyl-CoAs onto a pre-conditioned oligonucleotide purification column.

    • Wash the column to remove impurities.

    • Elute the acyl-CoAs using 2-propanol.

  • Concentration and Analysis:

    • Concentrate the eluent.

    • The sample is now ready for analysis, typically by HPLC or LC-MS.

Quantitative Data Summary

The following table summarizes the stability of various acyl-CoAs in different solvents at 4°C over 48 hours, presented as the coefficient of variation (CV) based on mass spectrometry intensities. Lower CV values indicate higher stability. This data is illustrative and based on findings for a range of acyl-CoAs.[7]

Acyl-CoA SpeciesCV in Methanol (%)CV in 50% Methanol/50% 50 mM Ammonium Acetate (pH 7) (%)CV in Water (%)
Short-chain (e.g., Acetyl-CoA) < 5< 10> 15
Medium-chain (e.g., Octanoyl-CoA) < 5< 15> 20
Long-chain (e.g., Palmitoyl-CoA) < 5> 20> 30

Note: Data is generalized from published findings. Specific stability of docosatetraenoyl-CoA may vary but is expected to follow the trend of long-chain acyl-CoAs, showing greater stability in organic solvents like methanol.[6]

Visualizations

Docosatetraenoyl-CoA Degradation Pathways Docosatetraenoyl-CoA Docosatetraenoyl-CoA Hydrolysis Hydrolysis Docosatetraenoyl-CoA->Hydrolysis High Temp, Incorrect pH Enzymatic Degradation Enzymatic Degradation Docosatetraenoyl-CoA->Enzymatic Degradation Thioesterases Oxidation Oxidation Docosatetraenoyl-CoA->Oxidation Presence of O2 Docosatetraenoic Acid + CoA Docosatetraenoic Acid + CoA Hydrolysis->Docosatetraenoic Acid + CoA Degradation Products Degradation Products Enzymatic Degradation->Degradation Products Oxidized Products Oxidized Products Oxidation->Oxidized Products

Caption: Key degradation pathways for docosatetraenoyl-CoA.

Workflow for Preventing Degradation Sample Collection Sample Collection Quenching Quenching Sample Collection->Quenching Flash-freeze in liquid N2 Homogenization Homogenization Quenching->Homogenization On ice, with inhibitors Extraction Extraction Homogenization->Extraction Cold solvents, inert atmosphere Analysis Analysis Extraction->Analysis LC-MS/MS

Caption: Recommended experimental workflow to ensure sample stability.

References

Technical Support Center: Optimization of Derivatization for Docosatetraenoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of docosatetraenoyl-CoA for analytical purposes.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of docosatetraenoyl-CoA?

A1: Derivatization is crucial for several reasons. For Gas Chromatography (GC) analysis, the high polarity and low volatility of docosatetraenoyl-CoA make it unsuitable for direct injection. Derivatization to a less polar and more volatile form, such as a fatty acid methyl ester (FAME), is essential.[1] In Liquid Chromatography-Mass Spectrometry (LC-MS), while direct analysis is possible, derivatization can significantly enhance ionization efficiency and, consequently, the sensitivity and specificity of detection.[2][3]

Q2: What are the most common derivatization methods for analyzing docosatetraenoyl-CoA?

A2: The most common methods involve the cleavage of the thioester bond and subsequent derivatization of the released docosatetraenoic acid. These include:

  • Esterification: Conversion to fatty acid methyl esters (FAMEs) for GC analysis, typically using reagents like boron trifluoride in methanol (B129727) (BF3-methanol).[1][4]

  • Silylation: Conversion to trimethylsilyl (B98337) (TMS) esters for GC analysis, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4][5]

  • Derivatization for LC-MS: Employing reagents that introduce a permanently charged or easily ionizable group to enhance detection by electrospray ionization (ESI), such as N-(4-aminomethylphenyl)pyridinium (AMPP).[2]

Q3: How do I choose the right derivatization reagent for my analysis?

A3: The choice of reagent depends on your analytical platform and experimental goals:

  • For GC-based analysis , FAME derivatization with BF3-methanol is a robust and widely used method for total fatty acid profiling. Silylation with BSTFA is an alternative, particularly for free fatty acids.[4]

  • For LC-MS/MS analysis , where high sensitivity is required, reagents that improve ionization efficiency are preferred. For instance, AMPP derivatization can increase detection sensitivity by 10- to 20-fold compared to underivatized analysis.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield After Derivatization
Potential Cause Troubleshooting Step
Incomplete Hydrolysis of Acyl-CoA Ensure complete hydrolysis of the thioester bond prior to derivatization of the fatty acid. This can be achieved by alkaline hydrolysis (e.g., with KOH in methanol).
Presence of Water in the Reaction Water can interfere with many derivatization reagents, especially silylating agents and BF3-methanol. Ensure samples are thoroughly dried before adding the reagent. Consider using a water scavenger like 2,2-dimethoxypropane.[1]
Degradation of Docosatetraenoyl-CoA Docosatetraenoyl-CoA is a polyunsaturated fatty acyl-CoA and is susceptible to oxidation. Handle samples on ice, use antioxidants (e.g., BHT), and store under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reaction Conditions Optimize reaction temperature and time. For FAME derivatization with BF3-methanol, heating at 60-100°C for 10-60 minutes is typical.[1][4] For silylation with BSTFA, 60°C for 60 minutes is a good starting point.[4]
Reagent Degradation Derivatization reagents are often sensitive to moisture and air. Use fresh reagents and store them under the recommended conditions.
Issue 2: Poor Chromatographic Peak Shape or Resolution
Potential Cause Troubleshooting Step
Incomplete Derivatization The presence of underivatized docosatetraenoic acid can lead to tailing peaks.[1] Increase the amount of derivatization reagent, extend the reaction time, or increase the temperature.
Sample Overload Injecting too much sample can lead to broad or fronting peaks. Dilute the sample before injection.
Active Sites in the GC Inlet or Column The presence of active sites can cause adsorption of the analyte. Use a deactivated inlet liner and a high-quality capillary column.
Co-elution with Interfering Compounds Optimize the temperature program in GC or the gradient in LC to improve the separation of your analyte from other components in the sample matrix.
Issue 3: Low Signal Intensity in Mass Spectrometry

| Potential Cause | Troubleshooting Step | | Ion Suppression in LC-MS | Co-eluting matrix components can suppress the ionization of the derivatized analyte. Improve chromatographic separation or consider a sample cleanup step like solid-phase extraction (SPE). | | Inefficient Ionization | For LC-MS, if analyzing the underivatized docosatetraenoyl-CoA, the ionization efficiency might be low.[2] Consider using a derivatization reagent that adds a readily ionizable group. | | Suboptimal MS Parameters | Optimize MS parameters such as spray voltage, capillary temperature, and collision energy (for MS/MS) to maximize the signal for your specific derivative. |

Quantitative Data Summary

The following tables summarize key quantitative parameters for common derivatization methods applicable to the analysis of long-chain fatty acids like docosatetraenoic acid.

Table 1: Comparison of Derivatization Methods for GC Analysis

Derivatization MethodTypical ReagentsReaction ConditionsReported Derivatization EfficiencyLimit of Detection (LOD)Key AdvantagesKey Disadvantages
Acid-Catalyzed Esterification (FAMEs) Boron trifluoride-methanol (BF3-methanol), Methanolic HCl60-100°C, 10-90 min[4]Highpmol rangeRobust, well-established methodHarsh conditions can degrade some analytes
Silylation BSTFA with 1% TMCS60°C, 60 min[4]Highfmol to pmol rangeMilder reaction conditionsDerivatives are sensitive to moisture

Table 2: Derivatization for Enhanced LC-MS/MS Sensitivity

Derivatization ReagentTarget Analyte FormTypical Reaction ConditionsReported Sensitivity ImprovementAnalytical Platform
AMPP (N-(4-aminomethylphenyl)-pyridinium) Free Fatty AcidsNot specified10- to 20-fold[2]LC-MS/MS
Cholamine Free Fatty AcidsHATU as coupling reagent~2000-fold[2]LC-MS/MS
Dns-PP/Dens-PP Free Fatty AcidsNot specified50- to 1500-fold[2]LC-MS/MS

Experimental Protocols

Protocol 1: FAME Derivatization using BF3-Methanol for GC Analysis

This protocol is adapted for the analysis of total docosatetraenoic acid from a sample containing docosatetraenoyl-CoA after hydrolysis.

Materials:

  • Sample containing docosatetraenoyl-CoA

  • 0.5 M KOH in methanol

  • 14% BF3-methanol solution

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Reaction vials with PTFE-lined caps

Procedure:

  • Hydrolysis: To the dried sample, add 1 mL of 0.5 M KOH in methanol. Cap the vial and heat at 60°C for 10 minutes to hydrolyze the thioester bond.

  • Derivatization: Cool the vial to room temperature. Add 1 mL of 14% BF3-methanol solution.[4] Cap the vial tightly and heat at 60°C for 30-60 minutes.[4]

  • Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.[4] Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[4]

  • Sample Cleanup: Allow the phases to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.[4] The sample is now ready for GC-MS analysis.

Protocol 2: Silylation using BSTFA for GC Analysis

This protocol is suitable for the derivatization of free docosatetraenoic acid after hydrolysis of the CoA ester.

Materials:

  • Dried sample containing docosatetraenoic acid

  • Acetonitrile

  • BSTFA with 1% TMCS

  • Reaction vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Reconstitute the dried sample in 100 µL of acetonitrile.[4]

  • Derivatization: Add 50 µL of BSTFA with 1% TMCS.[4] Cap the vial tightly and heat at 60°C for 60 minutes.[4]

  • Analysis: Cool the vial to room temperature. The sample can be directly injected into the GC-MS.[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Sample containing Docosatetraenoyl-CoA hydrolysis Alkaline Hydrolysis (e.g., KOH in Methanol) sample->hydrolysis dried_ffa Dried Docosatetraenoic Acid (FFA) hydrolysis->dried_ffa derivatization Add Derivatization Reagent & Heat dried_ffa->derivatization extraction Liquid-Liquid Extraction derivatization->extraction cleanup Drying (e.g., Na2SO4) extraction->cleanup analysis GC-MS or LC-MS Analysis cleanup->analysis

Caption: General experimental workflow for the derivatization and analysis of docosatetraenoyl-CoA.

troubleshooting_logic start Low/No Derivatization Product check_hydrolysis Is Hydrolysis Complete? start->check_hydrolysis check_water Is Sample Dry? check_hydrolysis->check_water Yes optimize_hydrolysis Optimize Hydrolysis Step check_hydrolysis->optimize_hydrolysis No check_reagent Is Reagent Fresh? check_water->check_reagent Yes dry_sample Thoroughly Dry Sample check_water->dry_sample No check_conditions Are Reaction Conditions Optimal? check_reagent->check_conditions Yes use_fresh_reagent Use Fresh Reagent check_reagent->use_fresh_reagent No optimize_reaction Optimize Time/Temp check_conditions->optimize_reaction No success Successful Derivatization check_conditions->success Yes

References

Technical Support Center: Docosatetraenoyl-CoA HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of docosatetraenoyl-CoA. This resource provides researchers, scientists, and drug development professionals with detailed guides and answers to frequently asked questions to help resolve common issues, particularly co-elution, encountered during experiments.

Troubleshooting Guide

Co-elution, where two or more compounds elute from the chromatography column at the same time, is a frequent challenge that can compromise the accuracy of both identification and quantification.[1][2] This guide addresses specific co-elution problems you might encounter during docosatetraenoyl-CoA analysis.

ProblemPotential Cause(s)Suggested Solution(s)
A single, broad, or shouldered peak is observed where docosatetraenoyl-CoA and other acyl-CoAs are expected. Inadequate Mobile Phase Strength: The capacity factor (k') may be too low, causing compounds to elute too quickly near the void volume.[1]Weaken the Mobile Phase: Increase the proportion of the aqueous solvent (e.g., buffer) at the beginning of the gradient to increase retention. Aim for a capacity factor between 1 and 5 for better separation.[1][3]
Poor Selectivity of the Stationary Phase: The column's chemistry may not be suitable for differentiating between docosatetraenoyl-CoA and structurally similar acyl-CoAs (e.g., other polyunsaturated fatty acyl-CoAs of similar chain length).[4]Change the Stationary Phase: Switch to a column with a different chemistry. If using a C18 column, consider a C8 for very long chains or a phenyl-hexyl or polar-embedded phase column to alter selectivity.[4][5]
Inappropriate Mobile Phase Composition: The choice of organic solvent or buffer pH may not provide optimal selectivity for your analytes.Modify the Mobile Phase: 1. Change Organic Solvent: Substitute acetonitrile (B52724) with methanol (B129727) or vice versa. This can alter elution patterns due to different solvent properties.[6][7] 2. Adjust pH: Modify the pH of the aqueous buffer. This can change the ionization state of the analytes and improve separation.[6]
Known isomeric or isobaric acyl-CoAs are not being separated from docosatetraenoyl-CoA. Identical Chromatographic Behavior: The current combination of stationary and mobile phases does not provide enough resolving power to separate molecules with very similar physicochemical properties.[4]Optimize Selectivity Parameters: 1. Adjust Temperature: Lowering the column temperature can increase retention and sometimes improve resolution, while higher temperatures can alter selectivity, though analysis times will be longer.[8] 2. Use Ion-Pairing Reagents: Add an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase. These reagents can form neutral ion pairs with charged analytes like acyl-CoAs, enhancing retention and potentially improving separation on reversed-phase columns.[6]
Insufficient Column Efficiency: The peaks may be too wide, preventing baseline separation of closely eluting compounds.Improve Column Efficiency: 1. Decrease Particle Size: Use a column with smaller particles (e.g., sub-2 µm for UHPLC) to generate sharper peaks and higher efficiency.[6] 2. Increase Column Length: A longer column provides more theoretical plates, which can enhance resolution, but this will also increase backpressure and run time.[8] 3. Optimize Flow Rate: Lowering the flow rate can sometimes lead to narrower peaks and better resolution.[8]
Retention time of docosatetraenoyl-CoA is unstable or drifting. Poor Column Equilibration: The column is not fully equilibrated with the initial mobile phase conditions between runs, a common issue in gradient elution.[9]Increase Equilibration Time: Ensure the column is allowed sufficient time to re-equilibrate with the starting mobile phase composition before each injection.
Temperature Fluctuations: The ambient temperature around the column is not stable, affecting retention times.[9]Use a Column Oven: Maintain a consistent and stable temperature using a column oven to ensure reproducible retention times.[6][9]
Mobile Phase Composition Change: The mobile phase composition may change over time due to the evaporation of volatile components.Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep solvent bottles capped to prevent evaporation.[6]

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a significant problem in docosatetraenoyl-CoA analysis?

A1: Co-elution occurs when two or more distinct compounds are not sufficiently separated by the HPLC system, causing them to elute as a single, overlapping peak.[2] This is a major issue in the analysis of docosatetraenoyl-CoA because biological samples contain a complex mixture of structurally similar lipids, such as other C22 polyunsaturated acyl-CoAs (e.g., docosapentaenoyl-CoA, 22:5-CoA) or arachidonoyl-CoA (20:4-CoA).[10] Co-elution compromises data integrity by leading to inaccurate identification and the overestimation of analyte quantities.[2]

Q2: How can I confirm if a peak contains co-eluting compounds?

A2: Detecting co-elution can be challenging, but several methods can be employed:

  • Peak Shape Analysis: Look for asymmetrical peaks with "shoulders" or those that appear unusually broad, which can indicate the presence of more than one compound.[1][2]

  • Diode Array Detector (DAD) Analysis: A DAD scans across a range of wavelengths. By performing a peak purity analysis, you can compare UV spectra taken from the upslope, apex, and downslope of the peak.[3] If the spectra differ, the peak is impure and contains co-eluting species.[1][2]

  • Mass Spectrometry (MS) Detection: Coupling your HPLC to a mass spectrometer is a highly effective method. By examining the mass spectra across the eluting peak, you can identify the presence of different mass-to-charge ratios (m/z), confirming co-elution.[1]

Q3: What are the recommended starting parameters for docosatetraenoyl-CoA HPLC analysis?

A3: For separating long-chain polyunsaturated acyl-CoAs, a reversed-phase HPLC method is most common.[10] The following table summarizes typical starting conditions that can be optimized for your specific application.

ParameterRecommendationRationale
Column Reversed-Phase C18, 150-250 mm length, 3-5 µm particle sizeC18 columns provide good retention for the long acyl chains of compounds like docosatetraenoyl-CoA.[5]
Mobile Phase A 75 mM Potassium Phosphate (KH₂PO₄), pH 4.9A buffered aqueous phase is necessary to maintain a stable pH and ensure reproducible chromatography.[10][11]
Mobile Phase B Acetonitrile (or Methanol)Acetonitrile is a common organic modifier for reversed-phase separation of acyl-CoAs.[10][12]
Gradient Elution A shallow gradient from a lower to a higher percentage of Mobile Phase BA gradient is essential for eluting a wide range of acyl-CoAs with good peak shape and resolution in a reasonable time.[5]
Flow Rate 0.5 - 1.0 mL/minThis flow rate is typical for standard analytical HPLC columns.
Column Temperature 30 - 40 °CUsing a column oven provides stable retention times. Temperature can be adjusted to optimize selectivity.[6]
Detection UV at 260 nmThe adenine (B156593) moiety of the Coenzyme A molecule has a strong absorbance at this wavelength.[10]

Q4: How does sample preparation impact co-elution, and what is a reliable protocol?

A4: Proper sample preparation is critical to minimize interferences and potential co-elution.[13] A robust sample prep protocol removes matrix components that can interfere with the analysis and concentrates the analytes of interest.[14] Solid-phase extraction (SPE) is a highly effective technique for purifying and concentrating acyl-CoAs from biological extracts.[5][6]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction and Solid-Phase Purification

This protocol is adapted from established methods for extracting long-chain acyl-CoAs from tissues.[5][11]

1. Sample Homogenization: a. Homogenize up to 50 mg of frozen tissue powder in a glass homogenizer with 1 mL of 100 mM KH₂PO₄ buffer (pH 4.9).[5] b. Add 2 mL of 2-propanol and continue homogenization.[5]

2. Extraction: a. Add 2 mL of acetonitrile to the homogenate, vortex thoroughly, and let it sit on ice for 10 minutes to precipitate proteins.[5] b. Centrifuge the sample at 3000 x g for 10 minutes at 4°C. c. Collect the supernatant containing the acyl-CoAs.

3. Solid-Phase Purification (SPE): a. Condition an oligonucleotide purification cartridge or a C18 SPE cartridge by washing with methanol followed by an aqueous buffer.[5][6] b. Load the supernatant from the extraction step onto the conditioned cartridge. c. Wash the cartridge with a weak solvent (e.g., aqueous buffer with a low percentage of organic solvent) to remove hydrophilic impurities.[6] d. Elute the acyl-CoAs using a stronger solvent, such as a mixture of 2-propanol or acetonitrile in buffer.[5]

4. Sample Concentration and Reconstitution: a. Evaporate the eluent to dryness under a gentle stream of nitrogen.[6] b. Reconstitute the dried sample in a small, precise volume of a solvent that is compatible with the initial HPLC mobile phase (e.g., 50% methanol or the initial mobile phase itself).[6][12] Acyl-CoAs are prone to hydrolysis in aqueous solutions, so reconstitution in a solvent containing methanol can improve stability.[12]

Mandatory Visualizations

Troubleshooting_Workflow cluster_Start Problem Identification cluster_Resolution Outcome start Co-elution Suspected (Broad/Shouldered Peak) opt_gradient opt_gradient start->opt_gradient Initial Step resolved Co-elution Resolved opt_gradient->resolved Success opt_solvent opt_solvent opt_gradient->opt_solvent If no improvement opt_solvent->resolved Success opt_temp opt_temp opt_solvent->opt_temp If still co-eluting opt_temp->resolved Success opt_flow opt_flow opt_temp->opt_flow Fine-tuning opt_flow->resolved Success change_column change_column opt_flow->change_column If resolution is still poor change_column->resolved Success use_ms use_ms change_column->use_ms For complex mixtures use_ms->resolved

Resolution_Factors cluster_selectivity Selectivity (α) cluster_efficiency Efficiency (N) cluster_retention Retention / Capacity Factor (k') center Improve HPLC Resolution selectivity_params Mobile Phase (Solvent, pH) Stationary Phase (Column Chemistry) Temperature center->selectivity_params Affects peak spacing efficiency_params Column Length Particle Size Flow Rate center->efficiency_params Affects peak width retention_params Mobile Phase Strength (Aqueous/Organic Ratio) center->retention_params Affects elution time

References

Validation & Comparative

A Comparative Guide to Validating a Docosatetraenoyl-CoA Quantification Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the quantification of docosatetraenoyl-CoA, a critical intermediate in lipid metabolism. We present a detailed analysis of the predominant liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach and discuss alternative enzymatic assays. This guide includes supporting experimental data, detailed protocols, and visual representations of key pathways and workflows to aid researchers in selecting and validating the most suitable method for their studies.

Method Performance Comparison

The selection of a quantification method hinges on its performance characteristics. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out for its superior sensitivity and specificity, enzymatic assays offer a more accessible alternative for some laboratories.

Below is a summary of typical performance data for the quantification of long-chain acyl-CoAs. It is important to note that while specific validation data for docosatetraenoyl-CoA is not extensively published, the data presented for other long-chain acyl-CoAs are representative of the expected performance for molecules of a similar class.

Performance MetricLC-MS/MS MethodEnzymatic Assay
Limit of Detection (LOD) 0.1 - 1 pmol5 - 10 pmol
Limit of Quantification (LOQ) 0.5 - 5 pmol15 - 30 pmol
**Linearity (R²) **>0.99>0.98
Dynamic Range ~3-4 orders of magnitude~2-3 orders of magnitude
Precision (Intra-day %CV) <10%<15%
Precision (Inter-day %CV) <15%<20%
Accuracy (% Recovery) 90-110%85-115%
Specificity High (based on mass-to-charge ratio)Moderate (potential for cross-reactivity)
Sample Volume Required Low (e.g., <100 µL)Moderate (e.g., >100 µL)
Run Time per Sample ~10-20 minutes~30-60 minutes

Signaling Pathway: Docosatetraenoyl-CoA in Fatty Acid Elongation

Docosatetraenoyl-CoA is a key substrate in the biosynthesis of very-long-chain polyunsaturated fatty acids. The enzyme ELOVL2 (Elongation of Very-Long-Chain Fatty Acids Protein 2) plays a crucial role in this pathway by catalyzing the elongation of docosatetraenoyl-CoA. This process is vital for maintaining the lipid composition of cellular membranes, particularly in tissues like the retina and brain.

Docosatetraenoyl_CoA_Pathway Docosatetraenoyl-CoA Elongation Pathway cluster_ER Endoplasmic Reticulum Arachidonoyl_CoA Arachidonoyl-CoA (20:4n-6) Docosatetraenoyl_CoA Docosatetraenoyl-CoA (22:4n-6) Arachidonoyl_CoA->Docosatetraenoyl_CoA Elongation Tetracosatetraenoyl_CoA Tetracosatetraenoyl-CoA (24:4n-6) Docosatetraenoyl_CoA->Tetracosatetraenoyl_CoA Elongation Malonyl_CoA_1 Malonyl-CoA ELOVL5 ELOVL5 Malonyl_CoA_1->ELOVL5 Malonyl_CoA_2 Malonyl-CoA ELOVL2 ELOVL2 Malonyl_CoA_2->ELOVL2 ELOVL5->Docosatetraenoyl_CoA ELOVL2->Tetracosatetraenoyl_CoA

Docosatetraenoyl-CoA elongation pathway.

Experimental Protocols

LC-MS/MS Quantification of Docosatetraenoyl-CoA

This protocol provides a robust and sensitive method for the quantification of docosatetraenoyl-CoA in biological samples.

a. Sample Preparation (Protein Precipitation & Extraction)

  • Homogenization: Homogenize tissue samples or cell pellets in a cold solution of acetonitrile/methanol/water (40:40:20, v/v/v).

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., ¹³C-labeled or odd-chain acyl-CoA) to the homogenate.

  • Incubation: Vortex the mixture and incubate on ice for 30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water).

b. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 2% to 98% Mobile Phase B over 10 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

c. Mass Spectrometry

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for Docosatetraenoyl-CoA: The specific precursor and product ions should be determined by direct infusion of a docosatetraenoyl-CoA standard. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the phosphopantetheine group.

  • Instrumentation: A triple quadrupole mass spectrometer.

Enzymatic Assay for Long-Chain Acyl-CoA

This protocol describes a general method for determining the concentration of long-chain acyl-CoAs using a coupled enzymatic reaction that produces a detectable signal (e.g., colorimetric or fluorometric).

a. Reagents

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

  • Acyl-CoA oxidase.

  • Horseradish peroxidase (HRP).

  • A suitable chromogenic or fluorogenic substrate for HRP (e.g., Amplex Red).

  • Long-chain acyl-CoA standards.

b. Assay Procedure

  • Standard Curve Preparation: Prepare a series of dilutions of a long-chain acyl-CoA standard in the reaction buffer.

  • Sample Preparation: Prepare cell or tissue lysates in the reaction buffer.

  • Reaction Mixture: Prepare a master mix containing acyl-CoA oxidase, HRP, and the detection substrate in the reaction buffer.

  • Assay Initiation: Add the reaction mixture to the standards and samples in a 96-well plate.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Quantification: Determine the concentration of long-chain acyl-CoA in the samples by comparing their signal to the standard curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the LC-MS/MS-based quantification of docosatetraenoyl-CoA, from sample collection to data analysis.

LCMS_Workflow LC-MS/MS Quantification Workflow Sample_Collection Sample Collection (Tissue/Cells) Homogenization Homogenization Sample_Collection->Homogenization Protein_Precipitation Protein Precipitation & Extraction Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Drying Drying Down Supernatant_Transfer->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

LC-MS/MS experimental workflow.

A Comparative Guide for Researchers: Docosatetraenoyl-CoA vs. Arachidonoyl-CoA as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 17, 2025

For researchers in lipidomics, signal transduction, and drug development, understanding the nuanced differences in how enzymes process structurally similar fatty acyl-CoA molecules is paramount. This guide provides an objective comparison of docosatetraenoyl-CoA and arachidonoyl-CoA as enzyme substrates, focusing on the key enzyme Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4), for which direct comparative data exists.

Docosatetraenoyl-CoA (Adrenoyl-CoA, C22:4n-6) and arachidonoyl-CoA (C20:4n-6) are both polyunsaturated acyl-CoA molecules that serve as critical precursors for signaling lipids and components of cellular membranes. Arachidonoyl-CoA is the activated form of arachidonic acid (AA), the well-studied precursor to the eicosanoid family of inflammatory mediators.[1][2] Docosatetraenoyl-CoA is the activated form of adrenic acid (AdA), the 2-carbon elongation product of arachidonic acid, which also serves as a substrate for the production of bioactive lipid mediators.[3]

The activation of these fatty acids—the conversion to their CoA thioesters—is a critical control point in their metabolism, primarily catalyzed by Acyl-CoA Synthetase (ACS) enzymes.[4][5] Among the ACSL isoforms, ACSL4 has a distinct preference for polyunsaturated fatty acids, including both arachidonic and adrenic acids.[4][6]

Quantitative Data Presentation: Enzyme Kinetics

The substrate specificity of an enzyme is best understood by comparing its kinetic parameters: the Michaelis constant (Km) and the maximum velocity (Vmax). Km reflects the substrate concentration at which the reaction rate is half of Vmax, with a lower Km indicating a higher affinity of the enzyme for the substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

Direct comparative kinetic analysis of human ACSL4 variants has been performed, providing valuable insight into their handling of these two substrates.

Table 1: Kinetic Parameters of Human ACSL4 Variants for Arachidonic and Adrenic Acid

Enzyme VariantSubstrateKm (μM)Vmax (nmol/min/mg protein)Catalytic Efficiency (Vmax/Km)
ACSL4v1 Arachidonic Acid (C20:4)10.329.82.89
Adrenic Acid (C22:4)Not DeterminedLower than AANot Determined
ACSL4v2 Arachidonic Acid (C20:4)11.045.44.13
Adrenic Acid (C22:4)Not DeterminedLower than AANot Determined

*Data sourced from Akane et al., 2019.[7][8] The study demonstrated that while both ACSL4 variants can activate adrenic acid, the reaction rates were lower than for arachidonic acid. Precise Km and Vmax values for adrenic acid were not provided in the study, precluding a direct calculation of catalytic efficiency. However, the study confirms that both are viable substrates.[7][8]

Signaling Pathways and Metabolic Relationship

Arachidonoyl-CoA sits (B43327) at a crucial metabolic juncture. It can be incorporated into phospholipids, which remodels cellular membranes and creates a reservoir for future signaling events. Alternatively, the arachidonate (B1239269) moiety can be released and metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes to generate eicosanoids.[2] Docosatetraenoyl-CoA follows a similar path. It is generated from arachidonoyl-CoA via a two-carbon elongation step and can likewise be incorporated into membrane lipids or metabolized by the same enzyme families to produce elongated eicosanoids, sometimes referred to as docosanoids.[3]

Metabolic_Pathway cluster_0 Metabolic Activation & Elongation cluster_1 Downstream Metabolism Arachidonic_Acid Arachidonic Acid (AA, C20:4) Arachidonoyl_CoA Arachidonoyl-CoA Arachidonic_Acid->Arachidonoyl_CoA ACSL4 Docosatetraenoyl_CoA Docosatetraenoyl-CoA (Adrenoyl-CoA, C22:4) Arachidonoyl_CoA->Docosatetraenoyl_CoA Fatty Acid Elongase Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) Arachidonoyl_CoA->Eicosanoids COX, LOX, CYP450 Membrane_PL_AA Membrane Phospholipids (AA-PL) Arachidonoyl_CoA->Membrane_PL_AA Acyltransferases Adrenic_Acid Adrenic Acid (AdA, C22:4) Docosatetraenoyl_CoA->Adrenic_Acid Acyl-CoA Thioesterase Docosanoids Elongated Eicosanoids/ Docosanoids Docosatetraenoyl_CoA->Docosanoids COX, LOX, CYP450 Membrane_PL_AdA Membrane Phospholipids (AdA-PL) Docosatetraenoyl_CoA->Membrane_PL_AdA Acyltransferases Adrenic_Acid->Docosatetraenoyl_CoA ACSL4

Caption: Metabolic relationship of Arachidonoyl-CoA and Docosatetraenoyl-CoA.

Experimental Protocols

Accurate determination of enzyme kinetics is fundamental to comparing substrates. Below is a detailed methodology for a sensitive acyl-CoA synthetase activity assay using LC-MS/MS, based on the protocol used to compare arachidonic and adrenic acid activation by ACSL4.[7][8]

Protocol: Acyl-CoA Synthetase (ACSL) Activity Assay via LC-MS/MS

1. Objective: To quantify the formation of a specific acyl-CoA (e.g., arachidonoyl-CoA or docosatetraenoyl-CoA) from its corresponding free fatty acid by a purified enzyme or cell lysate.

2. Materials:

  • Enzyme Source: Purified recombinant ACSL4 or cell/tissue lysate.

  • Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 200 mM KCl.

  • Substrates:

    • Free fatty acid (Arachidonic acid or Adrenic acid), typically dissolved in ethanol (B145695) to a stock concentration of 10 mM.

    • ATP solution: 100 mM in water (pH 7.0).

    • Coenzyme A (CoA-SH) solution: 10 mM in water.

  • Reaction Stop Solution: 2-propanol containing an internal standard (e.g., 1 µM C17:0-CoA).

  • Equipment:

    • Thermomixer or water bath set to 37°C.

    • Microcentrifuge tubes.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

3. Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a final volume of 100 µL:

    • 50 µL of 2x Reaction Buffer.

    • 10 µL of 10 mM CoA solution (final concentration: 1 mM).

    • 10 µL of 100 mM ATP solution (final concentration: 10 mM).

    • Variable volume of fatty acid substrate (e.g., 1 µL of a 1 mM stock for a final concentration of 10 µM).

    • Add water to bring the volume to 90 µL.

  • Pre-incubation: Equilibrate the reaction mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add 10 µL of the enzyme solution to the reaction mixture, vortex briefly, and incubate at 37°C. The amount of enzyme and incubation time should be optimized to ensure the reaction is in the linear range (e.g., 1 µg of purified enzyme for 10 minutes).

  • Terminate Reaction: Stop the reaction by adding 400 µL of ice-cold 2-propanol containing the internal standard. Vortex vigorously.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the terminated reaction at 14,000 x g for 10 minutes at 4°C to pellet precipitated protein.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto a suitable C18 column.

    • Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Detect the product acyl-CoA and the internal standard using Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for each analyte must be determined empirically.

4. Data Analysis:

  • Generate a standard curve using known concentrations of the target acyl-CoA.

  • Calculate the amount of product formed in the enzymatic reaction by normalizing the peak area of the analyte to the peak area of the internal standard and comparing it against the standard curve.

  • Calculate the specific activity as nmol of product formed per minute per mg of protein (nmol/min/mg).

  • To determine Km and Vmax, repeat the assay with varying concentrations of the fatty acid substrate and fit the resulting velocity data to the Michaelis-Menten equation using non-linear regression software.

Experimental_Workflow cluster_workflow ACSL Activity Assay Workflow A 1. Prepare Reaction Mix (Buffer, ATP, CoA, Fatty Acid) B 2. Pre-incubate at 37°C A->B C 3. Initiate with Enzyme (e.g., ACSL4) B->C D 4. Incubate at 37°C (e.g., 10 min) C->D E 5. Terminate Reaction (2-Propanol + Internal Std) D->E F 6. Centrifuge to Remove Protein E->F G 7. Analyze Supernatant by LC-MS/MS F->G H 8. Quantify Acyl-CoA & Determine Kinetics G->H

Caption: Workflow for determining acyl-CoA synthetase activity and kinetics.

Conclusion

Both docosatetraenoyl-CoA and arachidonoyl-CoA are important substrates in cellular lipid metabolism, particularly for the enzyme ACSL4, which displays a preference for activating polyunsaturated fatty acids.[4] Experimental data indicates that while both C20:4 (arachidonic) and C22:4 (adrenic) fatty acids are substrates for ACSL4, the enzyme exhibits a higher maximum reaction velocity for arachidonic acid.[7][8] This suggests that under substrate-saturating conditions, the cell can produce arachidonoyl-CoA more rapidly than docosatetraenoyl-CoA via ACSL4.

This kinetic preference may have significant physiological implications. The efficient activation of arachidonic acid by ACSL4 ensures a steady supply of arachidonoyl-CoA for both eicosanoid production and membrane remodeling.[6] The ability of ACSL4 to also activate adrenic acid, albeit at a slower rate, confirms its role in the metabolism of very-long-chain fatty acids, which are crucial for the function of specific tissues like the brain and adrenal glands.[3] For researchers investigating inflammatory pathways, ferroptosis, or steroidogenesis, understanding the competitive activation of these two substrates by ACSL4 is crucial for interpreting metabolic flux and designing targeted therapeutic strategies.

References

A Researcher's Guide to Accurate Docosatetraenoyl-CoA Measurement: A Comparison of Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of docosatetraenoyl-CoA (adrenoyl-CoA), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of commonly used internal standards, supported by experimental data, to inform the selection of the most suitable standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Docosatetraenoyl-CoA, a 22-carbon polyunsaturated very-long-chain acyl-CoA, plays a significant role in various physiological and pathological processes. Its accurate measurement is crucial for understanding its metabolic pathways and developing targeted therapeutic interventions. The gold standard for quantification is stable isotope dilution mass spectrometry, which relies on the use of an internal standard that closely mimics the analyte's behavior throughout the analytical process.

Comparing the Alternatives: Stable Isotope-Labeled vs. Odd-Chain Acyl-CoAs

The two primary categories of internal standards for acyl-CoA analysis are stable isotope-labeled (SIL) acyl-CoAs and odd-chain acyl-CoAs.

Stable Isotope-Labeled (SIL) Internal Standards are considered the "gold standard" for quantitative mass spectrometry.[1] They are analogues of the analyte where one or more atoms have been replaced with a heavy isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C).

  • ¹³C-Labeled Standards: These are the superior choice for accuracy and precision.[1] The incorporation of ¹³C into the carbon backbone results in a molecule with virtually identical physicochemical properties to the native analyte, ensuring near-perfect co-elution during chromatography.[1] This is critical for compensating for matrix effects, where other molecules in the sample can interfere with the ionization of the analyte.[1]

  • Deuterated (²H-Labeled) Standards: While more commonly available and less expensive than their ¹³C counterparts, deuterated standards can exhibit a slight chromatographic shift, eluting slightly earlier than the unlabeled analyte.[1] This "isotope effect" can lead to differential matrix effects and potentially compromise the accuracy of quantification.[1] Furthermore, deuterium atoms can sometimes be prone to back-exchange with hydrogen atoms from the sample or solvent, which would affect the integrity of the standard.[2]

Odd-Chain Acyl-CoAs , such as heptadecanoyl-CoA (C17:0), are naturally occurring acyl-CoAs with an odd number of carbon atoms, making them rare in most biological systems.[3]

  • Advantages: They are a more cost-effective alternative to SIL standards.

  • Disadvantages: Their chemical and physical properties are not identical to docosatetraenoyl-CoA. This difference in chain length and degree of unsaturation can lead to variations in extraction efficiency, chromatographic retention, and ionization response, ultimately impacting the accuracy of quantification. While they can correct for some variability, they cannot account for analyte-specific matrix effects as effectively as a co-eluting SIL internal standard.

Performance Data: A Comparative Overview

The following table summarizes the key performance characteristics of different internal standards for the quantification of very-long-chain polyunsaturated acyl-CoAs like docosatetraenoyl-CoA.

Internal Standard TypeCo-elution with AnalyteCorrection for Matrix EffectsIsotopic StabilityAccuracy & PrecisionRecommendation
¹³C-Labeled Docosatetraenoyl-CoA Excellent (near-perfect co-elution)[1]Excellent[1]Excellent[2]HighestGold Standard
Deuterated Docosatetraenoyl-CoA Good (potential for slight retention time shift)[1]Good (can be compromised by chromatographic shift)[1]Good (potential for back-exchange)[2]HighExcellent Alternative
Odd-Chain Acyl-CoA (e.g., C17:0-CoA) Poor (significant difference in retention time)Partial (cannot correct for analyte-specific effects)Not ApplicableModerateAcceptable for Relative Quantification

Experimental Protocols

General Workflow for Docosatetraenoyl-CoA Quantification

A generalized workflow for the accurate measurement of docosatetraenoyl-CoA involves several key steps, from sample preparation to data analysis.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Internal Standard Spiking Internal Standard Spiking Homogenization->Internal Standard Spiking Lipid Extraction Lipid Extraction Internal Standard Spiking->Lipid Extraction Sample Cleanup (SPE) Sample Cleanup (SPE) Lipid Extraction->Sample Cleanup (SPE) Chromatographic Separation Chromatographic Separation Sample Cleanup (SPE)->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Peak Integration Peak Integration Mass Spectrometric Detection->Peak Integration Concentration Calculation Concentration Calculation Peak Integration->Concentration Calculation

Experimental workflow for docosatetraenoyl-CoA analysis.

Detailed Method for LC-MS/MS Analysis

The following provides a representative protocol for the quantification of docosatetraenoyl-CoA using a stable isotope-labeled internal standard.

1. Sample Preparation:

  • Homogenization: Homogenize tissue samples in a suitable buffer on ice.

  • Internal Standard Spiking: Add a known amount of ¹³C-labeled or deuterated docosatetraenoyl-CoA internal standard to the homogenate.

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol or methyl-tert-butyl ether (MTBE).

  • Solid-Phase Extraction (SPE): Use a reversed-phase SPE cartridge to clean up the lipid extract and enrich the acyl-CoA fraction.

2. LC-MS/MS Conditions:

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate.

  • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the acyl-CoAs.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.

  • Ionization: Electrospray ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the precursor and product ions of both the analyte and the internal standard.

3. Data Analysis:

  • Peak Integration: Integrate the peak areas of the analyte and the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte in a series of calibration standards.

  • Concentration Calculation: Determine the concentration of docosatetraenoyl-CoA in the samples by interpolating their peak area ratios from the calibration curve.

Docosatetraenoyl-CoA Metabolism

Docosatetraenoyl-CoA is an intermediate in the metabolism of n-6 polyunsaturated fatty acids. It is synthesized from linoleic acid through a series of elongation and desaturation steps and can be further metabolized or degraded.

Linoleic Acid (18:2n-6) Linoleic Acid (18:2n-6) γ-Linolenic Acid (18:3n-6) γ-Linolenic Acid (18:3n-6) Linoleic Acid (18:2n-6)->γ-Linolenic Acid (18:3n-6) Δ6-desaturase Dihomo-γ-linolenic Acid (20:3n-6) Dihomo-γ-linolenic Acid (20:3n-6) γ-Linolenic Acid (18:3n-6)->Dihomo-γ-linolenic Acid (20:3n-6) Elongase Arachidonic Acid (20:4n-6) Arachidonic Acid (20:4n-6) Dihomo-γ-linolenic Acid (20:3n-6)->Arachidonic Acid (20:4n-6) Δ5-desaturase Adrenic Acid (22:4n-6) Adrenic Acid (22:4n-6) Arachidonic Acid (20:4n-6)->Adrenic Acid (22:4n-6) Elongase Docosatetraenoyl-CoA Docosatetraenoyl-CoA Adrenic Acid (22:4n-6)->Docosatetraenoyl-CoA Acyl-CoA Synthetase Metabolites (e.g., Dihomo-prostaglandins) Metabolites (e.g., Dihomo-prostaglandins) Docosatetraenoyl-CoA->Metabolites (e.g., Dihomo-prostaglandins) COX, LOX, CYP450 Arachidonoyl-CoA Arachidonoyl-CoA Docosatetraenoyl-CoA->Arachidonoyl-CoA β-oxidation

Biosynthesis and metabolism of docosatetraenoyl-CoA.

References

A Researcher's Guide to Cross-Validation of Docosatetraenoyl-CoA Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and signaling, the accurate quantification of specific lipid species is critical. Docosatetraenoyl-CoA, a long-chain fatty acyl-CoA, is a key intermediate in the metabolism of docosahexaenoic acid (DHA) and related pathways. The selection of an appropriate assay for its quantification is paramount for reliable experimental outcomes. This guide provides a comparative overview of the primary analytical methods for docosatetraenoyl-CoA, offering insights into their performance characteristics based on data from similar very long-chain acyl-CoAs, alongside detailed experimental protocols and visual guides to the underlying biochemical and experimental workflows.

Comparison of Analytical Methods for Docosatetraenoyl-CoA Quantification

The quantification of docosatetraenoyl-CoA in biological samples is primarily achieved through three major analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzymatic Assays. Each method offers a distinct balance of sensitivity, specificity, throughput, and cost.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for the analysis of acyl-CoAs due to its exceptional sensitivity and specificity.[1][2] This technique allows for the precise identification and quantification of docosatetraenoyl-CoA even in complex biological matrices. The use of multiple reaction monitoring (MRM) enhances the specificity by monitoring characteristic fragmentation patterns of the target molecule.[2]

High-Performance Liquid Chromatography with UV detection (HPLC-UV) represents a more accessible and cost-effective alternative to LC-MS/MS. While it is a robust and reliable technique, its sensitivity is generally lower than that of mass spectrometry. Quantification is based on the UV absorbance of the Coenzyme A moiety at around 260 nm. This method is suitable for applications where the concentration of docosatetraenoyl-CoA is relatively high.

Enzymatic Assays offer a high-throughput and straightforward approach for the quantification of total or specific acyl-CoAs. These assays typically involve a series of coupled enzymatic reactions that result in the production of a detectable signal, such as a change in color or fluorescence. While convenient, their specificity for a particular acyl-CoA like docosatetraenoyl-CoA can be a limitation, and they may be more susceptible to interference from other components in the sample matrix.

The following table summarizes the key performance characteristics of these methods for the analysis of very long-chain acyl-CoAs, providing a framework for selecting the most appropriate assay for your research needs.

FeatureLC-MS/MSHPLC-UVEnzymatic Assay
Sensitivity Very High (fmol to pmol range)Moderate (pmol to nmol range)Low to Moderate
Specificity Very HighModerateLow to Moderate
Linearity Wide dynamic rangeGoodVariable
Precision HighHighGood
Throughput ModerateModerate to HighHigh
Cost HighModerateLow
Expertise Required HighModerateLow

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical assay. Below are representative protocols for the quantification of docosatetraenoyl-CoA using LC-MS/MS, HPLC-UV, and a generic enzymatic assay.

Protocol 1: Quantification of Docosatetraenoyl-CoA by LC-MS/MS

This protocol is adapted from established methods for long-chain acyl-CoA analysis.[3][4]

1. Sample Preparation (Extraction of Acyl-CoAs) a. Homogenize frozen tissue or cell pellets in 1 mL of ice-cold extraction solvent (e.g., 2:1:0.8 methanol:chloroform:water). b. Add an internal standard (e.g., C17:0-CoA) to each sample for quantification. c. Vortex vigorously for 5 minutes at 4°C. d. Centrifuge at 15,000 x g for 10 minutes at 4°C. e. Collect the supernatant containing the acyl-CoAs. f. Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent (e.g., 50% acetonitrile).

2. LC Separation a. Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm). b. Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water. c. Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (e.g., 80:20). d. Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes. e. Flow Rate: 0.3 mL/min. f. Column Temperature: 40°C.

3. MS/MS Detection a. Ionization Mode: Positive Electrospray Ionization (ESI+). b. MRM Transitions: Monitor for the specific precursor-to-product ion transition for docosatetraenoyl-CoA and the internal standard. For many acyl-CoAs, a neutral loss of 507 Da is a characteristic fragmentation.[2] c. Quantification: Generate a standard curve using a series of known concentrations of docosatetraenoyl-CoA standard. Calculate the concentration in samples by relating the peak area ratio of the analyte to the internal standard to the standard curve.

Protocol 2: Quantification of Docosatetraenoyl-CoA by HPLC-UV

This protocol is based on general methods for acyl-CoA analysis by HPLC-UV.

1. Sample Preparation a. Follow the same extraction procedure as described in Protocol 1.

2. HPLC Separation a. Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm). b. Mobile Phase A: 50 mM potassium phosphate (B84403) buffer (pH 5.0). c. Mobile Phase B: Acetonitrile. d. Gradient: A linear gradient from 10% to 80% Mobile Phase B over 30 minutes. e. Flow Rate: 1.0 mL/min. f. Column Temperature: 30°C.

3. UV Detection a. Wavelength: 260 nm. b. Quantification: Create a standard curve by injecting known concentrations of docosatetraenoyl-CoA. Determine the concentration in samples by comparing the peak area to the standard curve.

Protocol 3: Generic Enzymatic Assay for Acyl-CoA Quantification

This protocol outlines the general steps for a commercially available enzymatic assay kit.

1. Sample Preparation a. Prepare cell or tissue lysates according to the manufacturer's instructions, often involving homogenization in a specific assay buffer.

2. Assay Procedure a. Add samples and standards to a 96-well plate. b. Add the reaction mixture containing the necessary enzymes and substrates. This mixture often includes acyl-CoA oxidase or dehydrogenase, which initiates a cascade leading to a detectable product. c. Incubate the plate for the recommended time and temperature (e.g., 30 minutes at 37°C). d. Measure the absorbance or fluorescence at the specified wavelength using a plate reader.

3. Data Analysis a. Subtract the background reading from all measurements. b. Generate a standard curve by plotting the signal of the standards against their concentrations. c. Determine the concentration of acyl-CoA in the samples from the standard curve.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the context and process of docosatetraenoyl-CoA analysis is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate a simplified metabolic pathway involving docosatetraenoyl-CoA and a typical experimental workflow for its cross-validation.

DTA Docosatetraenoic Acid (DTA) DTACoA Docosatetraenoyl-CoA DTA->DTACoA ACSL Elongation Elongation DTACoA->Elongation Desaturation Desaturation DTACoA->Desaturation BetaOxidation ß-Oxidation DTACoA->BetaOxidation DHACoA Docosahexaenoyl-CoA Desaturation->DHACoA DHA Docosahexaenoic Acid (DHA) DHA->DHACoA ACSL Metabolites Further Metabolites DHACoA->Metabolites

Simplified metabolic pathway of docosatetraenoyl-CoA.

Sample Biological Sample (Tissue/Cells) Extraction Acyl-CoA Extraction Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS HPLC HPLC-UV Analysis Extraction->HPLC Enzymatic Enzymatic Assay Extraction->Enzymatic DataLCMS Data Acquisition (LC-MS/MS) LCMS->DataLCMS DataHPLC Data Acquisition (HPLC-UV) HPLC->DataHPLC DataEnzymatic Data Acquisition (Enzymatic) Enzymatic->DataEnzymatic Comparison Data Comparison & Cross-Validation DataLCMS->Comparison DataHPLC->Comparison DataEnzymatic->Comparison

Workflow for cross-validation of docosatetraenoyl-CoA assays.

References

Comparative Lipidomics of Long-Chain Acyl-CoAs in Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of long-chain acyl-coenzyme A (acyl-CoA) profiles in different mammalian cell lines. Due to a lack of publicly available quantitative data specifically for docosatetraenoyl-CoA (C22:4-CoA), this document presents a comparative analysis of other long-chain and very-long-chain fatty acyl-CoAs as a representative example of the variations observed between cell types. The methodologies and findings described herein offer a framework for researchers interested in the roles of these critical lipid metabolites in cellular physiology and disease.

Data Presentation: Quantitative Comparison of Acyl-CoA Levels

The following table summarizes the quantitative analysis of various long-chain and very-long-chain fatty acyl-CoAs in murine macrophage-like RAW264.7 cells and human breast adenocarcinoma MCF7 cells. The data is adapted from a study by Haynes et al. (2008) and highlights significant differences in the acyl-CoA profiles between these two cell lines.[1]

Acyl-CoA SpeciesRAW264.7 (pmol/10⁶ cells)MCF7 (pmol/10⁶ cells)
Total Acyl-CoAs 12.0 ± 1.0 80.4 ± 6.1
Myristoyl-CoA (C14:0)~2.4~5.6
Palmitoyl-CoA (C16:0)PresentPresent
Stearoyl-CoA (C18:0)PresentPresent
Oleoyl-CoA (C18:1)PresentPresent
Lignoceroyl-CoA (C24:0)Low AbundanceHigh Abundance
Cerotoyl-CoA (C26:0)Low AbundanceHigh Abundance
Nervonoyl-CoA (C24:1)Low AbundanceHigh Abundance
C26:1-CoALow AbundanceHigh Abundance

Data are presented as mean ± standard deviation where available. "Present" indicates the acyl-CoA was detected but not explicitly quantified in the original data summary. Low and High Abundance are relative comparisons based on the study's findings.[1]

The study revealed that MCF7 cells have approximately 6.7 times the total amount of long-chain fatty acyl-CoAs compared to RAW264.7 cells.[1] A striking difference was observed in the distribution of very-long-chain fatty acyl-CoAs (>C20), which constituted over 50% of the total acyl-CoAs in MCF7 cells but less than 10% in RAW264.7 cells.[1]

Experimental Protocols

The quantification of long-chain acyl-CoAs is typically achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on established methods.[1][2][3][4]

Cell Culture and Harvesting
  • Cell Lines: RAW264.7 and MCF7 cells are cultured under standard conditions appropriate for each line.

  • Harvesting: Cells are grown to a sufficient number (e.g., 1-10 million cells per sample), washed with ice-cold phosphate-buffered saline (PBS), and then scraped or trypsinized. The cell pellet is collected by centrifugation.

Acyl-CoA Extraction
  • Lysis and Extraction: The cell pellet is homogenized in an ice-cold extraction solvent, such as a mixture of isopropanol, acetonitrile (B52724), and aqueous buffer, to precipitate proteins and extract acyl-CoAs.[5] Odd-chain-length fatty acyl-CoAs (e.g., C17:0-CoA) are often added as internal standards for quantification.[1]

  • Phase Separation: The homogenate is centrifuged to pellet cellular debris. The supernatant containing the acyl-CoAs is collected.

  • Solid-Phase Extraction (SPE): The supernatant may be further purified using a solid-phase extraction column to enrich for acyl-CoAs and remove interfering substances.[4]

  • Drying and Reconstitution: The purified extract is dried under a stream of nitrogen and reconstituted in a solvent compatible with LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for separation.[3][4]

    • Mobile Phases: A gradient elution is employed using two mobile phases. For example, Mobile Phase A could be water with an additive like ammonium (B1175870) acetate (B1210297) or ammonium hydroxide, and Mobile Phase B could be an organic solvent such as acetonitrile or methanol (B129727) with the same additive.[3][4]

    • Gradient: The gradient is programmed to start with a low percentage of the organic mobile phase, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.[3]

  • Mass Spectrometry Detection:

    • Ionization: Positive electrospray ionization (ESI+) is a common mode for acyl-CoA analysis.[1][3]

    • Analysis Mode: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification. This involves selecting a specific precursor ion for each acyl-CoA and monitoring a specific product ion after fragmentation.[3] A neutral loss scan of 507 Da in positive ion mode is also characteristic for the fragmentation of fatty acyl-CoAs.[1][4]

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture Cell Culture Harvesting Cell Harvesting Cell_Culture->Harvesting Extraction Acyl-CoA Extraction (with Internal Standards) Harvesting->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Reconstitution Drying & Reconstitution Purification->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for the quantification of acyl-CoAs in cell lines.

Fatty_Acid_Elongation cluster_pathway Fatty Acid Elongation Pathway cluster_enzymes Key Enzyme Classes Arachidonoyl_CoA Arachidonoyl-CoA (C20:4-CoA) ELOVL ELOVL (Elongase) Arachidonoyl_CoA->ELOVL Malonyl_CoA Malonyl-CoA Malonyl_CoA->ELOVL Reduction1 Reduction (NADPH) ELOVL->Reduction1 Dehydration Dehydration Reduction1->Dehydration Reduction2 Reduction (NADPH) Dehydration->Reduction2 Adrenoyl_CoA Adrenoyl-CoA (C22:4-CoA) (Docosatetraenoyl-CoA) Reduction2->Adrenoyl_CoA Elongases Elongases (ELOVL) Reductases Reductases Dehydratases Dehydratases

Caption: Simplified pathway of fatty acid elongation leading to docosatetraenoyl-CoA.

References

A Comparative Guide to Assessing the Purity of Synthetic Docosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics and related fields, the purity of synthetic docosatetraenoyl-CoA is of paramount importance for the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic docosatetraenoyl-CoA, with arachidonoyl-CoA included as a common alternative for contextual performance analysis.

Introduction to Docosatetraenoyl-CoA and Its Significance

Docosatetraenoyl-CoA is a long-chain fatty acyl-CoA that plays a crucial role in various biological processes, including the biosynthesis of specialized pro-resolving mediators (SPMs) such as resolvins and protectins. These molecules are key players in the resolution of inflammation, making docosatetraenoyl-CoA a vital substrate in studies related to inflammatory diseases, neuroscience, and cancer. Given its potent biological activities, ensuring the high purity of synthetic docosatetraenoyl-CoA is critical to avoid confounding experimental outcomes.

Primary Analytical Techniques for Purity Assessment

The gold-standard for determining the purity of synthetic long-chain fatty acyl-CoAs is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This technique offers high sensitivity and specificity, allowing for both quantification of the target molecule and identification of potential impurities. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful complementary technique for unambiguous structural confirmation.

Comparative Data of Purity Assessment Methods
Parameter HPLC-MS/MS ¹H and ¹³C NMR Spectroscopy
Primary Application Quantitative Purity Analysis & Impurity ProfilingStructural Verification & Confirmation
Principle Separation by liquid chromatography based on polarity, followed by mass-to-charge ratio detection and fragmentation analysis.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed information about molecular structure.
Purity Determination Peak area normalization of the target compound against all detected peaks.Not ideal for precise quantification of purity in complex mixtures, but can identify major impurities with distinct chemical shifts.
Limit of Detection High sensitivity, typically in the low picomole to femtomole range.Lower sensitivity compared to MS, typically requiring micromolar concentrations.
Data Output Chromatogram showing retention time and mass spectrum with fragmentation patterns.Spectrum showing chemical shifts and coupling constants for each nucleus.

Experimental Protocols

Protocol 1: Quantitative Purity Assessment by HPLC-MS/MS

This protocol outlines a robust method for the quantitative analysis of docosatetraenoyl-CoA and its comparison with arachidonoyl-CoA.

1. Sample Preparation:

  • Accurately weigh and dissolve the synthetic docosatetraenoyl-CoA and arachidonoyl-CoA in a suitable solvent, such as a mixture of methanol (B129727) and water, to a final concentration of 1 mg/mL.

  • Perform serial dilutions to prepare a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Filter all samples through a 0.22 µm syringe filter prior to injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 60% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification and full scan for impurity profiling.

  • MRM Transitions:

    • Docosatetraenoyl-CoA: Monitor for the precursor ion and a characteristic product ion resulting from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.1 m/z).[1]

    • Arachidonoyl-CoA: Monitor for its specific precursor and product ions.

  • Source Parameters: Optimize capillary voltage, cone voltage, and gas flow rates for maximum signal intensity.

4. Data Analysis:

  • Integrate the peak area of the target analyte in the chromatogram.

  • Calculate the purity by dividing the peak area of the target analyte by the total peak area of all detected compounds and multiplying by 100.

  • Use the calibration curve to determine the concentration of the stock solution.

Protocol 2: Structural Verification by NMR Spectroscopy

This protocol provides a general workflow for the structural confirmation of synthetic docosatetraenoyl-CoA.

1. Sample Preparation:

  • Dissolve a sufficient amount of the synthetic compound (typically 1-5 mg) in a deuterated solvent (e.g., Methanol-d4 or Chloroform-d).

2. NMR Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • For ¹H NMR, typical parameters include a 90° pulse width, a relaxation delay of 2 seconds, and 16-32 scans.

  • For ¹³C NMR, a proton-decoupled experiment is typically used with a wider spectral width and a larger number of scans.

3. Data Analysis:

  • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

  • Reference the spectra to the residual solvent peak.

  • Assign the observed chemical shifts to the corresponding protons and carbons in the docosatetraenoyl-CoA structure. Key regions to analyze include:

    • Olefinic protons: ~5.3-5.4 ppm in ¹H NMR.[2]

    • Bis-allylic protons: ~2.8 ppm in ¹H NMR.[2]

    • Carbonyl carbon of the thioester: ~170-180 ppm in ¹³C NMR.

    • Olefinic carbons: ~120-135 ppm in ¹³C NMR.[3]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Purity Assessment

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation prep1 Dissolve Synthetic Docosatetraenoyl-CoA prep2 Serial Dilution for Calibration Curve prep1->prep2 nmr NMR Spectroscopy (1H & 13C) prep1->nmr prep3 Filter Sample prep2->prep3 hplc HPLC Separation (C18 Column) prep3->hplc ms MS/MS Detection (MRM & Full Scan) hplc->ms quant Quantitative Purity (Peak Area %) ms->quant struct Structural Confirmation (Chemical Shifts) nmr->struct

Caption: Workflow for assessing the purity of synthetic docosatetraenoyl-CoA.

Eicosanoid Signaling Pathway

G phospholipids Membrane Phospholipids pla2 PLA2 phospholipids->pla2 docosa_acid Docosatetraenoic Acid pla2->docosa_acid arach_acid Arachidonic Acid pla2->arach_acid acylcoa_synthetase Acyl-CoA Synthetase docosa_acid->acylcoa_synthetase arach_acid->acylcoa_synthetase docosa_coa Docosatetraenoyl-CoA acylcoa_synthetase->docosa_coa arach_coa Arachidonoyl-CoA acylcoa_synthetase->arach_coa lipoxygenase Lipoxygenase docosa_coa->lipoxygenase arach_coa->lipoxygenase cyclooxygenase Cyclooxygenase arach_coa->cyclooxygenase resolvins Resolvins, Protectins lipoxygenase->resolvins prostaglandins Prostaglandins, Leukotrienes lipoxygenase->prostaglandins cyclooxygenase->prostaglandins inflammation Inflammation Resolution resolvins->inflammation inflammation_pro Pro-inflammatory Response prostaglandins->inflammation_pro

Caption: Simplified eicosanoid and docosanoid synthesis pathway.

Conclusion

The purity of synthetic docosatetraenoyl-CoA is a critical factor for obtaining reliable and reproducible data in research. A multi-faceted approach utilizing both HPLC-MS/MS for accurate quantification and NMR spectroscopy for structural verification is the most robust strategy for quality assessment. By employing the detailed protocols and understanding the comparative performance of these techniques, researchers can ensure the integrity of their starting materials, leading to more impactful scientific discoveries. When selecting a commercial source for docosatetraenoyl-CoA or its alternatives like arachidonoyl-CoA, it is imperative to request a certificate of analysis that provides quantitative purity data obtained from these validated methods.

References

A Comparative Analysis of Docosatetraenoyl-CoA Levels Across Mammalian Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the tissue-specific abundance of docosatetraenoyl-CoA, a key metabolite in very-long-chain fatty acid metabolism. This guide synthesizes available data to facilitate comparative analysis and inform future research and therapeutic development.

Docosatetraenoyl-CoA, also known as adrenoyl-CoA, is a critical intermediate in the metabolism of very-long-chain fatty acids (VLCFAs). Its tissue-specific concentrations are vital for understanding normal physiological processes and the pathophysiology of various metabolic disorders. This guide provides a comparative overview of docosatetraenoyl-CoA levels reported in the literature, details the experimental methodologies used for its quantification, and illustrates its position in relevant metabolic pathways.

Quantitative Comparison of Acyl-CoA Levels in Rat Tissues

Precise, quantitative data for docosatetraenoyl-CoA across a wide range of tissues remains limited in publicly available literature. However, a comprehensive study by Haynes et al. (2017) provides a detailed profile of numerous acyl-CoA species in four key rat tissues: heart, kidney, liver, and brain. While this study did not specifically report quantifiable levels of docosatetraenoyl-CoA, it offers valuable context by presenting the concentrations of other short, medium, and long-chain acyl-CoAs. These data, summarized in the table below, highlight the significant metabolic differences between tissues.[1]

Acyl-CoA SpeciesHeart (nmol/g wet weight)Kidney (nmol/g wet weight)Liver (nmol/g wet weight)Brain (nmol/g wet weight)
Acetyl-CoA10.5 ± 1.56.2 ± 0.925.0 ± 3.83.1 ± 0.5
Propionyl-CoA0.2 ± 0.030.3 ± 0.050.8 ± 0.10.1 ± 0.02
Butyryl-CoA0.1 ± 0.020.1 ± 0.020.2 ± 0.030.05 ± 0.01
Hexanoyl-CoA0.05 ± 0.010.05 ± 0.010.1 ± 0.020.02 ± 0.004
Octanoyl-CoA0.05 ± 0.010.05 ± 0.010.1 ± 0.020.02 ± 0.004
Decanoyl-CoA0.05 ± 0.010.05 ± 0.010.1 ± 0.020.02 ± 0.004
Lauroyl-CoA0.1 ± 0.020.1 ± 0.020.2 ± 0.030.05 ± 0.01
Myristoyl-CoA0.2 ± 0.030.2 ± 0.030.5 ± 0.080.1 ± 0.02
Palmitoyl-CoA1.5 ± 0.21.0 ± 0.23.0 ± 0.50.5 ± 0.08
Stearoyl-CoA1.0 ± 0.20.8 ± 0.12.0 ± 0.30.3 ± 0.05
Oleoyl-CoA1.2 ± 0.20.9 ± 0.12.5 ± 0.40.4 ± 0.06
Linoleoyl-CoA0.8 ± 0.10.6 ± 0.11.5 ± 0.20.2 ± 0.03
Arachidonoyl-CoA0.3 ± 0.050.2 ± 0.030.5 ± 0.080.1 ± 0.02

Data from Haynes et al., 2017. Values are presented as mean ± SEM.[1]

The total amount of acyl-CoAs measured was highest in the liver, followed by the heart, kidney, and brain, reflecting the distinct metabolic activities of these organs.[1]

Experimental Protocols

The quantification of acyl-CoA species, including docosatetraenoyl-CoA, is technically challenging due to their low abundance and chemical instability. The most common and robust methods employed are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

A critical step in acyl-CoA analysis is the extraction from biological tissues. A typical protocol involves:

  • Homogenization: Tissues are rapidly homogenized in a cold buffer, often containing an internal standard, to quench enzymatic activity and preserve the acyl-CoA pool.

  • Protein Precipitation: Proteins are precipitated using agents like perchloric acid or organic solvents.

  • Solid-Phase Extraction (SPE): The supernatant is then subjected to SPE to remove interfering substances and enrich the acyl-CoA fraction.

LC-MS/MS Analysis

The extracted acyl-CoAs are separated by liquid chromatography and detected by tandem mass spectrometry.

  • Chromatography: Reversed-phase chromatography is commonly used to separate acyl-CoAs based on the length and saturation of their fatty acyl chains.

  • Mass Spectrometry: Electrospray ionization (ESI) is the preferred ionization method. Quantification is typically achieved using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity.[1][2] The MRM method relies on monitoring a specific precursor-to-product ion transition for each acyl-CoA. For many acyl-CoAs, a neutral loss of 507 Da is a characteristic fragmentation pattern used for detection.[2]

The method's accuracy is validated by spiking known amounts of acyl-CoA standards into tissue homogenates and ensuring a linear response with high recovery rates (typically 80-114%).[1] The limits of detection for these methods are in the low nanomolar range.[1]

Signaling Pathways and Metabolic Context

Docosatetraenoyl-CoA is a key player in the beta-oxidation of very-long-chain fatty acids, a process that primarily occurs in peroxisomes. This pathway is crucial for energy production and the synthesis of important lipids.

Peroxisomal Beta-Oxidation of Very-Long-Chain Fatty Acids Peroxisomal Beta-Oxidation of VLCFA VLCFA Very-Long-Chain Fatty Acid (e.g., Docosatetraenoic Acid) Acyl_CoA_Synthetase VLCFA-CoA Synthetase VLCFA->Acyl_CoA_Synthetase Docosatetraenoyl_CoA Docosatetraenoyl-CoA Acyl_CoA_Synthetase->Docosatetraenoyl_CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase Docosatetraenoyl_CoA->Acyl_CoA_Oxidase Enoyl_CoA Trans-2-Enoyl-CoA Acyl_CoA_Oxidase->Enoyl_CoA Bifunctional_Enzyme Bifunctional Enzyme Enoyl_CoA->Bifunctional_Enzyme Hydratase activity Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Bifunctional_Enzyme->Hydroxyacyl_CoA Ketoacyl_CoA 3-Ketoacyl-CoA Bifunctional_Enzyme->Ketoacyl_CoA Hydroxyacyl_CoA->Bifunctional_Enzyme Dehydrogenase activity Thiolase Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shortened_Acyl_CoA Shortened Acyl-CoA (to Mitochondria) Thiolase->Shortened_Acyl_CoA

Caption: Pathway of peroxisomal beta-oxidation for very-long-chain fatty acids.

Defects in this pathway can lead to a group of genetic disorders known as peroxisomal disorders, such as X-linked adrenoleukodystrophy, where the accumulation of VLCFAs, and consequently their CoA esters, is a key pathological feature.

The experimental workflow for the quantification of acyl-CoAs from tissue samples is a multi-step process requiring careful execution to ensure accuracy and reproducibility.

Experimental Workflow for Acyl-CoA Quantification Workflow for Tissue Acyl-CoA Analysis Tissue_Sample Tissue Sample Homogenization Homogenization (with Internal Standards) Tissue_Sample->Homogenization Protein_Precipitation Protein Precipitation Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Elution Elution SPE->Elution LC_MS_MS LC-MS/MS Analysis Elution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: A generalized workflow for the extraction and quantification of acyl-CoAs from tissues.

Conclusion

While direct quantitative comparisons of docosatetraenoyl-CoA levels across a broad range of tissues are not yet widely available in the literature, the established analytical methods provide a clear path for future investigations. The existing data on other acyl-CoA species demonstrate significant tissue-specific differences in fatty acid metabolism. Further research to quantify docosatetraenoyl-CoA in various tissues, both in healthy and diseased states, is crucial for a deeper understanding of its role in physiology and pathology and for the development of targeted therapeutic strategies for metabolic disorders.

References

A Researcher's Guide to Quantifying Docosatetraenoyl-CoA: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the accurate quantification of specific long-chain fatty acyl-CoAs, such as docosatetraenoyl-CoA, is critical. These molecules are key intermediates in various cellular processes, including signaling pathways like ferroptosis and the biosynthesis of eicosanoids. The choice of analytical methodology can significantly impact the sensitivity, specificity, and accuracy of experimental results.

Currently, there are no commercially available antibodies specifically targeting docosatetraenoyl-CoA. This guide provides an objective comparison of the established analytical techniques for its quantification and outlines the theoretical framework and validation process for a hypothetical antibody-based immunoassay. This comparison is supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Comparison of Analytical Methods

The quantification of docosatetraenoyl-CoA is primarily achieved through chromatographic techniques coupled with mass spectrometry or UV detection, and through enzymatic assays. A hypothetical antibody-based approach, likely in a competitive ELISA format, presents a potential high-throughput alternative. Each method offers a unique set of advantages and limitations.

Parameter LC-MS/MS HPLC-UV Enzymatic Assay (Fluorometric) Hypothetical Competitive ELISA
Principle Separation by liquid chromatography followed by mass analysis of fragmented ions.Separation by liquid chromatography and detection by UV absorbance.Coupled enzymatic reactions leading to a fluorescent product.Competition between sample docosatetraenoyl-CoA and a labeled version for a specific antibody.
Specificity Very HighModerate to HighModerate (measures total fatty acyl-CoAs)High (dependent on antibody)
Sensitivity Very HighLow to ModerateHighHigh
Limit of Detection (LOD) ~1-5 fmol[1]~1.5-2.4 µg/mL (for similar long-chain molecules)[2]0.3 µM[3]Potentially in the low ng/mL to pg/mL range
Limit of Quantitation (LOQ) Low nM range[4]>5 µg/mL~1 µMPotentially in the ng/mL range
Linear Range Wide (e.g., 0.3 to 100 µM)[3]Narrower, dependent on detector saturation0.3 to 100 µM[3]Typically 2-3 orders of magnitude
Throughput ModerateModerateHighVery High
Cost High (instrumentation and maintenance)ModerateLow to Moderate (kit-based)Low to Moderate (reagent-dependent)
Expertise Required HighModerateLowLow to Moderate

Experimental Protocols

Quantification of Docosatetraenoyl-CoA by LC-MS/MS (Gold Standard)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier method for acyl-CoA analysis due to its exceptional sensitivity and specificity, allowing for precise quantification of individual acyl-CoA species from complex biological samples.[5]

Methodology:

  • Sample Preparation (Extraction):

    • Homogenize frozen tissue or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) or a 2:2:1 acetonitrile/methanol/water solution).

    • Include an internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA) for accurate quantification.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

    • Collect the supernatant containing the acyl-CoAs.

  • Chromatographic Separation:

    • Utilize a reverse-phase C18 or C8 UPLC/HPLC column.[6]

    • Employ a binary solvent gradient. For example, Solvent A: 15 mM ammonium (B1175870) hydroxide (B78521) in water, and Solvent B: 15 mM ammonium hydroxide in acetonitrile.[6]

    • The gradient is programmed to separate acyl-CoAs based on their chain length and degree of unsaturation.

  • Mass Spectrometry Detection:

    • Perform analysis on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI) mode.[6]

    • Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor-to-product ion transition for docosatetraenoyl-CoA and the internal standard. For many acyl-CoAs, a neutral loss of 507 Da is a characteristic fragmentation pattern.[7]

  • Quantification:

    • Generate a standard curve using known concentrations of docosatetraenoyl-CoA.

    • Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve. The coefficient of determination (R²) for the standard curve should be >0.99 for accurate quantification.[6]

Hypothetical Validation of a Docosatetraenoyl-CoA Specific Antibody by Competitive ELISA

Since docosatetraenoyl-CoA is a small molecule (hapten), it must be conjugated to a larger carrier protein to become immunogenic and produce antibodies. The validation of such an antibody would be crucial to ensure its specificity.

Methodology:

  • Hapten-Carrier Conjugate Synthesis (for Immunization and Assay Development):

    • Docosatetraenoyl-CoA would be chemically linked to a carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). A different carrier protein should be used for the assay coating antigen than for immunization to avoid anti-carrier antibody interference.

  • Competitive ELISA Protocol for Specificity Validation:

    • Plate Coating: Coat a 96-well microtiter plate with the docosatetraenoyl-CoA-BSA conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[8]

    • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) for 1-2 hours at 37°C.[8]

    • Competition: In a separate plate, pre-incubate the anti-docosatetraenoyl-CoA antibody with either:

      • Standard solutions of docosatetraenoyl-CoA at various concentrations.

      • The sample containing unknown amounts of docosatetraenoyl-CoA.

      • A panel of structurally related molecules (e.g., arachidonoyl-CoA, other long-chain acyl-CoAs, free docosatetraenoic acid) to test for cross-reactivity.

    • Incubation: Transfer the antibody-antigen mixtures to the coated and blocked plate. Incubate for 1-2 hours at 37°C. During this step, free docosatetraenoyl-CoA in the solution will compete with the coated docosatetraenoyl-CoA for binding to the limited amount of antibody.

    • Detection:

      • Wash the plate to remove unbound antibodies.

      • Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour at 37°C.[8]

      • Wash the plate again and add a substrate solution (e.g., TMB).[8]

      • Stop the reaction with a stop solution and measure the absorbance at 450 nm.[8]

  • Data Analysis and Specificity Assessment:

    • The signal will be inversely proportional to the concentration of free docosatetraenoyl-CoA in the sample.

    • Plot a standard curve of absorbance vs. log concentration of the docosatetraenoyl-CoA standard.

    • Determine the concentration of the unknown samples from this curve.

    • Assess cross-reactivity by calculating the concentration of each related molecule required to displace 50% of the antibody binding (IC50) and comparing it to the IC50 of docosatetraenoyl-CoA. Low cross-reactivity with other lipids is essential for a specific antibody.[9][10]

Visualization of Workflows and Pathways

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Tissue Tissue/Cell Sample Homogenization Homogenize in Methanol/Acetonitrile Tissue->Homogenization Centrifugation Centrifuge (14,000 x g, 4°C) Homogenization->Centrifugation Supernatant Collect Supernatant (contains Acyl-CoAs) Centrifugation->Supernatant Injection Inject into UPLC Supernatant->Injection Analyze Extract Separation C18 Column Separation Injection->Separation ESI Electrospray Ionization (ESI) Separation->ESI MSMS Tandem Mass Spectrometry (MRM Detection) ESI->MSMS Quantification Quantification vs. Standard Curve MSMS->Quantification Result Concentration of Docosatetraenoyl-CoA Quantification->Result

Caption: Workflow for Docosatetraenoyl-CoA Quantification by LC-MS/MS.

G cluster_0 Competitive ELISA Steps cluster_1 Principle of Competition Coating 1. Coat Plate with Docosatetraenoyl-CoA-BSA Blocking 2. Block Non-specific Sites Coating->Blocking Competition 3. Pre-incubate Antibody with Sample or Standard Incubation 4. Add Mixture to Coated Plate Competition->Incubation Detection 5. Add Secondary Ab & Substrate Incubation->Detection Read 6. Read Absorbance (450nm) Detection->Read Low_Signal Low Signal High_Signal High Signal High_Sample High Docosatetraenoyl-CoA in Sample High_Sample->Low_Signal Less Ab binds to plate Low_Sample Low Docosatetraenoyl-CoA in Sample Low_Sample->High_Signal More Ab binds to plate

Caption: Workflow and Principle of Competitive ELISA for Antibody Validation.

G AA Arachidonic Acid (AA) or Docosatetraenoic Acid ACSL4 ACSL4 AA->ACSL4 AA_CoA AA-CoA or Docosatetraenoyl-CoA ACSL4->AA_CoA + CoA LPCAT3 LPCAT3 AA_CoA->LPCAT3 PUFA_PL PUFA-PL (in membrane) LPCAT3->PUFA_PL PL Phospholipids (PL) PL->LPCAT3 LOX Lipoxygenases (LOX) PUFA_PL->LOX PUFA_PL_OOH Lipid Peroxides (PUFA-PL-OOH) LOX->PUFA_PL_OOH Oxidation Ferroptosis Ferroptosis PUFA_PL_OOH->Ferroptosis GPX4 GPX4 PUFA_PL_OOH->GPX4 Reduction GPX4->Ferroptosis Inhibits PUFA_PL_OH Non-toxic Lipid Alcohols GPX4->PUFA_PL_OH

Caption: Role of Docosatetraenoyl-CoA Precursor in Ferroptosis Signaling.[11][12][13][14]

Conclusion

The choice of an analytical method for docosatetraenoyl-CoA quantification should be guided by the specific research question, available instrumentation, and the desired level of sensitivity and specificity. For comprehensive and highly sensitive profiling, LC-MS/MS is the undisputed gold standard.[5] HPLC-UV offers a more accessible, albeit less sensitive, alternative. Commercially available enzymatic assays provide a high-throughput option for measuring total fatty acyl-CoAs but lack specificity for individual species.[3]

While a specific antibody for docosatetraenoyl-CoA is not yet available, the development of a competitive ELISA could offer a powerful, high-throughput tool for screening and quantification. However, the rigorous validation of such an antibody, particularly concerning its specificity and cross-reactivity with other structurally similar lipids, would be paramount to ensure data reliability. The protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions about the most suitable methodology for their studies in the dynamic field of lipidomics.

References

A Comparative Guide to Docosatetraenoyl-CoA Extraction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism, the accurate quantification of docosatetraenoyl-CoA is crucial. As a key intermediate in the biosynthesis of docosahexaenoic acid (DHA) and other bioactive lipids, its efficient extraction from complex biological matrices is a critical first step. This guide provides an objective comparison of two prevalent extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), offering insights into their respective efficiencies, supported by experimental data.

Comparison of Extraction Efficiency

The choice of extraction method can significantly impact the recovery and purity of docosatetraenoyl-CoA. Below is a summary of the quantitative performance of SPE and LLE based on available data for structurally similar long-chain polyunsaturated acyl-CoAs.

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Principle Differential partitioning between a solid stationary phase and a liquid mobile phase.Differential solubility in two immiscible liquid phases.
Selectivity High, tunable by sorbent and solvent selection.Moderate, dependent on solvent polarity.
Average Recovery *83-88% for Arachidonyl-CoA (C20:4)[1]. General recovery for long-chain acyl-CoAs is reported to be 70-80%[2].Variable, generally considered to have lower recovery than SPE for complex samples[3][4].
Reproducibility High, with less variability between samples[3][5].Moderate to low, susceptible to emulsion formation and phase separation issues[4][5].
Sample Throughput Amenable to automation for high-throughput processing[5].Generally lower throughput and more labor-intensive[4].
Solvent Consumption Lower solvent volumes required[5].Higher solvent volumes typically needed[5].

Experimental Protocols

Detailed methodologies for both SPE and LLE are provided below to facilitate replication and adaptation for specific research needs.

Protocol 1: Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs

This protocol is adapted from established methods for the enrichment of a broad range of acyl-CoAs from biological samples[1][2].

Materials:

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.

  • Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol).

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges.

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).

  • Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v).

  • Internal Standard: e.g., Heptadecanoyl-CoA (C17:0).

Procedure:

  • Sample Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • Add 1 mL of 2-Propanol and homogenize again[2].

  • Extraction of Acyl-CoAs:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes[2].

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction:

    • Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.

    • Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.

    • Elution: Elute the acyl-CoAs by adding 1.5 mL of the Elution Solution and collect the eluate.

  • Sample Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried acyl-CoAs in a suitable solvent for downstream analysis (e.g., a mixture of water and methanol for LC-MS).

Protocol 2: Liquid-Liquid Extraction (LLE) of Long-Chain Acyl-CoAs

This protocol is a generalized method based on the principles of LLE for lipid extraction[6][7].

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS).

  • Extraction Solvents: Chloroform and Methanol.

  • Water (HPLC-grade).

  • Internal standard (e.g., Heptadecanoyl-CoA).

Procedure:

  • Cell Harvesting and Lysis:

    • For adherent cells, wash the cell monolayer with ice-cold PBS, then scrape the cells in 1 mL of an ice-cold solvent mixture (e.g., Methanol) containing the internal standard.

    • For suspension cells, pellet the cells, wash with ice-cold PBS, and resuspend in 1 mL of the ice-cold solvent mixture.

  • Phase Separation:

    • Transfer the cell lysate to a glass tube.

    • Add 2 mL of Chloroform and 0.8 mL of water to achieve a final solvent ratio of approximately 2:1:0.8 Chloroform:Methanol:Water.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to facilitate phase separation.

  • Collection of Aqueous Phase:

    • Three phases will be observed: an upper aqueous phase, a protein interface, and a lower organic phase. Long-chain acyl-CoAs will predominantly partition into the upper aqueous/methanol phase.

    • Carefully collect the upper aqueous phase, avoiding the protein interface.

  • Sample Concentration:

    • Dry the collected aqueous phase using a vacuum concentrator.

    • Reconstitute the dried extract in an appropriate solvent for subsequent analysis.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both SPE and LLE.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Steps Homogenization 1. Homogenization (Tissue + Buffer + Internal Standard) Extraction 2. Solvent Extraction (Acetonitrile/Isopropanol) Homogenization->Extraction Centrifugation 3. Centrifugation (12,000 x g, 10 min, 4°C) Extraction->Centrifugation Supernatant 4. Collect Supernatant Centrifugation->Supernatant Conditioning 5. Column Conditioning Supernatant->Conditioning Loading 6. Sample Loading Conditioning->Loading Washing 7. Column Washing Loading->Washing Elution 8. Elution Washing->Elution Concentration 9. Evaporation Elution->Concentration Reconstitution 10. Reconstitution Concentration->Reconstitution Analysis Downstream Analysis (LC-MS) Reconstitution->Analysis

Figure 1. Solid-Phase Extraction (SPE) Workflow.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_final Final Steps Lysis 1. Cell Lysis (Methanol + Internal Standard) Phase_Separation 2. Add Chloroform & Water & Vortex Lysis->Phase_Separation Centrifugation 3. Centrifugation (2,000 x g, 10 min, 4°C) Phase_Separation->Centrifugation Aqueous_Collection 4. Collect Upper Aqueous Phase Centrifugation->Aqueous_Collection Concentration 5. Evaporation Aqueous_Collection->Concentration Reconstitution 6. Reconstitution Concentration->Reconstitution Analysis Downstream Analysis (LC-MS) Reconstitution->Analysis

Figure 2. Liquid-Liquid Extraction (LLE) Workflow.

References

A Researcher's Guide to Docosatetraenoyl-CoA: Reference Standards and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Docosatetraenoyl-CoA, also commonly known as adrenoyl-CoA, is a critical intermediate in the metabolism of very-long-chain fatty acids (VLCFAs). As the coenzyme A ester of docosatetraenoic acid (adrenic acid, 22:4n-6), it plays a pivotal role in cellular signaling and lipid homeostasis. This guide provides a comprehensive overview of available reference materials, their applications, and detailed experimental protocols for researchers investigating the metabolic pathways and cellular functions of this important molecule.

Comparison of Commercially Available Related Standards

Direct commercial availability of a standalone docosatetraenoyl-CoA reference standard is limited. However, several related compounds are available that serve as essential tools for studying its metabolism and downstream effects. These include the free fatty acid (adrenic acid) and phospholipids (B1166683) containing the adrenoyl moiety. Below is a comparison of representative products from leading suppliers.

Product NameSupplierCatalog NumberPurityFormulationStorage
Adrenic AcidCayman Chemical90300≥98%A solution in ethanol-20°C
Adrenic AcidSanta Cruz Biotechnologysc-205414≥98%A solution in ethanol-20°C
1-Stearoyl-2-Adrenoyl-sn-glycero-3-PECayman Chemical10007353≥98%A solution in chloroform-20°C
Adrenoyl EthanolamideCayman Chemical90385≥98%A solution in ethanol-20°C

Note: Purity and formulation may vary by lot. Researchers should always consult the lot-specific certificate of analysis.

The Role of Docosatetraenoyl-CoA in Peroxisomal β-Oxidation

Docosatetraenoyl-CoA is a key substrate in the peroxisomal β-oxidation pathway, which is responsible for the initial breakdown of VLCFAs. Deficiencies in this pathway can lead to the accumulation of VLCFAs and are associated with severe genetic disorders such as Zellweger syndrome and X-linked adrenoleukodystrophy.[1][2][3] The following diagram illustrates the entry of docosatetraenoyl-CoA into this critical metabolic process.

Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation of Docosatetraenoyl-CoA VLCFA Very-Long-Chain Fatty Acid (e.g., Docosatetraenoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase ATP, CoA-SH Docosatetraenoyl_CoA Docosatetraenoyl-CoA (Adrenoyl-CoA) Acyl_CoA_Synthetase->Docosatetraenoyl_CoA AMP, PPi ABCD1 ABCD1 Transporter Docosatetraenoyl_CoA->ABCD1 Peroxisome Peroxisome ACOX1 Acyl-CoA Oxidase 1 (ACOX1) ABCD1->Peroxisome Enoyl_CoA Trans-2,3-enoyl-CoA ACOX1->Enoyl_CoA FAD -> FADH2 O2 -> H2O2 DBP D-Bifunctional Protein (DBP) Enoyl_CoA->DBP H2O Ketoacyl_CoA 3-Ketoacyl-CoA DBP->Ketoacyl_CoA NAD+ -> NADH Thiolase Peroxisomal Thiolase Ketoacyl_CoA->Thiolase CoA-SH Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shortened_Acyl_CoA Shortened Acyl-CoA (for further oxidation in mitochondria) Thiolase->Shortened_Acyl_CoA

Caption: Peroxisomal β-oxidation of Docosatetraenoyl-CoA.

Experimental Protocols

Accurate quantification and analysis of docosatetraenoyl-CoA are essential for understanding its metabolic fate and cellular functions. Below is a standard protocol for the analysis of docosatetraenoyl-CoA and other acyl-CoAs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of Docosatetraenoyl-CoA by LC-MS/MS

1. Objective: To quantify the levels of docosatetraenoyl-CoA in biological samples (e.g., cell lysates, tissue homogenates).

2. Materials:

  • Docosatetraenoyl-CoA reference standard

  • Internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) acetate

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (for sample cleanup)

  • LC-MS/MS system (equipped with a C18 reversed-phase column)

3. Sample Preparation:

  • Homogenize cell pellets or tissues in a suitable extraction buffer (e.g., acetonitrile/water).

  • Add the internal standard to the homogenate.

  • Centrifuge to pellet proteins and cellular debris.

  • Perform solid-phase extraction on the supernatant to enrich for acyl-CoAs and remove interfering substances.

  • Elute the acyl-CoAs from the SPE cartridge.

  • Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 50% methanol in water).

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate docosatetraenoyl-CoA from other acyl-CoAs.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5-10 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (Q1): [M+H]+ for docosatetraenoyl-CoA

    • Product Ion (Q3): A characteristic fragment ion (e.g., loss of the phosphopantetheine group)

    • Optimize collision energy and other MS parameters for maximum sensitivity.

5. Data Analysis:

  • Generate a standard curve using the docosatetraenoyl-CoA reference standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify the amount of docosatetraenoyl-CoA in the samples by interpolating from the standard curve.

The following diagram outlines a typical experimental workflow for the analysis of docosatetraenoyl-CoA.

Experimental_Workflow Experimental Workflow for Docosatetraenoyl-CoA Analysis Sample_Collection Sample Collection (Cells or Tissues) Homogenization Homogenization & Internal Standard Spiking Sample_Collection->Homogenization Extraction Acyl-CoA Extraction Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Cleanup Extraction->SPE LC_MS_Analysis LC-MS/MS Analysis SPE->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing Results Results Data_Processing->Results

Caption: Workflow for Docosatetraenoyl-CoA analysis.

References

A Comparative Guide to the Biological Potency of n-3 vs. n-6 Docosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological potency of n-3 docosatetraenoyl-CoA and n-6 docosatetraenoyl-CoA. These two molecules are critical intermediates in the metabolic pathways of omega-3 (n-3) and omega-6 (n-6) polyunsaturated fatty acids (PUFAs). While structurally similar, they exhibit distinct and often opposing biological effects, particularly in the regulation of inflammatory and metabolic signaling pathways. Understanding these differences is crucial for research into inflammatory diseases, metabolic disorders, and the development of targeted therapeutics.

Metabolic Fate: A Tale of Enzymatic Competition

Both n-3 and n-6 docosatetraenoyl-CoA are substrates for the same enzymatic machinery, leading to a competitive relationship that dictates the balance of their downstream bioactive products. The metabolic pathways of their parent fatty acids, alpha-linolenic acid (ALA) for n-3 and linoleic acid (LA) for n-6, converge on a series of desaturation and elongation steps.[1]

The biological potency of n-3 and n-6 docosatetraenoyl-CoA is significantly influenced by the substrate preference of key enzymes in their metabolic pathways. Generally, the enzymes involved in the PUFA biosynthetic pathway show a preference for n-3 substrates over n-6 substrates. This competition is a critical determinant of the pro-inflammatory or anti-inflammatory state of a cell.

Table 1: Comparative Enzyme Kinetics for n-3 and n-6 PUFA-CoA Substrates

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Substrate Preference
Δ6-Desaturase 18:3n-3-CoA (ALA-CoA)~1.5~0.63n-3 > n-6
18:2n-6-CoA (LA-CoA)~10.7~0.08
Elongase (ELOVL5) 18:4n-3-CoA--n-3 > n-6
18:3n-6-CoA--
Δ5-Desaturase 20:4n-3-CoA (EPA-CoA)--n-3 > n-6
20:3n-6-CoA (DGLA-CoA)--

Note: Direct kinetic data for n-3 and n-6 docosatetraenoyl-CoA are limited. The data presented are for key precursor steps and illustrate the general enzymatic preference for n-3 PUFAs.

Signaling Pathways and Biological Effects

The primary distinction in the biological potency of n-3 and n-6 docosatetraenoyl-CoA lies in their downstream signaling effects. Metabolites derived from n-6 PUFAs are generally pro-inflammatory, while those from n-3 PUFAs are anti-inflammatory.[2][3]

n-6 Docosatetraenoyl-CoA: This molecule is a precursor to arachidonic acid (AA), a well-known substrate for the production of pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes.[2] These signaling molecules are potent mediators of inflammation and are implicated in the pathogenesis of numerous chronic diseases. The pro-inflammatory effects of n-6 PUFA metabolites are often mediated through the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[4]

n-3 Docosatetraenoyl-CoA: In contrast, n-3 docosatetraenoyl-CoA is a precursor to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). These fatty acids can be converted to specialized pro-resolving mediators (SPMs), such as resolvins and protectins, which actively resolve inflammation.[5] Furthermore, n-3 PUFAs and their metabolites are known to activate Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in fatty acid oxidation and has anti-inflammatory properties.[5][6] Activation of PPARα can antagonize the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory genes.[5]

dot

cluster_n6 n-6 Pathway cluster_n3 n-3 Pathway n6_DTA_CoA n-6 Docosatetraenoyl-CoA AA_CoA Arachidonoyl-CoA n6_DTA_CoA->AA_CoA Elongase Eicosanoids Pro-inflammatory Eicosanoids AA_CoA->Eicosanoids COX/LOX NFkB NF-κB Activation Eicosanoids->NFkB Inflammation Inflammation NFkB->Inflammation n3_DTA_CoA n-3 Docosatetraenoyl-CoA EPA_DHA_CoA EPA/DHA-CoA n3_DTA_CoA->EPA_DHA_CoA β-oxidation SPMs Anti-inflammatory SPMs EPA_DHA_CoA->SPMs COX/LOX PPARa PPARα Activation EPA_DHA_CoA->PPARa Resolution Inflammation Resolution SPMs->Resolution PPARa->NFkB Inhibition PPARa->Resolution

Caption: Opposing signaling pathways of n-3 and n-6 docosatetraenoyl-CoA.

Experimental Protocols

1. In Vitro Enzyme Activity Assay for Desaturases and Elongases

This protocol is designed to compare the conversion rates of n-3 and n-6 docosatetraenoyl-CoA by desaturase and elongase enzymes.

  • Enzyme Source: Microsomal fractions isolated from cultured cells (e.g., hepatocytes, yeast expressing the recombinant enzyme) are a common source of desaturase and elongase activity.[7][8]

  • Substrates: Radiolabeled [14C]n-3-docosatetraenoyl-CoA and [14C]n-6-docosatetraenoyl-CoA are used as substrates.

  • Reaction Mixture: The assay mixture typically contains the microsomal protein, radiolabeled substrate, and necessary co-factors such as NADH or NADPH, ATP, and Coenzyme A in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).[8]

  • Incubation: The reaction is initiated by adding the substrate and incubated at 37°C for a defined period.

  • Lipid Extraction: The reaction is stopped, and total lipids are extracted using a method such as the Bligh and Dyer procedure.

  • Analysis: The fatty acid methyl esters are prepared and separated by reverse-phase high-performance liquid chromatography (HPLC) or gas chromatography (GC).[7] The radioactivity in the substrate and product peaks is quantified to determine the conversion rate.

dot

cluster_workflow Enzyme Activity Assay Workflow start Prepare Microsomal Fraction reaction Incubate with Radiolabeled Substrate (n-3 or n-6 DTA-CoA) start->reaction extraction Stop Reaction & Extract Lipids reaction->extraction analysis Separate & Quantify Substrate & Product (HPLC/GC) extraction->analysis end Calculate Conversion Rate analysis->end

Caption: Workflow for in vitro enzyme activity assay.

2. PPARα Activation Assay (Luciferase Reporter Assay)

This cell-based assay quantifies the ability of n-3 and n-6 docosatetraenoyl-CoA to activate the PPARα nuclear receptor.

  • Cell Line: A suitable mammalian cell line (e.g., HEK293T, HepG2) is used.

  • Transfection: Cells are co-transfected with two plasmids: one expressing a fusion protein of the PPARα ligand-binding domain (LBD) and the GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).[9]

  • Treatment: Transfected cells are treated with varying concentrations of n-3 or n-6 docosatetraenoyl-CoA. A known PPARα agonist (e.g., fenofibrate) is used as a positive control.[9]

  • Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The fold induction of luciferase activity relative to a vehicle control is calculated to determine the potency of each compound in activating PPARα.

dot

cluster_logic PPARα Activation Logic Ligand n-3 or n-6 DTA-CoA PPAR_LBD PPARα-LBD-GAL4 Fusion Protein Ligand->PPAR_LBD Binds UAS GAL4 UAS PPAR_LBD->UAS Binds Luciferase Luciferase Gene UAS->Luciferase Activates Light Light Emission Luciferase->Light Produces

Caption: Logical flow of the PPARα luciferase reporter assay.

Conclusion

The biological potencies of n-3 and n-6 docosatetraenoyl-CoA are fundamentally different, with far-reaching implications for cellular function and human health. While n-6 docosatetraenoyl-CoA contributes to pro-inflammatory signaling cascades, its n-3 counterpart is a precursor to anti-inflammatory and pro-resolving mediators. This dichotomy is rooted in the substrate preferences of metabolic enzymes and the distinct downstream signaling pathways they initiate. For researchers in drug development and nutritional science, targeting the enzymes and receptors in these pathways offers promising avenues for therapeutic intervention in a wide range of inflammatory and metabolic diseases. Further research focusing on the direct comparative quantification of the biological activities of these specific acyl-CoA esters will provide a more precise understanding of their roles in health and disease.

References

Validating the Role of Docosatetraenoyl-CoA in the Sprecher Pathway for DHA Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of docosatetraenoyl-CoA and its role as a key intermediate in the biosynthesis of docosahexaenoic acid (DHA) via the Sprecher pathway. We will objectively compare its performance with alternative substrates for the key enzymes involved and provide supporting experimental data and detailed methodologies.

Introduction to the Sprecher Pathway and the Role of Docosatetraenoyl-CoA

The Sprecher pathway is the established route for the endogenous synthesis of the vital omega-3 fatty acid, docosahexaenoic acid (DHA), from shorter-chain polyunsaturated fatty acids (PUFAs). This pathway involves a series of elongation and desaturation steps that occur primarily in the endoplasmic reticulum and peroxisomes. Docosatetraenoyl-CoA (22:4n-6) and its omega-3 counterpart, docosapentaenoyl-CoA (22:5n-3), are critical intermediates in this pathway. Specifically, docosatetraenoyl-CoA is elongated to tetracosatetraenoyl-CoA (24:4n-6), which can then be desaturated. The efficiency of these enzymatic conversions is crucial for maintaining adequate levels of long-chain PUFAs.

Comparative Analysis of Key Enzymes

The progression of the Sprecher pathway is dependent on the activity of two main classes of enzymes: fatty acid elongases (ELOVLs) and fatty acid desaturases (FADS). Here, we compare the substrate preferences of the key enzymes involved in the metabolism of docosatetraenoyl-CoA.

Fatty Acid Elongase of Very Long-chain Fatty Acids 2 (ELOVL2)

ELOVL2 is a key elongase responsible for the conversion of C22 PUFAs to C24 PUFAs. Its activity is a critical control point in the synthesis of DHA.[1][2]

Table 1: Comparative Substrate Activity of Rat ELOVL2

Substrate (Acyl-CoA)Relative Activity (%)*
20:5n-3 (EPA-CoA)100
22:5n-3 (DPA-CoA)75
20:4n-6 (Arachidonoyl-CoA)22
22:4n-6 (Docosatetraenoyl-CoA) 18
18:3n-3 (α-Linolenoyl-CoA)<5
18:2n-6 (Linoleoyl-CoA)<5

*Data is expressed as a percentage of the activity with eicosapentaenoyl-CoA (EPA-CoA) and is based on studies in yeast expression systems.[1] Actual kinetic parameters (Km and Vmax) can vary based on experimental conditions.

Fatty Acid Elongase of Very Long-chain Fatty Acids 5 (ELOVL5)

ELOVL5 is another important elongase, primarily involved in the elongation of C18 and C20 PUFAs. While it has some activity towards C22 PUFAs, it is significantly less efficient than ELOVL2 for these substrates.[1][3]

Table 2: Comparative Substrate Activity of Rat ELOVL5

Substrate (Acyl-CoA)Relative Activity (%)*
18:3n-6 (γ-Linolenoyl-CoA)100
18:4n-3 (Stearidonoyl-CoA)85
20:4n-6 (Arachidonoyl-CoA)40
20:5n-3 (EPA-CoA)35
22:4n-6 (Docosatetraenoyl-CoA) <5
22:5n-3 (DPA-CoA)<5

*Data is expressed as a percentage of the activity with γ-linolenoyl-CoA and is based on studies in yeast expression systems.[1] This highlights that docosatetraenoyl-CoA is a poor substrate for ELOVL5.

Fatty Acid Desaturase 2 (FADS2 or Δ6-Desaturase)

FADS2 is a multi-functional desaturase that can act on various fatty acyl-CoAs, including the C24 products of ELOVL2 activity. It is also known to catalyze the initial Δ6-desaturation of linoleic and α-linolenic acids. Competition between different substrates for FADS2 can be a significant regulatory point in the pathway.[2][4]

Table 3: Substrate Competition for Rat FADS2

Competing SubstrateInhibition of 24:5n-3 Desaturation
α-Linolenic Acid (18:3n-3)Dose-dependent inhibition

Studies have shown that α-linolenic acid can competitively inhibit the desaturation of 24:5n-3 by FADS2, which can limit the overall rate of DHA synthesis.[2][4] This suggests that the availability of initial substrates can regulate the flux through the later stages of the pathway.

Experimental Protocols

Measurement of Fatty Acid Elongase Activity

This protocol is adapted from studies characterizing elongase activity in yeast expression systems.

1. Expression of Elongase in Saccharomyces cerevisiae

  • The open reading frame of the elongase gene (e.g., Elovl2 or Elovl5) is cloned into a yeast expression vector (e.g., pYES2).

  • The resulting plasmid is used to transform a suitable yeast strain (e.g., INVSc1).

  • Transformed yeast are grown in selective media to maintain the plasmid.

2. Fatty Acid Elongation Assay

  • Yeast cultures are induced for protein expression (e.g., with galactose).

  • The cells are then incubated with the desired fatty acid substrate (e.g., docosatetraenoic acid) at a specific concentration (e.g., 100 µM) for a defined period (e.g., 24-48 hours).

  • The reaction is stopped, and the yeast cells are harvested by centrifugation.

3. Lipid Extraction and Analysis

  • Total lipids are extracted from the yeast pellet using a modified Bligh and Dyer method.

  • The extracted lipids are saponified to release the fatty acids.

  • Fatty acid methyl esters (FAMEs) are prepared by transesterification.

  • The FAMEs are then analyzed by gas chromatography (GC) to identify and quantify the substrate and product fatty acids. The conversion rate is calculated as: [product(s) / (product(s) + substrate)] × 100.[1]

Quantification of Long-Chain Acyl-CoA Esters by LC-MS/MS

This method allows for the sensitive and specific quantification of docosatetraenoyl-CoA and other acyl-CoAs in biological samples.

1. Sample Preparation

  • Tissues or cells are homogenized in a suitable buffer.

  • An internal standard (e.g., a C17:0-CoA) is added to the homogenate.

  • Acyl-CoAs are extracted using a solvent mixture (e.g., isopropanol/acetonitrile).

  • The extract is then purified using solid-phase extraction (SPE).

2. LC-MS/MS Analysis

  • The purified acyl-CoAs are separated by reverse-phase liquid chromatography (LC) using a C18 column.

  • The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

  • Quantification is performed using multiple reaction monitoring (MRM) in positive ion mode, monitoring for the specific precursor-to-product ion transitions for each acyl-CoA species.

3. Data Analysis

  • The peak areas of the endogenous acyl-CoAs and the internal standard are integrated.

  • A standard curve is generated using known concentrations of acyl-CoA standards.

  • The concentration of each acyl-CoA in the sample is calculated based on the standard curve.

Visualizations

Signaling Pathways and Workflows

Sprecher_Pathway cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome 18:3n-3_CoA α-Linolenoyl-CoA (18:3n-3) 18:4n-3_CoA Stearidonoyl-CoA (18:4n-3) 18:3n-3_CoA->18:4n-3_CoA FADS2 (Δ6-desaturase) 20:4n-3_CoA Eicosatetraenoyl-CoA (20:4n-3) 18:4n-3_CoA->20:4n-3_CoA ELOVL5 20:5n-3_CoA Eicosapentaenoyl-CoA (20:5n-3) 20:4n-3_CoA->20:5n-3_CoA FADS1 (Δ5-desaturase) 22:5n-3_CoA Docosapentaenoyl-CoA (22:5n-3) 20:5n-3_CoA->22:5n-3_CoA ELOVL2 24:5n-3_CoA Tetracosapentaenoyl-CoA (24:5n-3) 22:5n-3_CoA->24:5n-3_CoA ELOVL2 24:6n-3_CoA Tetracosahexaenoyl-CoA (24:6n-3) 24:5n-3_CoA->24:6n-3_CoA FADS2 (Δ6-desaturase) DHA_CoA DHA-CoA (22:6n-3) 24:6n-3_CoA->DHA_CoA β-oxidation

Caption: The Sprecher pathway for DHA biosynthesis.

Experimental_Workflow cluster_Elongase_Assay Fatty Acid Elongase Activity Assay cluster_Quantification Acyl-CoA Quantification A Yeast Transformation with Elongase Gene B Protein Expression Induction A->B C Incubation with Fatty Acid Substrate B->C D Lipid Extraction C->D E FAME Preparation D->E F GC Analysis E->F G Sample Homogenization & Internal Standard Addition H Solvent Extraction G->H I Solid-Phase Extraction H->I J LC-MS/MS Analysis I->J K Data Analysis J->K

Caption: Experimental workflows for enzyme activity and metabolite quantification.

Conclusion

Docosatetraenoyl-CoA is a crucial, though less efficiently processed, substrate for ELOVL2 in the Sprecher pathway. Its conversion to C24 PUFAs is a key step, but the overall flux through this pathway is tightly regulated by the substrate specificities of the elongase and desaturase enzymes, as well as by competition from other fatty acyl-CoA substrates. The provided experimental protocols offer robust methods for further investigating the kinetics and regulation of this important metabolic pathway, which is of significant interest for nutritional science and the development of therapies for metabolic diseases.

References

Safety Operating Guide

Proper Disposal of all-cis-10,13,16,19-Docosatetraenoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of all-cis-10,13,16,19-Docosatetraenoyl-CoA is critical for maintaining a safe and compliant laboratory environment. This document outlines the necessary procedures, from initial handling to final disposal, ensuring the safety of researchers and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Due to its inherent instability, this compound, a long-chain acyl-CoA ester, requires careful handling to prevent degradation and ensure safety. The thioester bond is susceptible to hydrolysis, and the unsaturated acyl chain is prone to oxidation.

Before beginning any procedure, it is imperative to consult your institution's specific safety protocols and the relevant Safety Data Sheet (SDS) if available. General best practices for handling include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Work Environment: Handle the compound in a well-ventilated area, such as a chemical fume hood. To minimize thermal degradation, it is recommended to work quickly and keep all materials on ice.

  • Inert Atmosphere: For unsaturated long-chain acyl-CoAs, handling under an inert atmosphere (e.g., in a glove box with argon or nitrogen) is advisable to prevent oxidation. If a glove box is not available, overlaying solutions with an inert gas before sealing the container is a good practice.

  • Solvents: Use high-purity solvents to avoid introducing contaminants that could catalyze degradation.

  • Spill Management: In the event of a spill, treat the spilled chemical and any cleanup materials as hazardous waste. Immediately clean the spill according to your laboratory's established procedures, ensuring proper ventilation and PPE.

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials should be managed through your institution's hazardous waste program.

  • Waste Identification and Classification: Treat this compound as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

  • Waste Segregation:

    • Solid Waste: Collect any solid waste, such as contaminated pipette tips, microfuge tubes, and gloves, in a designated, leak-proof hazardous waste container lined with a chemically compatible bag.

    • Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Avoid mixing with incompatible chemicals. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate due to differences in disposal costs and methods.[1]

    • Sharps: Any contaminated sharps, such as needles or razor blades, must be placed in a designated sharps container for hazardous waste.

  • Container Selection and Labeling:

    • Use containers that are chemically compatible with the waste. Plastic is often preferred for many chemical wastes.[2]

    • Ensure containers are in good condition, with secure, leak-proof closures.[3]

    • Label all waste containers clearly with the words "Hazardous Waste," the full chemical name (this compound), the concentration, and the date of accumulation.

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2]

    • Keep waste containers closed except when adding waste.[1][2]

    • Ensure secondary containment is used to prevent spills from reaching drains.[1]

    • Adhere to the storage limits for hazardous waste as specified by regulations.

  • Waste Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

    • Do not attempt to treat or dispose of the chemical waste yourself. Professional hazardous waste disposal services will ensure the material is handled and disposed of in compliance with all federal, state, and local regulations.

Quantitative Data for Hazardous Waste Storage

Regulatory bodies like the EPA set limits on the amount of hazardous waste that can be stored in a Satellite Accumulation Area. Adherence to these limits is mandatory.

Waste TypeMaximum Accumulation Limit
Hazardous Waste55 gallons[2]
Acutely Toxic Chemical Waste (P-list)1 quart (liquid) or 1 kilogram (solid)[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation & Handling cluster_waste_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE start->ppe handling Handle in Ventilated Area (Fume Hood) on Ice ppe->handling generation Waste Generated handling->generation segregate Segregate Waste Types generation->segregate solid_waste Solid Waste (tips, gloves) segregate->solid_waste liquid_waste Liquid Waste (solutions) segregate->liquid_waste sharps_waste Sharps Waste (needles) segregate->sharps_waste container_solid Use Labeled, Leak-Proof Container for Solids solid_waste->container_solid container_liquid Use Labeled, Leak-Proof Container for Liquids liquid_waste->container_liquid container_sharps Use Labeled Sharps Container sharps_waste->container_sharps storage Store in Designated Satellite Accumulation Area container_solid->storage container_liquid->storage container_sharps->storage pickup Request EHS Waste Pickup storage->pickup disposal Professional Hazardous Waste Disposal pickup->disposal end End: Compliant Disposal disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling all-cis-10,13,16,19-Docosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling all-cis-10,13,16,19-Docosatetraenoyl-CoA. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

I. Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses or GogglesANSI Z87.1-ratedProtects eyes from potential splashes or aerosols.[1]
Hand Protection Disposable Nitrile GlovesStandard laboratory gradePrevents direct skin contact with the substance.
Body Protection Laboratory CoatStandardProtects clothing and skin from accidental spills.
Respiratory Protection N95 Dust MaskOptional, based on risk assessmentRecommended if creating aerosols or handling a powder form.[1]

II. Operational Workflow

A systematic approach to handling this compound is essential for safety and experimental accuracy. The following workflow outlines the key steps from preparation to post-experiment cleanup.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare a Clean Workspace prep_ppe->prep_area prep_reagent Thaw Reagent on Ice prep_area->prep_reagent handle_aliquot Aliquot the Required Amount prep_reagent->handle_aliquot Proceed to Handling handle_experiment Perform Experiment handle_aliquot->handle_experiment cleanup_decontaminate Decontaminate Workspace handle_experiment->cleanup_decontaminate Experiment Complete cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_ppe

Figure 1. Step-by-step workflow for handling this compound.

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to maintain a safe laboratory environment and comply with regulations. As a biochemical reagent that is not classified as hazardous, standard disposal procedures for non-hazardous waste should be followed.[2][3] However, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Waste TypeDisposal Procedure
Unused Reagent Treat as non-hazardous chemical waste. Consult your local EHS for specific collection and disposal procedures.
Contaminated Consumables (e.g., pipette tips, tubes) Dispose of in the regular laboratory solid waste stream, unless institutional policy requires otherwise.
Liquid Waste (e.g., solutions containing the reagent) Small quantities may be suitable for drain disposal with copious amounts of water, but this requires approval from your local EHS.[3][4]
Empty Reagent Containers Deface the label and dispose of in the regular trash.[3]

The following decision tree provides a logical flow for the disposal of materials contaminated with this compound.

start Waste Generated is_sharp Is it a sharp? start->is_sharp sharps_container Dispose in Sharps Container is_sharp->sharps_container Yes is_liquid Is it liquid waste? is_sharp->is_liquid No check_ehs Consult EHS for Drain Disposal Approval is_liquid->check_ehs Yes solid_waste Dispose in Solid Lab Waste is_liquid->solid_waste No (Solid) chem_waste Dispose as Chemical Waste check_ehs->chem_waste

Figure 2. Decision-making process for the disposal of waste.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.